OncoACP3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H49N6O7P |
|---|---|
Peso molecular |
780.8 g/mol |
Nombre IUPAC |
(2S,4S)-4-[4-[[4-[(benzylamino)-diethoxyphosphorylmethyl]phenoxy]methyl]triazol-1-yl]-1-[2-(dibenzylamino)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H49N6O7P/c1-3-54-56(52,55-4-2)41(43-25-32-14-8-5-9-15-32)35-20-22-38(23-21-35)53-31-36-28-48(45-44-36)37-24-39(42(50)51)47(29-37)40(49)30-46(26-33-16-10-6-11-17-33)27-34-18-12-7-13-19-34/h5-23,28,37,39,41,43H,3-4,24-27,29-31H2,1-2H3,(H,50,51)/t37-,39-,41?/m0/s1 |
Clave InChI |
BEWXLBDJZKGMAP-LWXBSWHVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
OncoACP3: A Technical Guide to its High-Affinity and Specific Binding to Prostatic Acid Phosphatase (ACP3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of OncoACP3, a small molecule ligand with exceptionally high affinity and specificity for Prostatic Acid Phosphatase (ACP3). ACP3 is a promising therapeutic target in prostate cancer due to its high expression in malignant tissues and minimal presence in healthy organs.[1][2][3] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the potential signaling implications of the this compound-ACP3 interaction.
Quantitative Binding Affinity and Specificity
This compound was identified through the screening of DNA-encoded chemical libraries and has demonstrated a picomolar binding affinity for human ACP3.[1][3][4] This ultra-high affinity makes it a potent agent for targeted therapies. The binding kinetics have been primarily characterized using Surface Plasmon Resonance (SPR).
Table 1: this compound Binding Affinity for Human ACP3
| Ligand | Method | Dissociation Constant (KD) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Reference |
| This compound (ProX1-(SS)) | SPR | < 1 nM (picomolar range) | Not explicitly stated | Not explicitly stated | [4][5] |
Note: While the exact picomolar KD value is not publicly available in the reviewed literature, it is consistently described as being in the picomolar range, indicating an extremely strong and stable interaction.
Specificity: this compound exhibits high selectivity for ACP3 over other phosphatases, such as placental alkaline phosphatase (PLAP) and tissue non-specific alkaline phosphatase (TNAP), as well as human and murine serum albumins.[6] This high specificity is crucial for minimizing off-target effects in therapeutic applications.
Experimental Protocols
The following sections detail the methodologies used to characterize the binding of this compound to ACP3.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) of this compound binding to ACP3.
Methodology:
-
Immobilization: Recombinant human ACP3 is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ACP3, in a suitable buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.5), is then injected over the activated surface, leading to the formation of covalent amide bonds between the protein and the chip.
-
Binding Analysis: A series of concentrations of this compound in a running buffer (e.g., HBS-EP buffer) are injected over the immobilized ACP3 surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Kinetic Analysis: The association phase of the sensorgram is used to calculate the kon, and the dissociation phase (after the injection of this compound is stopped) is used to calculate the koff. The KD is then calculated as the ratio of koff/kon.
-
Regeneration: Between different concentrations of this compound, the sensor chip surface is regenerated using a solution that disrupts the this compound-ACP3 interaction without denaturing the immobilized ACP3 (e.g., a low pH glycine (B1666218) solution).
Flow Cytometry
Flow cytometry is used to assess the binding of fluorescently labeled this compound to cells expressing ACP3.
Objective: To confirm the specific binding of this compound to ACP3 on the cell surface.
Methodology:
-
Cell Preparation: ACP3-positive cells (e.g., PC-3 cells engineered to overexpress human ACP3) and ACP3-negative control cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubation: Cells are incubated with a fluorescently labeled this compound derivative (e.g., this compound-FITC) at a predetermined concentration for a specific time (e.g., 1 hour) on ice to prevent internalization.
-
Washing: After incubation, the cells are washed multiple times with cold buffer to remove unbound ligand.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A shift in the fluorescence peak for the ACP3-positive cells compared to the ACP3-negative cells indicates specific binding.
Confocal Microscopy
Confocal microscopy provides high-resolution images to visualize the binding and cellular localization of fluorescently labeled this compound.
Objective: To visualize the subcellular localization of this compound after binding to ACP3-expressing cells.
Methodology:
-
Cell Culture: ACP3-positive cells are grown on glass coverslips.
-
Incubation: The cells are incubated with a fluorescently labeled this compound derivative under specific conditions (e.g., 37°C to allow for potential internalization).
-
Washing and Fixation: The cells are washed to remove unbound ligand and then fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining and Mounting: The cell nuclei are counterstained with a nuclear stain (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Imaging: The slides are imaged using a confocal microscope to determine the localization of the fluorescently labeled this compound within the cells.
Autoradiography
Autoradiography is used to visualize the distribution of radiolabeled this compound in tissues.
Objective: To assess the specificity of radiolabeled this compound binding in tumor tissues versus healthy tissues.
Methodology:
-
Tissue Preparation: Frozen sections of tumors expressing ACP3 and sections of healthy tissues (e.g., salivary glands) are prepared.
-
Incubation: The tissue sections are incubated with a solution containing a radiolabeled form of this compound (e.g., 177Lu-OncoACP3).
-
Washing: The sections are washed extensively to remove unbound radioligand.
-
Exposure: The dried tissue sections are exposed to a phosphor imaging screen or autoradiographic film for a specific period.
-
Imaging: The screen or film is scanned to visualize the distribution and intensity of the radioactive signal, indicating the locations of this compound binding.
Signaling Pathways and Logical Relationships
ACP3 is a phosphatase, and its enzymatic activity is implicated in various cellular processes, including the regulation of signaling pathways crucial for cancer cell growth and survival.[1] While the direct signaling cascade initiated by this compound binding is still under investigation, its high affinity and inhibitory nature suggest a direct modulation of ACP3's function. One of the key pathways potentially affected is the PI3K/Akt pathway, which is often upregulated in prostate cancer.[7][8]
Diagram 1: Experimental Workflow for this compound Binding Characterization
Caption: Workflow for characterizing this compound binding.
Diagram 2: Hypothesized Downstream Effects of this compound Binding to ACP3
Caption: Potential impact of this compound on the PI3K/Akt pathway.
Interpretation of the Hypothesized Pathway:
ACP3 is known to function as a phosphatase. In the context of the PI3K/Akt pathway, phosphatases like PTEN (a tumor suppressor) dephosphorylate PIP3, thereby inhibiting the activation of Akt. It is plausible that ACP3 shares a similar function. By binding to and inhibiting ACP3, this compound could potentially lead to an increase in phosphorylated Akt, which would promote cell proliferation and survival. However, the primary application of this compound is as a targeting agent to deliver cytotoxic payloads (e.g., radionuclides or drugs) directly to cancer cells.[1] In this therapeutic context, the downstream signaling effects of ACP3 inhibition by this compound itself are likely secondary to the potent cell-killing activity of the delivered payload.
Conclusion
This compound is a highly potent and specific ligand for ACP3, exhibiting a picomolar binding affinity. Its binding characteristics have been thoroughly evaluated using a suite of advanced molecular and cellular biology techniques. The exceptional affinity and specificity of this compound make it an ideal candidate for the development of targeted diagnostics and therapeutics for prostate cancer. Further research into the precise signaling consequences of the this compound-ACP3 interaction will provide a more complete understanding of its biological effects.
References
- 1. What are ACP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACP3 - RayzeBio [rayzebio.com]
- 3. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | ACP3 ligand | Probechem Biochemicals [probechem.com]
- 7. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OncoACP3: A High-Affinity Ligand for Targeted Prostate Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
Abstract
OncoACP3 is a novel, high-affinity small molecule ligand specifically designed to target Prostatic Acid Phosphatase (ACP3), a transmembrane protein highly expressed in prostate cancer.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound. It details the experimental protocols for its discovery, characterization, and preclinical evaluation as a promising theranostic agent. The document is intended to serve as a resource for researchers and drug development professionals interested in the targeted diagnosis and therapy of prostate cancer.
Introduction
Prostate cancer remains a significant global health challenge. While Prostate-Specific Membrane Antigen (PSMA) has been a valuable target for imaging and therapy, a subset of patients presents with low PSMA expression, necessitating the identification of alternative targets.[4] Prostatic Acid Phosphatase (ACP3), also known as Prostatic Acid Phosphatase (PAP), has emerged as a compelling alternative due to its high expression in the vast majority of prostate cancers and minimal presence in healthy tissues, including the salivary glands and kidneys.[3][5] This differential expression profile suggests a favorable therapeutic window for ACP3-targeted agents.[3]
This compound was identified through DNA-encoded library screening as a potent and selective ligand for ACP3.[6] Its modular structure allows for conjugation with various payloads, including diagnostic radionuclides for PET imaging (e.g., Gallium-68) and therapeutic radionuclides for radioligand therapy (e.g., Lutetium-177, Actinium-225), as well as cytotoxic agents.[1][7][8][9][10] Preclinical studies have demonstrated the remarkable ability of radiolabeled this compound to selectively accumulate in ACP3-expressing tumors, leading to potent anti-tumor activity in animal models.[7][8]
Molecular Structure and Chemical Properties of this compound
This compound is a small organic molecule with a molecular formula of C42H49N6O7P and a molecular weight of approximately 780.8 g/mol .[6] Its chemical structure is designed for high-affinity and selective binding to the active site of ACP3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C42H49N6O7P | PubChem CID: 176453907[6] |
| Molecular Weight | 780.8 g/mol | PubChem CID: 176453907[6] |
| IUPAC Name | (2S,4S)-4-[4-[[4-[(benzylamino)-diethoxyphosphorylmethyl]phenoxy]methyl]triazol-1-yl]-1-[2-(dibenzylamino)acetyl]pyrrolidine-2-carboxylic acid | PubChem CID: 176453907[6] |
| Synonyms | EX-A13417, ProX1-(SS) | PubChem CID: 176453907[6], Probechem[1] |
| Appearance | Solid Powder | Probechem[1] |
| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months | Probechem[1] |
Biological Activity and Signaling Pathway
Mechanism of Action
This compound functions as a high-affinity ligand for Prostatic Acid Phosphatase (ACP3).[1][11] ACP3 is a tyrosine phosphatase that is highly expressed on the surface of prostate cancer cells.[6][12] By binding to ACP3, this compound can be used to deliver diagnostic or therapeutic payloads directly to the tumor site. When radiolabeled, for instance with Lutetium-177, the emitted radiation induces localized cell death in the targeted cancer cells.[7][8]
ACP3-Mediated Signaling Pathway
Cellular ACP3 (cPAcP) has been shown to function as a tumor suppressor in prostate cancer by dephosphorylating key signaling molecules.[6][8] One of its primary targets is the receptor tyrosine kinase ERBB2 (also known as HER2).[13] By dephosphorylating ERBB2, ACP3 inactivates the downstream MAPK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and migration.[13] In many prostate cancers, the expression or activity of ACP3 is reduced, leading to hyperactivation of ERBB2 signaling and promoting tumor progression.[13] this compound, by targeting ACP3-expressing cells, can be used to eliminate tumors where this mechanism is active.
References
- 1. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. scribd.com [scribd.com]
- 5. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. uniprot.org [uniprot.org]
- 9. 18F-HX4/18F-FMISO-based micro PET for imaging of tumor hypoxia and radiotherapy-associated changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MicroPET imaging of tumor angiogenesis and monitoring on antiangiogenic therapy with an (18)F labeled RGD-based probe in SKOV-3 xenograft-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Prostatic Acid Phosphatase, an Authentic Tyrosine Phosphatase, Dephosphorylates ErbB-2 and Regulates Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ErbB-2 Signaling in Advanced Prostate Cancer Progression and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
OncoACP3 Ligand: A Technical Guide to its Discovery and Development for Prostate Cancer Theranostics
A novel, high-affinity ligand targeting Prostatic Acid Phosphatase (ACP3), OncoACP3, is emerging as a promising theranostic agent for prostate cancer. Discovered through advanced screening of DNA-encoded chemical libraries, this small molecule demonstrates exceptional selectivity and potency, offering a potential paradigm shift in the diagnosis and treatment of a disease that remains a significant global health challenge.
Developed by Philochem AG, this compound exhibits a picomolar binding affinity for ACP3, a cancer-associated antigen overexpressed in a majority of prostate cancer lesions.[1][2][3] Notably, ACP3 expression is minimal in healthy tissues, including the salivary glands and kidneys, which are often affected by off-target effects of current radioligand therapies targeting the prostate-specific membrane antigen (PSMA).[2][3] This favorable expression profile suggests this compound could offer a superior safety and efficacy profile.
This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of the this compound ligand, tailored for researchers, scientists, and drug development professionals.
Discovery and Characterization
This compound was identified from the screening of two DNA-encoded chemical libraries containing over 6.7 million small molecules based on proline and phenylalanine scaffolds.[2][3] This high-throughput screening method against purified human prostatic acid phosphatase led to the isolation of this compound as a highly potent binder.[2]
Binding Affinity and In Vitro Performance
The unlabeled this compound ligand demonstrated an exceptionally high binding affinity for human ACP3, in the picomolar range.[1] In vitro studies using flow cytometry and confocal microscopy with a fluorescein-labeled version of the ligand confirmed selective binding to ACP3-positive cancer cells.[2]
Preclinical Development: In Vivo Efficacy and Biodistribution
Preclinical evaluation of this compound, radiolabeled with various isotopes, has demonstrated its potential for both diagnostic imaging and targeted radionuclide therapy.
Tumor Uptake and Biodistribution Studies
In vivo studies in BALB/c nude mice bearing subcutaneous HT-1080.hACP3 tumors revealed high and sustained tumor uptake of ¹⁷⁷Lu-OncoACP3-DOTAGA.[1] The ligand exhibited a long tumor residence time, with a biological half-life exceeding 72 hours, and a high tumor-to-blood ratio of over 148 at 2 hours post-administration.[2][3] Autoradiography studies confirmed that the radiolabeled ligand spared human salivary glands.[1]
A summary of the preclinical biodistribution and tumor uptake data is presented below:
| Parameter | Result | Model | Reference |
| Binding Affinity (unlabeled) | Picomolar range | Human ACP3 | [1] |
| Tumor-to-Blood Ratio | >148 (at 2h post-administration) | Mice with enzyme-expressing tumors | [2][3] |
| Biological Half-life in Tumor | > 72 hours | Mice with enzyme-expressing tumors | [2][3] |
| Tumor Uptake (%ID/g) | ~70% | Xenografts | [4] |
Therapeutic Efficacy
When labeled with the therapeutic radioisotope Lutetium-177 (¹⁷⁷Lu), this compound demonstrated potent anti-tumor activity in preclinical models.[5][6] ¹⁷⁷Lu-OncoACP3-DOTAGA effectively suppressed tumor growth in mice bearing HT-1080.hACP3 tumors at doses of 250 and 1000 MBq/kg without causing acute toxicity.[1] Furthermore, studies have shown that ¹⁷⁷Lu-labeled this compound can lead to tumor cures in mice at low and well-tolerated doses.[2][3] The modular structure of this compound also allows for conjugation with cytotoxic agents like monomethyl auristatin E (MMAE), which has shown potent anti-tumor activity through tumor-selective payload deposition.[2][3][4]
Clinical Development
The promising preclinical data has led to the clinical evaluation of this compound for both diagnostic and therapeutic applications in prostate cancer patients.
Diagnostic Imaging with [⁶⁸Ga]Ga-OncoACP3-DOTA
Initial clinical studies using [⁶⁸Ga]Ga-OncoACP3-DOTA for PET imaging in prostate cancer patients have shown promising results.[7][8] These first-in-human studies have demonstrated a favorable biodistribution with high tumor uptake and low background signal in healthy organs.[8] Notably, compared to PSMA-targeted PET agents, [⁶⁸Ga]Ga-OncoACP3-DOTA shows significantly lower uptake in the salivary glands, lacrimal glands, liver, and kidneys.[8] This "cleaner" biodistribution could lead to improved diagnostic accuracy.[7] In a retrospective analysis of 27 scans, the diagnostic performance of ⁶⁸Ga-OncoACP3-DOTA was superior to matched PSMA PET in 55% of cases.[9]
| Parameter | [⁶⁸Ga]Ga-OncoACP3-DOTA | [¹⁸F]F-PSMA-1007 | Reference |
| Parotid Gland SUVmean | 1.3 | 17.3 | [8] |
| Lacrimal Gland SUVmean | 1.2 | 8.6 | [8] |
| Liver SUVmean | 4.3 | 13.2 | [8] |
| Renal Parenchyma SUVmean | 7.0 | 14.5 | [8] |
| Blood SUVmean | 4.0 | 1.1 | [8] |
Therapeutic Applications with ¹⁷⁷Lu- and ²²⁵Ac-OncoACP3
This compound is also being developed as a therapeutic agent when labeled with beta-emitter ¹⁷⁷Lu or the alpha-emitter ²²⁵Ac.[5][10][11][12] The high and specific tumor uptake provides a strong rationale for exploring this compound-DOTA for radioligand therapy.[9] Early results from patients treated with ¹⁷⁷Lu-OncoACP3-DOTA have indicated that the therapy is safe and feasible.[9] The development of ²²⁵Ac-OncoACP3 is also underway, which could offer a more potent therapeutic option due to the high linear energy transfer of alpha particles.[10]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies employed in the discovery and preclinical evaluation of this compound based on available public information.
DNA-Encoded Library Screening
The discovery of this compound involved the screening of large DNA-encoded chemical libraries against purified human prostatic acid phosphatase. This process generally involves:
-
Library Synthesis: Construction of vast libraries of small molecules, each covalently linked to a unique DNA barcode.
-
Affinity Selection: Incubation of the DNA-encoded library with the immobilized target protein (ACP3).
-
Washing: Removal of non-binding and weakly binding library members.
-
Elution: Recovery of the target-bound molecules.
-
PCR Amplification and Sequencing: Amplification of the DNA tags of the bound molecules followed by high-throughput sequencing to identify the chemical structures of the high-affinity binders.
-
Hit Validation: Off-DNA synthesis of the identified "hit" compounds and subsequent biochemical and biophysical assays to confirm their binding affinity and activity.
In Vivo Tumor Models and Biodistribution Studies
The in vivo efficacy and biodistribution of radiolabeled this compound were assessed using tumor-bearing mouse models. A general protocol for such studies includes:
-
Cell Line and Animal Model: Subcutaneous implantation of human prostate cancer cells engineered to express high levels of ACP3 (e.g., HT-1080.hACP3 or PC3.hACP3) into immunocompromised mice (e.g., BALB/c nude).[1][6]
-
Radiolabeling: Conjugation of this compound with a chelator (e.g., DOTA or DOTAGA) followed by labeling with a radioisotope (e.g., ¹⁷⁷Lu or ⁶⁸Ga).[1][12]
-
Administration: Intravenous injection of the radiolabeled compound into tumor-bearing mice.
-
Biodistribution Analysis: At various time points post-injection, mice are euthanized, and organs of interest (tumor, blood, liver, kidneys, spleen, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
PET Imaging: For diagnostic evaluation, mice are imaged at different time points using a microPET scanner following the injection of the ⁶⁸Ga-labeled ligand.[7]
Visualizations
This compound Discovery and Development Workflow
Caption: Workflow of this compound discovery and development.
This compound-Based Theranostic Approach
Caption: Theranostic application of this compound in prostate cancer.
Conclusion
The discovery and development of the this compound ligand represent a significant advancement in the field of targeted oncology. Its high affinity and selectivity for ACP3, coupled with a favorable preclinical and early clinical safety and efficacy profile, position it as a highly promising candidate for the theranostic management of prostate cancer. Further clinical investigation is warranted to fully elucidate its potential to improve patient outcomes, particularly in cases where PSMA-targeted approaches are not optimal. The modular nature of this compound also opens avenues for its use as a delivery vehicle for a variety of therapeutic payloads beyond radioisotopes.
References
- 1. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of High-Affinity Ligands for Prostatic Acid Phosphatase via DNA-Encoded Library Screening Enables Targeted Cancer Therapy - HitGen OpenDEL™ [opendelcommunity.com]
- 5. This compound (Therapy) - Philogen Spa [philogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. urotoday.com [urotoday.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. urotoday.com [urotoday.com]
- 10. philochem.ch [philochem.ch]
- 11. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 12. philochem.ch [philochem.ch]
The Dual-Edged Sword: Unraveling the Role of Acid Phosphatase 3 (ACP3) in Prostate Cancer Progression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acid Phosphatase 3 (ACP3), historically known as Prostatic Acid Phosphatase (PAP), has long been a molecule of interest in the context of prostate cancer. Initially utilized as a primary serum biomarker, its clinical application was largely overshadowed by the advent of Prostate-Specific Antigen (PSA). However, a resurgence of interest in ACP3 has been fueled by discoveries of its multifaceted roles in prostate cancer progression, extending beyond a simple secreted enzyme to a critical signaling modulator and a promising therapeutic target. This in-depth technical guide synthesizes current knowledge on ACP3, detailing its molecular characteristics, its paradoxical functions as both a tumor suppressor and a promoter, its involvement in key signaling pathways, and its re-emerging significance as a biomarker and a target for novel cancer therapies. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of ACP3's complex biology, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks.
Introduction: The Evolving Narrative of ACP3
Prostate cancer stands as one of the most prevalent malignancies in men globally.[1] The journey to understand and combat this disease has been marked by the continuous search for reliable biomarkers and effective therapeutic targets. Acid Phosphatase 3 (ACP3), a non-specific phosphomonoesterase, was one of the earliest biomarkers identified for prostate cancer, with elevated serum levels correlating with disease progression, particularly in cases of bone metastasis.[1] Synthesized predominantly in the epithelial cells of the prostate gland, ACP3's expression is under androgenic regulation.[2]
The discovery and widespread adoption of Prostate-Specific Antigen (PSA) as a more sensitive serum marker for early-stage prostate cancer led to a decline in the routine clinical use of ACP3.[3] However, recent research has unveiled a more intricate picture of ACP3's function, revealing its existence in two distinct isoforms with divergent roles: a secreted form (sACP3) and a transmembrane form (TM-ACP3).[1][4] This discovery, coupled with its continued expression in advanced and metastatic disease, has reignited interest in ACP3 as a prognostic indicator and a viable therapeutic target.[3][5] This guide delves into the core of ACP3's biology, dissecting its contribution to prostate cancer progression and highlighting its potential in the next generation of diagnostics and therapeutics.
Molecular Biology of ACP3: Isoforms and Functions
ACP3 is a 100 kDa glycoprotein (B1211001) that functions optimally in an acidic environment (pH 4-6).[1] The gene encoding ACP3 gives rise to two splice variants, leading to the production of the secreted (sACP3) and transmembrane (TM-ACP3) isoforms.[4]
-
Secreted ACP3 (sACP3): This is the traditionally known form of the enzyme, abundantly found in seminal fluid. While its precise physiological role is not fully elucidated, it is believed to be involved in the liquefaction of semen.[6] In the context of prostate cancer, elevated serum levels of sACP3 are associated with advanced disease.[7]
-
Transmembrane ACP3 (TM-ACP3): This isoform acts as a type I transmembrane protein with its catalytic domain oriented extracellularly.[4] TM-ACP3 is not prostate-specific and is expressed in various other tissues, including the brain, kidney, and liver.[4] Within the cell, TM-ACP3 is localized to the plasma membrane-endosomal-lysosomal pathway.[1] This isoform is implicated in cellular signaling and has been shown to possess tumor-suppressive functions.
The dual nature of ACP3, with a secreted form often associated with disease progression and a transmembrane form exhibiting tumor-suppressive activities, underscores the complexity of its role in prostate cancer.
The Dichotomous Role of ACP3 in Prostate Cancer Progression
The influence of ACP3 on prostate cancer is not monolithic; it exhibits both tumor-suppressive and pro-tumorigenic properties, largely dependent on the isoform and cellular context.
ACP3 as a Tumor Suppressor
The tumor-suppressive functions of ACP3 are primarily attributed to the cellular/transmembrane isoform and its phosphatase activity on key signaling molecules. Cellular ACP3 (cPAP) has been shown to dephosphorylate and inactivate the ErbB-2 (HER-2) receptor tyrosine kinase.[3] Hyperphosphorylation of ErbB-2 is an early event in prostate cancer development, leading to the activation of downstream pro-proliferative pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways.[1][3] By dampening ErbB-2 signaling, cACP3 can inhibit cell proliferation and survival.[3]
Furthermore, ACP3 has been identified as a lipid phosphatase that can dephosphorylate phosphatidylinositol 3-phosphate (PI(3)P), a key component of the endocytic pathway.[8] Inactivation of ACP3 leads to altered cellular polarity and has been shown to result in prostate hyperplasia and the development of invasive adenocarcinoma in mouse models.[8] This suggests that ACP3 plays a crucial role in maintaining cellular homeostasis and that its loss of function can contribute to malignant transformation.
ACP3 as a Contributor to Tumor Progression
Conversely, elevated levels of secreted ACP3 are a hallmark of advanced prostate cancer. While the direct pro-tumorigenic mechanisms of sACP3 are less clear, its increased presence in circulation is a strong indicator of tumor burden and metastasis.[1] It has been suggested that the increased half-life of sACP3 in cancer patients, due to altered glycosylation, contributes to its elevated serum levels.[1]
Moreover, there is evidence that ACP3 expression persists in castration-resistant prostate cancer (CRPC) and bone metastases.[5] In the bone microenvironment, ACP3 may play a role in osteoblastic metastasis by influencing the RANKL/OPG system.[9]
ACP3 in Cellular Signaling Pathways
ACP3 is a critical node in several signaling pathways that are fundamental to prostate cancer development and progression.
The ErbB-2/HER-2 Signaling Pathway
As mentioned, cellular ACP3 acts as a negative regulator of the ErbB-2 signaling pathway. By dephosphorylating ErbB-2, ACP3 inhibits the downstream activation of the MAPK and PI3K/Akt pathways, both of which are central to cell proliferation, survival, and differentiation.
Caption: ACP3 negatively regulates the ErbB-2 signaling pathway.
The PI3K/Akt Signaling Pathway
ACP3 also intersects with the PI3K/Akt pathway through its lipid phosphatase activity. By dephosphorylating PI(3)P, ACP3 can modulate endosomal trafficking and signaling.[8] While the direct link between ACP3's PI(3)P phosphatase activity and the canonical PI3K/Akt survival pathway requires further elucidation, its role as a tumor suppressor in mouse models with altered PI3K/Akt signaling suggests a significant regulatory function.[8]
Caption: ACP3's potential role in regulating the PI3K/Akt pathway.
ACP3 as a Biomarker and Therapeutic Target
The renewed interest in ACP3 stems from its potential utility in the modern management of prostate cancer.
Prognostic Biomarker
While PSA is the primary screening tool, ACP3 levels can provide valuable prognostic information, particularly in intermediate to high-risk prostate cancer.[1] High serum ACP3 levels are associated with a poorer prognosis and can be indicative of metastatic disease.[7] Furthermore, the expression of ACP3 in tumor tissue, as determined by immunohistochemistry, can also have prognostic significance.[1]
Therapeutic Target
The expression of ACP3 on the surface of prostate cancer cells, particularly the TM-ACP3 isoform, makes it an attractive target for various therapeutic modalities.
-
Immunotherapy: ACP3 is the target of Sipuleucel-T, an FDA-approved autologous cellular immunotherapy for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3] This therapy involves isolating a patient's immune cells and activating them against a recombinant fusion protein of ACP3 and granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Radiopharmaceutical Therapy: The high expression of ACP3 in a significant percentage of prostate cancers, including those that are PSMA-negative, has led to the development of ACP3-targeted radiopharmaceuticals.[10] Small molecules with high affinity for ACP3 can be labeled with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177, Actinium-225) radioisotopes.[11][12][13] These agents have shown promising preclinical and early clinical results, demonstrating high tumor uptake with minimal off-target accumulation in healthy tissues like the salivary glands and kidneys.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to ACP3 expression and its clinical significance.
Table 1: ACP3 Expression in Prostate Tissues
| Tissue Type | ACP3 mRNA Expression (Relative to Normal Prostate) | ACP3 Protein Expression | Reference |
| Normal Prostate | 1.0 | High | [4] |
| Benign Prostatic Hyperplasia | 0.60 ± 0.3 | High | [4] |
| Prostate Cancer (Well-differentiated) | 0.31 ± 0.33 (secreted variant) | Decreased | [4] |
| Prostate Cancer (High Gleason Score) | - | High | [1] |
| Metastatic Prostate Cancer | - | High | [2] |
Table 2: Clinical Significance of Serum ACP3 Levels
| Clinical Parameter | Association with Elevated Serum ACP3 | Reference |
| Disease Stage | Positive correlation with advanced stage | [7] |
| Bone Metastasis | Strong positive correlation | [1] |
| Patient Survival | Shorter survival in patients with elevated levels | [7] |
| Response to Treatment | Can be used to monitor therapeutic response | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ACP3.
Enzymatic Assay for ACP3 Activity
This protocol describes a colorimetric assay to measure the enzymatic activity of ACP3 in serum or tissue lysates.
Caption: Workflow for ACP3 enzymatic activity assay.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Citrate (B86180) buffer (0.1 M, pH 5.0)
-
L-Tartaric acid solution (0.2 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serum samples or tissue lysates. If using tissue, homogenize in a suitable lysis buffer and clarify by centrifugation.
-
Assay Setup:
-
For Total Acid Phosphatase Activity : To each well, add 50 µL of sample and 50 µL of citrate buffer.
-
For Non-Prostatic Acid Phosphatase Activity : To each well, add 50 µL of sample, 25 µL of citrate buffer, and 25 µL of L-tartaric acid solution.
-
-
Substrate Addition: Add 50 µL of pNPP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 50 µL of NaOH solution to each well to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
Calculate the total acid phosphatase activity from the wells without tartrate.
-
Calculate the non-prostatic acid phosphatase activity from the wells with tartrate.
-
Prostatic Acid Phosphatase Activity = Total Activity - Non-Prostatic Activity.
-
Immunohistochemistry (IHC) for ACP3
This protocol outlines the procedure for detecting ACP3 protein expression in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.
Materials:
-
FFPE prostate tissue slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)
-
Primary antibody against ACP3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in antigen retrieval buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a suitable blocking serum for 30 minutes.
-
Primary Antibody Incubation: Incubate slides with the primary ACP3 antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine slides under a microscope to assess the localization and intensity of ACP3 staining.
Quantitative Real-Time PCR (qRT-PCR) for ACP3 mRNA
This protocol describes the quantification of ACP3 mRNA expression levels in prostate cancer cell lines or tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for ACP3 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for ACP3 or the reference gene, and cDNA template.
-
Set up reactions in triplicate for each sample and target gene.
-
-
Real-Time PCR: Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ACP3 and the reference gene.
-
Calculate the relative expression of ACP3 mRNA using the ΔΔCt method.
-
Conclusion and Future Directions
Acid Phosphatase 3 has transitioned from a historical biomarker to a molecule of significant contemporary interest in the field of prostate cancer research and therapy. Its dual functionality as a secreted protein and a transmembrane signaling molecule with both tumor-suppressive and pro-tumorigenic roles highlights the intricate nature of its involvement in disease progression. The re-emergence of ACP3 as a valuable prognostic marker and a promising therapeutic target, particularly for advanced and castration-resistant prostate cancer, underscores the importance of continued investigation into its complex biology.
Future research should focus on further elucidating the precise molecular mechanisms by which different ACP3 isoforms contribute to prostate cancer progression, particularly in the context of the tumor microenvironment and metastasis. The development and clinical validation of next-generation ACP3-targeted therapies, including novel immunotherapies and radiopharmaceuticals, hold the potential to significantly improve outcomes for patients with advanced prostate cancer. A deeper understanding of ACP3's role in androgen receptor signaling and its regulation will also be crucial for designing effective combination therapies. The story of ACP3 is a compelling example of how revisiting a "forgotten" molecule with modern research tools can unveil new avenues for cancer diagnosis and treatment.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Prostatic acid phosphatase - Wikipedia [en.wikipedia.org]
- 3. abcam.com [abcam.com]
- 4. Prostatic acid phosphatase expression in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. academic.oup.com [academic.oup.com]
- 11. cliniqa.com [cliniqa.com]
- 12. e-century.us [e-century.us]
- 13. Frontiers | Elusive physiological role of prostatic acid phosphatase (PAP): generation of choline for sperm motility via auto-and paracrine cholinergic signaling [frontiersin.org]
In Vitro Characterization of OncoACP3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OncoACP3 is a novel, high-affinity small molecule ligand targeting Prostatic Acid Phosphatase (ACP3), a validated biomarker in prostate cancer. This document provides a comprehensive technical overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The exceptional picomolar binding affinity and high selectivity of this compound position it as a promising candidate for the development of targeted diagnostics and radiopharmaceutical therapies for prostate cancer.
Introduction
Prostate cancer remains a significant global health concern. While prostate-specific membrane antigen (PSMA) has been a valuable target for imaging and therapy, not all prostate cancers express PSMA, necessitating the development of novel targeting agents. Prostatic Acid Phosphatase (ACP3), a transmembrane glycoprotein (B1211001) highly expressed in the majority of prostate tumors with minimal expression in healthy tissues, has emerged as a compelling alternative target.[1][2][3]
This compound (also referred to as ProX1-(SS)) is a small molecule ligand designed to bind to ACP3 with very high affinity and specificity.[4][5] Its favorable characteristics make it an ideal vehicle for the targeted delivery of imaging agents (e.g., ⁶⁸Ga) or therapeutic payloads (e.g., ¹⁷⁷Lu, ²²⁵Ac) directly to prostate cancer cells, potentially offering a new paradigm in the diagnosis and treatment of the disease.[6][7] This guide details the critical in vitro studies that have defined the binding characteristics and cellular interactions of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vitro characterization of this compound.
Table 1: Binding Affinity of this compound to Prostatic Acid Phosphatase (ACP3)
| Ligand | Target | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound | Human ACP3 | Surface Plasmon Resonance (SPR) | Picomolar range | [4][5] |
Note: The precise picomolar Kd value is detailed in the primary publication by Georgiev et al., Nature Biomedical Engineering (2025).
Table 2: In Vitro Inhibitory Activity of this compound against ACP3
| Compound | Target | Assay Type | IC50 | Reference |
| This compound derivatives | Human ACP3 | Enzymatic Assay | Low nanomolar range | [8] |
Note: Specific IC50 values for various this compound derivatives are available in patent document WO2025088200A2.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To determine the binding affinity (Kd) of this compound to purified human ACP3.
Protocol:
-
Instrument: Biacore X100 or similar SPR instrument.
-
Chip: CM5 sensor chip.
-
Immobilization:
-
Activate the surface of both flow cells of the CM5 chip using a standard EDC/NHS amine coupling protocol as per the manufacturer's instructions.
-
Immobilize recombinant human ACP3 on the active flow cell to a density of 3500-4500 Response Units (RU).
-
The second flow cell is treated similarly but without the protein to serve as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over both the ACP3-immobilized and reference flow cells at a constant flow rate.
-
Record the association and dissociation phases.
-
Regenerate the sensor chip surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[1]
-
Enzymatic Inhibition Assay
Objective: To assess the ability of this compound and its derivatives to inhibit the enzymatic activity of ACP3.
Protocol (Protocol 1 - Short Assay):
-
Materials: 384-well transparent, flat-bottom plates; purified human ACP3; a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate); test compounds (this compound derivatives).
-
Procedure:
-
Prepare serial dilutions of the test compounds in 5% DMSO in PBS (pH 7.4).
-
Add 16 µL of the inhibitor solution to the first row of the plate.
-
Add 8 µL of 5% DMSO in PBS to the remaining wells.
-
Perform a serial dilution by transferring 8 µL from the first row down the plate.
-
Add 16 µL of a pre-diluted ACP3 solution to each well.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance at a wavelength appropriate for the product of the substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Protocol (Protocol 2 - High Sensitivity Assay):
-
This protocol is utilized for compounds with sub-nanomolar inhibitory potency and follows a similar principle to Protocol 1 but with optimized reagent concentrations and incubation times to accurately measure highly potent inhibition.[8]
Flow Cytometry for Cellular Binding
Objective: To confirm the specific binding of this compound to ACP3-expressing cells.
Protocol:
-
Cell Lines:
-
ACP3-positive cells (e.g., HT1080.hACP3, PC3.hACP3).[5]
-
ACP3-negative wild-type cells (e.g., HT1080, PC3) as a negative control.
-
-
Reagents:
-
Fluorescently labeled this compound (e.g., this compound-fluorescein).
-
A non-binding fluorescent control.
-
A suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Incubate the cells with the fluorescently labeled this compound or the control compound at a predetermined concentration for a specified time on ice.
-
Wash the cells twice with cold FACS buffer to remove unbound ligand.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells stained with fluorescent this compound to the negative controls (unstained cells, cells with control fluorescent compound, and ACP3-negative cells stained with fluorescent this compound). A significant shift in fluorescence indicates specific binding.[5]
-
Visualizations: Signaling Pathways and Workflows
ACP3 Signaling Pathway in Prostate Cancer
Prostatic Acid Phosphatase (ACP3) functions as a protein tyrosine phosphatase. In prostate cancer, its expression can be downregulated. ACP3 is known to dephosphorylate and thereby inactivate the ErbB-2 (HER2) receptor tyrosine kinase. This action suppresses downstream signaling through both the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: ACP3 negatively regulates ErbB-2 signaling, inhibiting proliferation.
Experimental Workflow for this compound In Vitro Characterization
The in vitro characterization of this compound follows a logical progression from initial binding assessment to cellular interaction studies.
Caption: Workflow for characterizing this compound's binding and activity.
Conclusion
The in vitro characterization of this compound has established its profile as a high-affinity, selective ligand for Prostatic Acid Phosphatase. The picomolar binding affinity, coupled with potent enzymatic inhibition and specific binding to ACP3-expressing cells, underscores its potential as a robust platform for the development of novel diagnostic and therapeutic agents for prostate cancer. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. ACP3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Chemical Biologists [efmc.info]
- 5. researchgate.net [researchgate.net]
- 6. philochem.ch [philochem.ch]
- 7. philochem.ch [philochem.ch]
- 8. WO2025088200A2 - Acid phosphatase 3 ligands for targeted delivery applications - Google Patents [patents.google.com]
OncoACP3: A Technical Guide to Cellular Uptake and Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoACP3 is a novel, high-affinity small molecule ligand designed to target Prostatic Acid Phosphatase (ACP3), a cell surface antigen highly expressed in prostate cancer.[1][2] Its selective binding to ACP3 makes it a promising vector for the targeted delivery of diagnostic and therapeutic payloads to tumor cells. Understanding the mechanisms by which this compound enters cancer cells is critical for optimizing its design and application in oncology. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and internalization pathways of this compound, based on available preclinical data. It includes quantitative data from in vivo and in vitro studies, detailed experimental protocols for assessing cellular uptake, and diagrams illustrating key processes.
Quantitative Data on this compound Uptake
The cellular uptake of this compound has been evaluated in both preclinical and clinical settings, primarily through in vivo imaging techniques. The following tables summarize key quantitative findings from these studies.
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) | Picomolar Range | Recombinant human ACP3 | [3] |
| In Vivo Tumor Uptake | >35 %ID/g at 72h | HT-1080.hACP3 & PC3.hACP3 xenografts | [4] |
| Tumor-to-Blood Ratio | >148 at 2h post-administration | Murine models | [5] |
Table 1: Preclinical In Vitro and In Vivo Uptake Data for Radiolabeled this compound
| Organ/Tissue | Mean SUV | Comparison to PSMA-ligand | Reference |
| Prostate Cancer Lesions | High Uptake | Favorable | [6] |
| Salivary Glands | Minimal to no uptake | Significantly lower | [6] |
| Kidneys | Minimal to no uptake | Significantly lower | [4] |
Table 2: Biodistribution Data of 68Ga-labeled this compound in Prostate Cancer Patients
Cellular Internalization Pathways
While the high affinity of this compound for ACP3 is well-documented, the precise endocytic pathways responsible for its internalization into prostate cancer cells have not been detailed in the available literature. Based on the behavior of other small molecule ligands targeting cell surface receptors, the internalization of this compound is likely a receptor-mediated endocytic process. The main pathways for receptor-mediated endocytosis include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
To elucidate the specific pathway(s) for this compound, a series of inhibition studies would be required. The experimental protocol section below outlines a general methodology for conducting such an investigation.
Experimental Protocols
The following protocols are based on methodologies reported for the analysis of fluorescently-labeled small molecule-drug conjugates and can be adapted for studying this compound cellular uptake.[7][8]
Confocal Microscopy for Visualization of Cellular Uptake
This protocol describes how to visualize the internalization of a fluorescently labeled this compound derivative.
Materials:
-
ACP3-positive prostate cancer cells (e.g., LNCaP, PC-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
8-well chambered cover glass slides
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Seed ACP3-positive cells in an 8-well chambered cover glass slide at a density that will result in 70-80% confluency at the time of the experiment.
-
Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a working solution of fluorescently labeled this compound in serum-free cell culture medium.
-
Wash the cells twice with PBS.
-
Add the this compound solution to the cells and incubate for the desired time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
Ten minutes prior to the end of the incubation, add Hoechst 33342 to the medium to stain the cell nuclei.
-
Wash the cells three times with PBS to remove unbound fluorescent ligand.
-
Add fresh serum-free medium to the wells.
-
Image the cells using a confocal microscope. Acquire images in the channels appropriate for the fluorescent label on this compound and for Hoechst 33342.
Flow Cytometry for Quantification of Cellular Uptake
This protocol allows for the quantification of this compound uptake across a cell population.
Materials:
-
ACP3-positive prostate cancer cells
-
24-well cell culture plates
-
Fluorescently labeled this compound
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Prepare a working solution of fluorescently labeled this compound in serum-free medium.
-
Wash the cells twice with PBS.
-
Add the this compound solution and incubate for various time points (e.g., 15, 30, 60 minutes) at 37°C.
-
After incubation, wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in serum-containing medium to inactivate the trypsin.
-
Pellet the cells by centrifugation and resuspend in flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
Investigation of Internalization Pathways using Endocytosis Inhibitors
This protocol provides a framework for identifying the specific endocytic pathway(s) involved in this compound internalization.
Materials:
-
All materials from the Flow Cytometry protocol
-
Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein or filipin for caveolae-mediated endocytosis, amiloride for macropinocytosis)
Procedure:
-
Follow steps 1 and 2 of the Flow Cytometry protocol.
-
Pre-incubate the cells with the respective endocytosis inhibitors at their effective, non-toxic concentrations for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Without washing out the inhibitors, add the fluorescently labeled this compound solution to the cells.
-
Incubate for the desired time at 37°C.
-
Proceed with steps 5-9 of the Flow Cytometry protocol.
-
Compare the fluorescence intensity of cells treated with inhibitors to that of untreated control cells. A significant reduction in fluorescence in the presence of a specific inhibitor suggests the involvement of the corresponding endocytic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Endocytosis Assay Basics - Araceli Biosciences [aracelibio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DEL Hunter - HitGen OpenDEL™ [opendelcommunity.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uni-bielefeld.de [uni-bielefeld.de]
OncoACP3: A Novel Theranostic Agent for Prostate Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, and the development of targeted diagnostic and therapeutic agents is paramount. While Prostate-Specific Membrane Antigen (PSMA) has been a cornerstone for theranostics in prostate cancer, a notable portion of patients exhibit low or no PSMA expression, limiting the efficacy of PSMA-targeted approaches.[1][2] Prostatic Acid Phosphatase (ACP3), a transmembrane enzyme, has emerged as a compelling alternative target.[3] ACP3 is highly expressed in the majority of prostate cancer lesions, with minimal presence in healthy organs, offering a potentially wider therapeutic window and applicability to a broader patient population.[4][5]
This technical guide provides an in-depth overview of OncoACP3, a first-in-class, high-affinity small molecule ligand targeting ACP3, and its development as a theranostic agent for prostate cancer.[3] this compound, discovered through DNA-encoded chemical library screening, demonstrates exceptional affinity and selectivity for ACP3.[6] When chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga), it enables sensitive PET imaging.[7] When paired with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), it transforms into a potent radioligand therapy.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound, providing a comparative view of its performance, particularly in relation to PSMA-targeted agents.
Table 1: Comparative Biodistribution of [⁶⁸Ga]Ga-OncoACP3-DOTA and PSMA-targeted PET Agents in Humans
| Organ | [⁶⁸Ga]Ga-OncoACP3-DOTA SUVmean | PSMA-targeted Agent SUVmean | p-value |
| Liver | 4.3 | 13.2 | < 0.001 |
| Renal Parenchyma | 7.0 | 14.5 | < 0.001 |
| Parotid Gland | 1.3 | 17.3 | < 0.001 |
| Lacrimal Gland | 1.2 | 8.6 | < 0.001 |
| Blood Pool | 4.0 | 1.1 | < 0.001 |
| Bone | ≤ 1 | - | - |
| Skeletal Muscle | ≤ 1 | - | - |
| Lung | ≤ 1 | - | - |
| Fat | ≤ 1 | - | - |
| Data sourced from a retrospective analysis of 10 patients.[1] |
Table 2: Lesion Detection and Uptake of [⁶⁸Ga]Ga-OncoACP3-DOTA vs. PSMA-targeted PET in a Head-to-Head Comparison (n=8 patients)
| Lesion Type | Parameter | [⁶⁸Ga]Ga-OncoACP3-DOTA | PSMA-targeted Agent | Notes |
| Locoregional Prostate Cancer (n=3) | SUVmax | 14.1, 30.5 | 5.0, 7.1 | Contrast favored ACP3 in 2 of 3 patients.[1] |
| Lymph Node Metastases (n=2) | Detected Nodes | 10, 14 | 7, 8 | Higher number of nodes and higher uptake observed for ACP3.[1] |
| Mean SUVmax | 36.7, 18.7 | 17.0, 9.2 | ||
| Osseous Metastases (n=6) | Detected Lesions | 23, disseminated, 70, 34, 2, 0 | 22, disseminated, 79, 35, 7, 6 | Detection rates and uptake varied between patients.[1] |
| Mean SUVmax | 14.9, 5.9, 12.9, 11.0, 9.0, 5.4 | 20.4, 19.9, 13.8, 24.3, no focal uptake, 16.6 | ||
| SUVmax values are representative and may not be a direct patient-to-patient comparison for all lesions.[1] |
Table 3: Preclinical Therapeutic Efficacy of [¹⁷⁷Lu]Lu-OncoACP3 in Mouse Models
| Animal Model | Treatment Dose | Outcome |
| Tumor-bearing mice | 5 MBq/mouse | Potent single-agent anti-tumor activity.[5] |
| Tumor-bearing mice | 20 MBq/mouse | Potent single-agent anti-tumor activity.[5] |
| HT-1080.hACP3 tumor-bearing mice | Low, well-tolerated doses | Cured tumors.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the discovery, preclinical evaluation, and clinical imaging of this compound.
Discovery of this compound via DNA-Encoded Library Screening
The identification of this compound was achieved through a meticulous screening process involving DNA-encoded chemical libraries (DELs).[6]
-
Library Construction: Two DELs were constructed based on proline and phenylalanine scaffolds, comprising over 6.7 million unique small molecules, each tagged with a distinct DNA barcode.[6]
-
Target Immobilization: Purified human prostatic acid phosphatase (ACP3) was immobilized to a solid support.[6]
-
Affinity Screening: The DELs were incubated with the immobilized ACP3 target. Non-binding molecules were washed away.[6]
-
Elution and Amplification: Molecules with high affinity to ACP3 were eluted, and their DNA barcodes were amplified using PCR.
-
Sequencing and Hit Identification: The amplified DNA barcodes were sequenced to identify the chemical structures of the high-affinity binders.[6]
-
Synthesis and Validation: The identified hit compounds, including this compound, were synthesized without the DNA tag and their binding affinity was validated through surface plasmon resonance.[8]
Preclinical Evaluation of [¹⁷⁷Lu]Lu-OncoACP3
Preclinical studies in animal models were essential to establish the in vivo performance and therapeutic potential of the radiolabeled this compound.
-
Animal Models: Mice bearing human prostate cancer xenografts (HT-1080.hACP3 or PC3.hACP3) were utilized.[8][9]
-
Radiolabeling: The this compound precursor was radiolabeled with Lutetium-177.
-
Biodistribution Studies: [¹⁷⁷Lu]Lu-OncoACP3 was administered intravenously to tumor-bearing mice. At various time points (e.g., 2, 6, 24, 48, and 72 hours post-injection), organs and tumors were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g).[8]
-
Therapeutic Efficacy Studies: Tumor-bearing mice were treated with varying doses of [¹⁷⁷Lu]Lu-OncoACP3 (e.g., 5 and 20 MBq/mouse).[5] Tumor growth was monitored over time and compared to control groups to assess anti-tumor activity.[5]
Clinical Protocol for [⁶⁸Ga]Ga-OncoACP3-DOTA PET/CT Imaging
The first-in-human studies provided crucial data on the safety, biodistribution, and diagnostic performance of [⁶⁸Ga]Ga-OncoACP3-DOTA.
-
Patient Population: The initial study included 10 male patients with prostate cancer, with clinical indications such as inconclusive prior PSMA-PET or for radioligand therapy planning.[1]
-
Radiotracer Preparation: The this compound-DOTA precursor was radiolabeled with Gallium-68 according to German Medicinal Products Act (AMG) Section 13(2b).[1]
-
Administration: A median activity of 121 MBq (range: 107-181 MBq) of [⁶⁸Ga]Ga-OncoACP3-DOTA was administered intravenously.[1]
-
PET/CT Imaging: Patients underwent a PET/CT scan at a median of 49 minutes (range 38-66 minutes) post-injection. Delayed scans were performed in some patients at approximately 180 minutes post-injection.[1]
-
Image Analysis: Certified readers analyzed the PET scans to determine detection rates. Standardized Uptake Values (SUVmean and SUVmax) were measured for normal organs and representative prostate cancer lesions.[1]
-
Comparison with PSMA-PET: Where available, the results of [⁶⁸Ga]Ga-OncoACP3-DOTA PET/CT were compared with those of [¹⁸F]F-PSMA-1007 PET.[1]
Signaling Pathways and Mechanisms of Action
While the primary mechanism of action for the theranostic application of this compound is the targeted delivery of radiation, understanding the role of its target, ACP3, in prostate cancer signaling pathways provides a broader context for its therapeutic potential.
ACP3 is a tyrosine phosphatase that has been shown to act as a tumor suppressor by dephosphorylating ERBB2, thereby deactivating the MAPK-mediated signaling pathway.[10] The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[11]
Caption: MAPK Signaling Pathway and the Role of ACP3.
Furthermore, the PI3K/AKT/mTOR pathway is another crucial signaling cascade frequently dysregulated in prostate cancer, playing a significant role in cell growth, proliferation, and survival.[12][13] While a direct interaction between ACP3 and this pathway has not been fully elucidated, its central role in prostate cancer makes it a relevant area for future investigation in the context of this compound's broader biological effects.
Caption: Overview of the PI3K/AKT/mTOR Signaling Pathway in Prostate Cancer.
Theranostic Workflow
The theranostic approach with this compound involves a multi-step process, from patient selection to therapy, leveraging both the diagnostic and therapeutic capabilities of this novel agent.
Caption: Theranostic Workflow for this compound in Prostate Cancer Management.
Conclusion and Future Directions
This compound represents a significant advancement in the field of prostate cancer theranostics. Its high affinity and specificity for ACP3, coupled with a favorable safety profile and promising preclinical and early clinical results, position it as a potential game-changer, particularly for patients with PSMA-negative disease.[1][2][5] The complementary expression patterns of ACP3 and PSMA suggest that this compound could be a valuable addition to the diagnostic and therapeutic armamentarium, potentially leading to more personalized and effective treatment strategies.[2]
Ongoing and future clinical trials will be crucial to further validate the efficacy and safety of both the diagnostic ([⁶⁸Ga]Ga-OncoACP3) and therapeutic ([¹⁷⁷Lu]Lu-OncoACP3 and [²²⁵Ac]Ac-OncoACP3) applications of this novel agent. Further research into the downstream signaling effects of this compound binding to ACP3 may also uncover additional therapeutic benefits beyond targeted radionuclide delivery. The development of this compound underscores the importance of identifying and validating new molecular targets to overcome the limitations of existing therapies and improve outcomes for patients with prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling | Semantic Scholar [semanticscholar.org]
- 3. philochem.ch [philochem.ch]
- 4. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. urotoday.com [urotoday.com]
- 9. geneticsmr.org [geneticsmr.org]
- 10. researchgate.net [researchgate.net]
- 11. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blueearththerapeutics.com [blueearththerapeutics.com]
- 13. Co-Targeting ErbB Receptors and the PI3K/AKT Axis in Androgen-Independent Taxane-Sensitive and Taxane-Resistant Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
OncoACP3 Target Expression in Prostate Cancer Subtypes: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expression of Prostatic Acid Phosphatase (ACP3), the target of OncoACP3, across various subtypes of prostate cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for target validation, and visualizes associated signaling pathways and workflows.
Executive Summary
This compound is a promising therapeutic and diagnostic agent targeting Prostatic Acid Phosphatase (ACP3), a protein abundantly expressed in prostate cancer.[1][2][3][4] Understanding the differential expression of ACP3 across distinct molecular subtypes of prostate cancer is critical for patient stratification and the development of targeted therapies. This guide summarizes the current knowledge on ACP3 expression, providing a foundation for further research and clinical development.
Data Presentation: this compound Target (ACP3) Expression
The expression of the ACP3 gene, which encodes for Prostatic Acid Phosphatase (PAP), varies across different molecular subtypes of prostate cancer. The following table summarizes quantitative mRNA expression data from The Cancer Genome Atlas Prostate Adenocarcinoma (TCGA-PRAD) dataset.
| Prostate Cancer Subtype | Description | ACP3 mRNA Expression (log2 RSEM) | Protein Expression (Immunohistochemistry) |
| Luminal A | Adipogenic/AR-active/PSA-high | Lower than Luminal S[5][6] | Moderate to Strong Cytoplasmic Positivity[7] |
| Luminal S | Secretory/PAP-high | Higher than other subtypes[5][6] | Strong Cytoplasmic Immunoreactivity[7] |
| AVPC-I | Aggressive Variant Prostate Cancer - Immune-infiltrative | Lower than luminal subtypes[5][6] | Data not specifically available for this subtype |
| AVPC-M | Aggressive Variant Prostate Cancer - Myc-active | Lower than luminal subtypes[5][6] | Data not specifically available for this subtype |
RSEM: RNA-Seq by Expectation-Maximization
Immunohistochemical studies confirm that ACP3 is overexpressed in over 98% of prostate cancer lesions, including metastatic ones.[8] Notably, ACP3 expression is reported to be at higher concentrations than Prostate-Specific Membrane Antigen (PSMA) in the majority of lesions across different Gleason scores.[8]
Experimental Protocols
Accurate determination of ACP3 expression is fundamental for both preclinical research and clinical trials. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for ACP3 Protein Expression
Immunohistochemistry is a cornerstone technique for evaluating protein expression and localization within the tumor microenvironment.
Principle: This method uses antibodies to detect the presence and location of the ACP3 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.
Detailed Protocol:
-
Tissue Preparation:
-
De-paraffinize FFPE prostate cancer tissue sections (4-5 µm thick) by immersing in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) to unmask the antigenic sites.
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[9]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections with a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for ACP3 (e.g., a monoclonal anti-PAP antibody) diluted in a suitable antibody diluent.
-
Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a biotinylated secondary antibody that recognizes the primary antibody's host species for 30-60 minutes at room temperature.
-
Wash the sections and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of ACP3 staining within the tumor cells. Staining is typically cytoplasmic.[7]
-
Western Blot for Quantitative ACP3 Protein Analysis
Western blotting allows for the quantification of ACP3 protein levels in prostate cancer cell lines or tissue lysates.
Principle: This technique separates proteins by molecular weight using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.
Detailed Protocol:
-
Protein Extraction:
-
Lyse prostate cancer cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12%) and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against ACP3 diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the ACP3 signal to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway of ACP3 Regulation
The expression of the ACP3 gene is regulated by multiple factors, including the androgen receptor and pro-inflammatory signaling pathways.
Caption: Transcriptional Regulation of the this compound Target Gene (ACP3).
Experimental Workflow for ACP3 Expression Analysis
The following diagram illustrates a typical workflow for the analysis of ACP3 expression in prostate cancer samples.
Caption: Workflow for IHC and Western Blot Analysis of ACP3 Expression.
References
- 1. This compound (Imaging) - Philogen Spa [philogen.com]
- 2. philochem.ch [philochem.ch]
- 3. This compound (Therapy) - Philogen Spa [philogen.com]
- 4. philochem.ch [philochem.ch]
- 5. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of ACP3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. researchgate.net [researchgate.net]
- 9. nsjbio.com [nsjbio.com]
OncoACP3: A Theranostic Probe for ACP3-Expressing Malignancies Beyond Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
OncoACP3, a high-affinity small molecule ligand targeting Prostatic Acid Phosphatase (ACP3), has demonstrated significant promise as a theranostic agent in prostate cancer.[1][2] Given the expression of ACP3, albeit at lower levels, in other malignancies, this whitepaper explores the untapped potential of this compound for the diagnosis and treatment of non-prostatic cancers. This document provides a comprehensive overview of ACP3 expression across various cancers, preclinical data for this compound, and detailed experimental protocols to guide further research in this promising area. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in expanding the therapeutic application of this compound.
Introduction: The Rationale for Targeting ACP3
Prostatic Acid Phosphatase (ACP3), a tyrosine phosphatase, is a well-established biomarker for prostate cancer, where it is highly expressed.[3] Its limited expression in healthy tissues makes it an attractive target for targeted therapies.[4] this compound is a novel small molecule ligand with picomolar binding affinity for ACP3, enabling the targeted delivery of diagnostic and therapeutic payloads.[5] When chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga), it allows for sensitive imaging of ACP3-expressing tumors.[6] When conjugated with therapeutic radioisotopes such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), it becomes a potent radiopharmaceutical therapy.[7][8]
While the primary focus of this compound development has been prostate cancer, emerging data on ACP3 expression in other cancers, including ovarian, pancreatic, and colorectal carcinomas, suggests a broader therapeutic potential.[9] This guide provides a detailed examination of this potential, offering a roadmap for the preclinical and clinical investigation of this compound in novel indications.
ACP3 Expression in Various Cancer Types
The foundation for exploring this compound in other cancers lies in the expression profile of its target, ACP3. The following tables summarize the available quantitative and qualitative data on ACP3 expression across a range of human cancers, compiled from The Human Protein Atlas and The Cancer Genome Atlas (TCGA).
Table 1: Immunohistochemistry (IHC) Analysis of ACP3 Protein Expression in Human Cancers
| Cancer Type | Number of Patients Analyzed | Staining Intensity | Staining Location | Fraction of Positive Cells |
| Prostate Cancer | 12 | Moderate to Strong | Cytoplasmic | >75% |
| Ovarian Cancer | 12 | Minimal | Cytoplasmic | <25% |
| Pancreatic Cancer | 11 | Minimal | Cytoplasmic | <25% |
| Colorectal Cancer | 12 | Minimal (membranous in one case) | Cytoplasmic/Membranous | <25% |
| Breast Cancer | 12 | Negative | - | - |
| Lung Cancer | 12 | Negative | - | - |
| Melanoma | 12 | Negative | - | - |
| Glioma | 11 | Negative | - | - |
| Liver Cancer | 12 | Negative | - | - |
| Stomach Cancer | 12 | Negative | - | - |
| Testis Cancer | 12 | Negative | - | - |
| Renal Cancer | 12 | Negative | - | - |
| Urothelial Cancer | 12 | Negative | - | - |
| Cervical Cancer | 2 | Negative | - | - |
| Endometrial Cancer | 2 | Negative | - | - |
| Head and Neck Cancer | 1 | Negative | - | - |
| Lymphoma | 1 | Negative | - | - |
| Skin Cancer | 1 | Negative | - | - |
| Thyroid Cancer | 2 | Negative | - | - |
Data sourced from The Human Protein Atlas.[9]
Table 2: RNA-Seq Data for ACP3 Expression in Various Cancers from TCGA
| Cancer Type | Median FPKM |
| Prostate Adenocarcinoma (PRAD) | 158.4 |
| Ovarian Serous Cystadenocarcinoma (OV) | 0.2 |
| Pancreatic Adenocarcinoma (PAAD) | 0.1 |
| Colon Adenocarcinoma (COAD) | 0.1 |
| Rectum Adenocarcinoma (READ) | 0.1 |
| Breast Invasive Carcinoma (BRCA) | 0.0 |
| Lung Adenocarcinoma (LUAD) | 0.0 |
| Lung Squamous Cell Carcinoma (LUSC) | 0.0 |
| Skin Cutaneous Melanoma (SKCM) | 0.0 |
| Glioblastoma Multiforme (GBM) | 0.0 |
| Liver Hepatocellular Carcinoma (LIHC) | 0.0 |
| Stomach Adenocarcinoma (STAD) | 0.0 |
| Testicular Germ Cell Tumors (TGCT) | 0.0 |
| Kidney Renal Clear Cell Carcinoma (KIRC) | 0.0 |
| Bladder Urothelial Carcinoma (BLCA) | 0.0 |
FPKM (Fragments Per Kilobase of exon per Million reads) values are a measure of gene expression. Data sourced from The Cancer Genome Atlas (TCGA).[10]
Interpretation of Expression Data: The data clearly indicates that while ACP3 expression is highest in prostate cancer, detectable, albeit low, levels of protein and mRNA are present in a subset of ovarian, pancreatic, and colorectal cancers. This provides a rationale for investigating this compound in these malignancies, particularly in patients whose tumors exhibit ACP3 expression.
This compound: Preclinical Data and Properties
This compound has undergone rigorous preclinical evaluation, primarily in prostate cancer models. The following table summarizes its key properties.
Table 3: Properties of this compound
| Property | Value/Description | Reference |
| Binding Affinity (K_d) | Picomolar range | [5] |
| Target | Prostatic Acid Phosphatase (ACP3) | [1] |
| Mechanism of Action | Targeted delivery of diagnostic or therapeutic radionuclides to ACP3-expressing cells. | [11] |
| In Vivo Biodistribution (Mice) | High and selective accumulation in ACP3-expressing tumors with low uptake in non-target organs. | [1][7] |
| Therapeutic Efficacy (Mice) | ¹⁷⁷Lu-OncoACP3 induced durable tumor remissions at low doses (5 and 20 MBq/mouse) in a prostate cancer xenograft model. | [7] |
| Theranostic Payloads | Diagnostic: ⁶⁸Ga, ¹⁸F; Therapeutic: ¹⁷⁷Lu, ²²⁵Ac | [1][8] |
Signaling Pathways and Experimental Workflows
This compound Theranostic Mechanism of Action
The following diagram illustrates the dual diagnostic and therapeutic mechanism of this compound.
Caption: Theranostic mechanism of this compound.
Proposed Experimental Workflow for Evaluating this compound in a Novel Cancer Type
This diagram outlines a logical workflow for the preclinical evaluation of this compound in a new cancer indication.
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the preclinical evaluation of radiopharmaceuticals and can be applied to the study of this compound in novel cancer models.
Protocol: In Vivo Biodistribution of ⁶⁸Ga-OncoACP3 in a Xenograft Mouse Model
Objective: To determine the uptake, distribution, and clearance of ⁶⁸Ga-OncoACP3 in mice bearing tumors with varying ACP3 expression.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of ACP3-positive and ACP3-negative cancer cell lines).
-
⁶⁸Ga-OncoACP3 solution in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
-
Dissection tools.
-
Pre-weighed collection tubes.
Procedure:
-
Anesthetize tumor-bearing mice.
-
Administer a known amount of ⁶⁸Ga-OncoACP3 (e.g., 3-5 MBq) to each mouse via intravenous tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice.
-
Immediately dissect the animals and collect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).[9]
-
Place each tissue sample into a pre-weighed tube and record the wet weight.[9]
-
Measure the radioactivity in each tissue sample and in injection standards using a calibrated gamma counter.[9]
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and tumor.
Protocol: Anti-Tumor Efficacy of ¹⁷⁷Lu-OncoACP3 in a Xenograft Mouse Model
Objective: To evaluate the therapeutic efficacy of ¹⁷⁷Lu-OncoACP3 in inhibiting tumor growth in mice bearing ACP3-positive tumors.
Materials:
-
Mice with established subcutaneous ACP3-positive tumors (e.g., 100-150 mm³).
-
¹⁷⁷Lu-OncoACP3 solution in sterile saline.
-
Vehicle control (saline).
-
Calipers for tumor measurement.
-
Animal scale.
Procedure:
-
Randomize tumor-bearing mice into treatment and control groups (n=8-10 per group).
-
Administer a single intravenous injection of ¹⁷⁷Lu-OncoACP3 at varying doses (e.g., 5, 10, 20 MBq) to the treatment groups. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the animals for any signs of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.
-
At the end of the study, euthanize all animals and collect tumors and major organs for histological analysis.
-
Compare tumor growth rates and survival between the treatment and control groups to determine therapeutic efficacy.[7]
Future Directions and Conclusion
The available data, while preliminary, provides a compelling rationale for the investigation of this compound in ACP3-expressing cancers beyond prostate cancer. The low-level expression of ACP3 in a subset of ovarian, pancreatic, and colorectal cancers warrants further investigation. The high affinity and specificity of this compound, coupled with its proven theranostic capabilities in preclinical prostate cancer models, suggest that it could be a valuable tool for a "tumor-agnostic" approach in patients whose tumors express ACP3.
Future research should focus on:
-
Comprehensive Screening: Large-scale immunohistochemical screening of various tumor types to identify patient populations that may benefit from this compound-based therapies.
-
Preclinical Validation: Conducting in vitro and in vivo studies, as outlined in this guide, to validate the efficacy of this compound in non-prostate cancer models.
-
Clinical Translation: Designing and initiating early-phase clinical trials to evaluate the safety, dosimetry, and preliminary efficacy of ⁶⁸Ga-OncoACP3 and ¹⁷⁷Lu/²²⁵Ac-OncoACP3 in patients with ACP3-expressing malignancies.
References
- 1. ACP3 acid phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of human prostatic acid phosphatase in a pancreatic islet cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis | MDPI [mdpi.com]
- 5. What are ACP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. urotoday.com [urotoday.com]
- 7. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostatic acid phosphatase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Radiolabeling with Gallium-68: A General Application Note for DOTA-Conjugated Peptides
A Note on "OncoACP3": Extensive searches for a molecule designated "this compound" intended for radiolabeling with Gallium-68 did not yield specific protocols or public data. Similarly, the related therapeutic agent "OncoCiDia" is described in literature as being labeled with Iodine-131, targeting tumor necrosis via hypericin, rather than utilizing Gallium-68.[1]
This document provides a detailed, generalized protocol for the radiolabeling of DOTA-conjugated peptides with Gallium-68 (⁶⁸Ga), a common and well-established procedure in the development of radiopharmaceuticals for PET imaging.[2][3][4][5] This protocol can be adapted by researchers for various specific DOTA-conjugated targeting molecules.
Introduction
Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[2][3][6] It is conveniently produced from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, which allows for on-site availability without the need for a cyclotron.[5][6] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used bifunctional chelator that can be conjugated to a targeting molecule (e.g., a peptide) and strongly binds to radiometals like ⁶⁸Ga.[5][7] This protocol outlines the manual and semi-automated procedures for the preparation of ⁶⁸Ga-DOTA-peptides.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| ⁶⁸Ge/⁶⁸Ga Generator | e.g., Eckert & Ziegler, ITG | Pharmaceutical |
| DOTA-conjugated Peptide | User-defined | >95% purity |
| Sodium Acetate (B1210297) Buffer (0.1 M, pH 4.5) | Sigma-Aldrich | Molecular Biology |
| Hydrochloric Acid (0.1 N) | Fisher Scientific | ACS Grade |
| Sterile Water for Injection (WFI) | Baxter | USP |
| Cation Exchange Cartridge (e.g., SCX) | Waters | Sep-Pak |
| Sterile Syringe Filters (0.22 µm) | Millipore | Millex-GV |
| Ethanol (for disinfection) | Decon Labs | 70% |
| Radio-TLC Strips (e.g., iTLC-SG) | Agilent | |
| Mobile Phase for Radio-TLC | Varies (e.g., 1 M Ammonium (B1175870) Acetate:Methanol 1:1) | HPLC Grade |
| Radio-HPLC System | Agilent, Shimadzu |
Experimental Protocols
Elution of ⁶⁸Ga from the Generator
-
Aseptically connect a sterile syringe to the outlet of the ⁶⁸Ge/⁶⁸Ga generator.
-
Elute the generator with 5 mL of 0.1 N HCl according to the manufacturer's instructions.
-
Collect the ⁶⁸GaCl₃ eluate in a sterile, lead-shielded vial.
-
The eluate can be used directly or further purified and concentrated.
Purification and Concentration of ⁶⁸Ga Eluate (Cation Exchange Method)
This step is crucial for removing metallic impurities and concentrating the ⁶⁸Ga, leading to higher specific activity.[2]
-
Condition a strong cation exchange (SCX) cartridge by passing 5 mL of sterile water through it.
-
Load the ⁶⁸GaCl₃ eluate onto the SCX cartridge. The ⁶⁸Ga³⁺ will be retained on the column.
-
Wash the cartridge with 5 mL of sterile water to remove any remaining ⁶⁸Ge.
-
Elute the purified and concentrated ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of a suitable eluent, such as a sterile 5 M NaCl solution containing a small amount of HCl, directly into the reaction vial containing the peptide and buffer.[2][3]
Radiolabeling Reaction
-
In a sterile reaction vial, dissolve the DOTA-conjugated peptide in sodium acetate buffer (0.1 M, pH 4.5). The amount of peptide will depend on the desired specific activity.
-
Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at a controlled temperature, typically between 80-95°C, for 5-15 minutes.[8][9] The optimal temperature and time should be determined for each specific peptide.[10]
-
After incubation, allow the vial to cool to room temperature.
Quality Control
3.4.1. Radiochemical Purity (RCP) by Radio-TLC
-
Spot a small aliquot (1-2 µL) of the final product onto an iTLC-SG strip.
-
Develop the strip in a chromatography chamber containing a suitable mobile phase (e.g., 1 M ammonium acetate:methanol 1:1 v/v).[11]
-
In this system, the ⁶⁸Ga-DOTA-peptide will migrate with the solvent front (Rf = 0.8-1.0), while free and colloidal ⁶⁸Ga will remain at the origin (Rf = 0-0.2).[11]
-
Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity associated with the product peak.
-
The RCP should typically be ≥95%.[11]
3.4.2. Radiochemical Purity by Radio-HPLC
-
Inject a small volume of the final product onto a suitable HPLC column (e.g., C18).
-
Elute with a gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the eluate with a UV detector and a radioactivity detector connected in series.
-
The retention time of the ⁶⁸Ga-DOTA-peptide should be compared to that of a non-radioactive standard.
-
Calculate the RCP by integrating the area under the radioactive peak corresponding to the product.
3.4.3. Other Quality Control Parameters
| Parameter | Method | Specification |
| pH | pH paper or pH meter | 4.0 - 5.0[11] |
| Visual Inspection | Unmagnified visual inspection | Clear, colorless, free of particulates[11] |
| ⁶⁸Ge Breakthrough | Gamma spectroscopy (after decay of ⁶⁸Ga) | < 0.001%[11][12] |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | USP <85> | < 175 EU/V |
Final Formulation
-
If the product meets all quality control specifications, it can be drawn into a sterile syringe for administration.
-
The final product should be administered to the patient within a few hours of preparation due to the short half-life of ⁶⁸Ga.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the radiolabeling of DOTA-peptides with ⁶⁸Ga. These values are representative and may vary depending on the specific peptide, reaction conditions, and equipment used.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | > 70% | [7] |
| Radiochemical Purity (RCP) | ≥ 95% | [11][12] |
| Specific Activity | 10-200 GBq/µmol | [8] |
| Reaction Time | 5-15 minutes | [2][3] |
| Reaction Temperature | 80-95 °C | [8][9] |
Experimental Workflow Diagram
References
- 1. Oncocidia [oncocidia.com]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (68)Ga-labeled peptides in tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Applications of Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. illuccixhcp.com [illuccixhcp.com]
- 12. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of ¹⁷⁷Lu-OncoACP3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis, purification, and quality control of ¹⁷⁷Lu-OncoACP3, a promising radiopharmaceutical for targeted radionuclide therapy of prostate cancer. OncoACP3 is a high-affinity small molecule ligand that targets Prostatic Acid Phosphatase (ACP3), an enzyme highly expressed in prostate cancer.[1][2] The ligand is conjugated to a DOTAGA chelator to enable stable complexation with the therapeutic radionuclide Lutetium-177.
Overview of the Synthesis and Mechanism of Action
The synthesis of ¹⁷⁷Lu-OncoACP3 involves the chelation of Lutetium-177 by the DOTAGA moiety conjugated to the this compound ligand. This process is typically carried out in an acetate (B1210297) or ascorbate (B8700270) buffer at an acidic pH and elevated temperature to ensure efficient radiolabeling. Following the reaction, the product is purified and subjected to rigorous quality control to ensure its suitability for preclinical and potential clinical use.
Mechanism of Action: ¹⁷⁷Lu-OncoACP3 targets ACP3, which is abundantly expressed on the surface of prostate cancer cells. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of radiation from the β-emitting ¹⁷⁷Lu directly to the cancer cells. The signaling pathway of ACP3 involves the dephosphorylation of ErbB-2/HER-2, which in turn inhibits the downstream PI3K/Akt and MAPK/ERK cell survival pathways.
Signaling Pathway of Prostatic Acid Phosphatase (ACP3)
Caption: ACP3 dephosphorylates ErbB-2/HER-2, inhibiting downstream pro-survival pathways.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier/Grade | Notes |
| This compound-DOTAGA | Custom Synthesis | Lyophilized powder |
| ¹⁷⁷LuCl₃ | High specific activity | In 0.04 M HCl |
| Sodium Acetate Buffer | 0.1 M, pH 4.5 | Sterile, metal-free |
| Sodium Ascorbate Buffer | 0.5 M, pH 4.5-5.0 | Optional, can reduce radiolysis |
| DTPA Solution | 50 mM | For quenching |
| Sterile Water for Injection | USP grade | |
| Ethanol (B145695) | Absolute, HPLC grade | For purification |
| C18 Sep-Pak Cartridge | e.g., Waters | For solid-phase extraction |
| HPLC Solvents | Acetonitrile & Water (0.1% TFA) | HPLC grade |
Radiolabeling Workflow
Caption: A streamlined workflow for the synthesis and quality control of ¹⁷⁷Lu-OncoACP3.
Detailed Synthesis Procedure
-
Preparation: In a sterile, pyrogen-free reaction vial, reconstitute a predetermined amount of this compound-DOTAGA (e.g., 10-50 µg) in sterile water for injection.
-
Buffering: Add sodium acetate buffer (0.1 M, pH 4.5) to the reaction vial. The final reaction volume should be kept minimal (e.g., 100-200 µL) to maintain high reactant concentrations.
-
Radiolabeling: Add the required activity of ¹⁷⁷LuCl₃ (e.g., 100-500 MBq) to the vial. Gently vortex the mixture.
-
Incubation: Place the reaction vial in a dry heat block or a shielded heating system at 95°C for 15-30 minutes.
-
Quenching: After incubation, allow the vial to cool to room temperature. A small volume of DTPA solution can be added to chelate any unreacted ¹⁷⁷Lu.
-
Purification (Solid-Phase Extraction):
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.
-
Elute the ¹⁷⁷Lu-OncoACP3 with a small volume (e.g., 0.5-1 mL) of 50-70% ethanol in water.
-
-
Formulation: The ethanolic eluate can be further diluted with sterile saline for injection, often containing a stabilizer like ascorbic acid to prevent radiolysis.[3] The final product should be passed through a 0.22 µm sterile filter.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% |
| pH | pH-indicator strips | 5.0 - 7.0 |
| Radionuclidic Purity | Gamma Spectroscopy | As per ¹⁷⁷LuCl₃ certificate of analysis |
| Sterility | USP <71> | Sterile |
| Endotoxins | LAL Test (USP <85>) | < 175 EU / V |
Analytical Methods
-
Radio-HPLC:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be from 95% A to 5% A over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: In-line UV and radioactivity detectors.[4]
-
Expected Results: ¹⁷⁷Lu-OncoACP3 should appear as a single major radioactive peak, well-separated from free ¹⁷⁷Lu.
-
-
Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5.
-
Expected Results: ¹⁷⁷Lu-OncoACP3 remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 0.9-1.0).[5]
-
Preclinical Data Summary
Preclinical studies have demonstrated the promising in vivo performance of ¹⁷⁷Lu-OncoACP3.
| Parameter | Result | Reference |
| Tumor Uptake | >35 %ID/g at 72 hours post-injection | [1] |
| Tumor-to-Blood Ratio | >148 at 2 hours post-administration | [6] |
| Biological Half-Life in Tumor | > 72 hours | [6] |
| Off-Target Uptake | Low uptake in salivary glands and kidneys | [1] |
| Therapeutic Efficacy | Durable cancer remission at low doses (5 and 20 MBq/mouse) | [1] |
These data indicate a high therapeutic index with excellent tumor targeting and retention, and minimal off-target toxicity, making ¹⁷⁷Lu-OncoACP3 a strong candidate for further development.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. philochem.ch [philochem.ch]
- 3. researchgate.net [researchgate.net]
- 4. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Quality Control and Assurance for OncoACP3 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoACP3 is a novel small molecule radiotracer with a high affinity for Acid Phosphatase 3 (ACP3), a phosphatase enzyme abundantly expressed in prostate cancer.[1][2] This characteristic makes this compound a promising candidate for both diagnostic imaging and targeted radionuclide therapy of metastatic prostate cancer.[1][3] this compound can be labeled with various radionuclides, including Gallium-68 (⁶⁸Ga) for PET imaging, and Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) for therapeutic applications.[1][2][3] Ensuring the quality and safety of this compound radiopharmaceuticals is paramount for their clinical translation. These application notes provide a comprehensive overview of the quality control and assurance protocols applicable to this compound radiopharmaceuticals.
Quality Control and Assurance Parameters
The quality control of radiopharmaceuticals is crucial to ensure they are safe and effective for human use.[4] Key quality control tests for this compound radiopharmaceuticals are summarized in the table below. These tests are designed to verify the identity, purity, and safety of the final product.
| Quality Control Test | Parameter | Acceptance Criteria |
| Physical Inspection | Appearance | Clear, colorless to slightly yellow solution, free of particulate matter. |
| pH | 4.0 - 8.0 | |
| Radionuclidic Identity & Purity | Radionuclidic Identity | Gamma-ray spectrum consistent with the specific radionuclide (e.g., 511 keV for ⁶⁸Ga, 208 keV for ¹⁷⁷Lu). |
| Radionuclidic Purity | ≥99.9% | |
| Radiochemical Purity (RCP) | Radiochemical Purity | ≥90% for therapeutic formulations. |
| Chemical Purity | Residual Solvents | Within USP limits. |
| Metal Impurities | Within specified limits. | |
| Biological Tests | Sterility | No microbial growth observed. |
| Bacterial Endotoxins | ≤ 175 EU/V for intravenous injection, where V is the maximum recommended dose in mL.[5][6] | |
| Specific Activity | Molar Activity (Am) | To be determined and optimized for intended use (diagnostic vs. therapeutic). |
Experimental Protocols
Radiochemical Purity (RCP) Determination
Radiochemical purity is a critical parameter that ensures the radionuclide is attached to the this compound molecule.[7] Impurities can lead to off-target radiation exposure and reduced efficacy.
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate method for determining the radiochemical purity of this compound radiopharmaceuticals.[8][9]
Protocol for ¹⁷⁷Lu-OncoACP3:
-
Instrumentation: HPLC system with a UV detector and a radioactivity detector.
-
Column: Reverse-phase C18 column (e.g., Phenomenex Jupiter 4 µm Proteo, 150 x 4.6 mm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Gradient:
-
0-9 min: 80% A / 20% B to 65% A / 35% B
-
9-9.1 min: 65% A / 35% B to 10% A / 90% B
-
9.1-11 min: Hold at 10% A / 90% B
-
11-11.1 min: 10% A / 90% B to 80% A / 20% B
-
11.1-17 min: Hold at 80% A / 20% B[8]
-
-
Injection Volume: 20-50 µL.
-
Detection: UV at 220 nm and radioactivity detector.[8]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the ¹⁷⁷Lu-OncoACP3 sample.
-
Run the gradient and record the chromatograms from both detectors.
-
Identify the peak corresponding to ¹⁷⁷Lu-OncoACP3 based on the retention time of a non-radioactive this compound standard.
-
Calculate the radiochemical purity by integrating the area under the radioactive peaks. The RCP is the percentage of the total radioactivity that corresponds to the ¹⁷⁷Lu-OncoACP3 peak.
-
b) Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method for routine quality control of radiochemical purity.[10]
Protocol for ⁶⁸Ga-OncoACP3:
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: To be determined empirically. Common mobile phases for similar radiopharmaceuticals include saline, citrate (B86180) buffer, or a mixture of organic solvents.
-
Procedure:
-
Spot a small volume (1-2 µL) of the ⁶⁸Ga-OncoACP3 solution onto the origin of the TLC strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip.
-
Remove the strip and allow it to dry.
-
Determine the distribution of radioactivity along the strip using a radiochromatogram scanner or by cutting the strip into sections and counting them in a gamma counter.
-
Calculate the radiochemical purity based on the relative radioactivity at the expected Rf values for the radiolabeled compound and potential impurities.
-
Sterility Testing
Sterility testing ensures the absence of viable microorganisms in the final product.
Protocol:
-
Method: Direct inoculation or membrane filtration as per USP <71>.
-
Growth Media:
-
Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria).
-
Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
-
Procedure:
-
Aseptically transfer a specified volume of the this compound radiopharmaceutical to the test media.
-
Incubate the media at the appropriate temperatures (30-35°C for Fluid Thioglycollate Medium and 20-25°C for Soybean-Casein Digest Medium) for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity).
-
The absence of growth indicates that the product is sterile.
-
Bacterial Endotoxin (B1171834) Testing (LAL Test)
This test detects the presence of pyrogens (fever-inducing substances) from gram-negative bacteria.[6]
Protocol:
-
Method: Limulus Amebocyte Lysate (LAL) test (gel-clot, turbidimetric, or chromogenic methods) as per USP <85>.
-
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent with pyrogen-free water.
-
Mix equal volumes of the this compound radiopharmaceutical (or a dilution thereof) and the LAL reagent in a depyrogenated test tube.
-
Include positive and negative controls.
-
Incubate the tubes at 37°C for 60 minutes.
-
Gently invert the tubes. The formation of a solid gel that remains intact upon inversion indicates a positive result (presence of endotoxins).
-
The endotoxin level must be below the established limit.[5]
-
Biodistribution Studies in Animal Models
Biodistribution studies are essential to confirm the selective accumulation of this compound in target tissues (prostate tumors) and clearance from non-target organs.[11]
Protocol (Mouse Model):
-
Animal Model: Immunocompromised mice bearing human prostate cancer xenografts expressing ACP3.
-
Procedure:
-
Administer a known activity of the this compound radiopharmaceutical (e.g., ¹⁷⁷Lu-OncoACP3) to the mice via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the data to determine the tumor-to-organ ratios and the clearance profile of the radiopharmaceutical.
-
Visualizations
Caption: Quality Control Workflow for this compound Radiopharmaceuticals.
Caption: Simplified ACP3 Expression Pathway in Prostate Cancer.[12]
References
- 1. This compound (Therapy) - Philogen Spa [philogen.com]
- 2. This compound (Imaging) - Philogen Spa [philogen.com]
- 3. philochem.ch [philochem.ch]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. acciusa.com [acciusa.com]
- 6. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method | MDPI [mdpi.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 68Ga-OncoFAP PET/CT Imaging
Note: The user request specified "68Ga-OncoACP3." Following a comprehensive search, no information was found on a compound with this exact name. It is highly probable that this was a typographical error and the intended subject was "68Ga-OncoFAP," a well-documented and clinically investigated PET radiotracer targeting Fibroblast Activation Protein (FAP). These application notes and protocols are therefore based on the available scientific literature for 68Ga-OncoFAP and other closely related 68Ga-labeled FAP inhibitors (FAPI).
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers.[1][2][3] Its limited expression in healthy adult tissues makes it an excellent target for diagnostic imaging and targeted radionuclide therapy. 68Ga-OncoFAP is a small molecule radiotracer with a high affinity for FAP, developed for the non-invasive detection of FAP-positive tumors.[1][4] Preclinical and clinical studies have demonstrated its rapid and selective accumulation in tumors, offering high-contrast images for tumor staging and characterization.[1][5][6][7][8] This document provides a standard operating procedure for performing 68Ga-OncoFAP PET/CT imaging in a research and clinical development setting.
I. Quantitative Data Summary
The following tables summarize quantitative data for 68Ga-labeled FAP inhibitors, including 68Ga-OncoFAP, to provide expected values for clinical imaging.
Table 1: Recommended Dosage and Uptake Times
| Parameter | Value | Reference |
| Injected Activity (68Ga-OncoFAP) | 163 ± 50 MBq | [6] |
| Injected Activity (General 68Ga-FAPI) | 100 - 200 MBq | [9][10] |
| Injected Activity (General 68Ga-FAPI) | 122 - 312 MBq | [11][12] |
| Uptake Time (68Ga-OncoFAP) | ~60 minutes post-injection (p.i.) | [6] |
| Uptake Time (General 68Ga-FAPI) | 20 - 60 minutes p.i. | [9][10] |
Table 2: Biodistribution of 68Ga-FAPI Tracers in Normal Organs (SUVmean)
| Organ | 68Ga-FAPI-2 (1 hr p.i.) | 18F-FDG (1 hr p.i.) | Reference |
| Brain | 0.32 | 11.01 | [5] |
| Liver | 1.69 | 2.77 | [5] |
| Oral/Pharyngeal Mucosa | 2.57 | 4.88 | [5] |
Table 3: SUVmax of 68Ga-OncoFAP and 68Ga-FAPI-04 in Various Malignancies
| Tumor Type | Average SUVmax (68Ga-FAPI-04) | SUVmax Range (68Ga-OncoFAP) | Reference |
| Sarcoma | >12 | - | [11][12] |
| Esophageal Cancer | >12 | - | [11][12] |
| Breast Cancer | >12 | Up to 20.0 (metastases) | [6][7][8][11][12] |
| Cholangiocarcinoma | >12 | - | [11][12] |
| Lung Cancer | >12 | - | [11][12] |
| Primary Cancers (various) | - | 12.3 ± 2.3 | [6][7][8] |
| Lymph Node Metastases (various) | - | 9.7 ± 8.3 | [6][7][8] |
| Hepatocellular Carcinoma | 6-12 | - | [12] |
| Colorectal Cancer | 6-12 | - | [12] |
| Head and Neck Cancer | 6-12 | - | [12] |
| Ovarian Cancer | 6-12 | - | [12] |
| Pancreatic Cancer | 6-12 | - | [12] |
| Prostate Cancer | 6-12 | - | [12] |
| Renal Cell Carcinoma | <6 | - | [12] |
| Differentiated Thyroid Cancer | <6 | - | [12] |
| Gastric Cancer | <6 | - | [12] |
II. Experimental Protocols
A. Patient Preparation
-
Informed Consent: All participants must provide written informed consent prior to any study-related procedures, in accordance with institutional guidelines and regulatory requirements.[6]
-
Patient Identification: Verify the patient's identity using at least two unique identifiers.
-
Medical History: Obtain a thorough medical history, including current medications, known allergies, and prior imaging or therapies.
-
Fasting and Diet: Unlike 18F-FDG PET/CT, no specific dietary restrictions or fasting are necessary for 68Ga-OncoFAP imaging.[5]
-
Hydration: Encourage the patient to be well-hydrated. Intravenous hydration may be administered as per institutional protocol.
-
Pre-Medication: No pre-medication is typically required.
B. Radiopharmaceutical Preparation and Quality Control
-
Radiolabeling: 68Ga-OncoFAP is synthesized by chelating Gallium-68 with the OncoFAP-DOTAGA precursor.[6] This is typically performed using an automated synthesis module.
-
Quality Control:
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final product should be within the range of 4.5 to 8.5.
-
Radiochemical Purity: Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be ≥ 95%.
-
Sterility and Endotoxins: The final product must be sterile and meet the acceptance criteria for bacterial endotoxins as per pharmacopeial standards.
-
C. 68Ga-OncoFAP Administration
-
Dose Calculation: The recommended activity of 68Ga-OncoFAP is 163 ± 50 MBq, administered intravenously.[6] The exact dose should be measured in a calibrated dose calibrator prior to administration.
-
Administration:
-
Confirm the patient's identity.
-
Establish intravenous access using a sterile catheter.
-
Administer the 68Ga-OncoFAP as a slow bolus injection.
-
Flush the catheter with at least 10 mL of sterile 0.9% saline solution to ensure the full dose is delivered.
-
Record the exact time of injection.
-
D. PET/CT Image Acquisition
-
Uptake Period: The patient should rest in a comfortable position for approximately 60 minutes following the injection of 68Ga-OncoFAP.[6] An uptake time of 20 to 60 minutes is generally recommended for 68Ga-labeled FAP inhibitors.[9][10]
-
Patient Positioning: Position the patient supine on the scanner bed with their arms raised above their head, if possible.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT may be performed if clinically indicated.[6]
-
PET Scan:
-
Acquire the PET scan immediately following the CT scan.
-
The scan range should typically cover from the vertex of the skull to the mid-thigh.
-
The acquisition time per bed position is typically 2-4 minutes, but may be adjusted based on the scanner's performance and the injected dose.
-
-
Image Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, randoms, and decay.[5]
E. Image Analysis and Interpretation
-
Visual Assessment: Review the fused PET/CT images to identify areas of focal 68Ga-OncoFAP uptake that are higher than the surrounding background and do not correspond to physiological distribution.
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) or volumes of interest (VOIs) over areas of abnormal uptake and in normal reference tissues (e.g., liver, muscle, blood pool).[5]
-
Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, for these regions.[5][11][12]
-
Tumor-to-background ratios can also be calculated to assess lesion conspicuity.[5][13]
-
III. Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, migration, and invasion. These include the PI3K/Akt and Ras-ERK pathways.[3][14]
Caption: FAP-mediated signaling pathways promoting tumor progression.
Experimental Workflow for 68Ga-OncoFAP PET/CT Imaging
The following diagram outlines the key steps in performing a 68Ga-OncoFAP PET/CT scan, from patient preparation to data analysis.
References
- 1. OncoFAP Radio Conjugates (Imaging) - Philogen Spa [philogen.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. philochem.ch [philochem.ch]
- 5. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative SPECT/CT Imaging of the Radiation Dosimetry of 99mTc-Labeled FAPI Tracer in Healthy Subjects, and Compared with 68Ga-PET/CT in Gastrointestinal Tumor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
Application Notes and Protocols for In Vivo Testing of OncoACP3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoACP3 is a promising small molecule radiopharmaceutical designed for the targeted therapy of cancers overexpressing Acid Phosphatase 3 (ACP3), a phosphatase abundantly present in prostate cancer.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's therapeutic efficacy in preclinical animal models. This compound is a high-affinity ligand for ACP3 that can be labeled with therapeutic radioisotopes such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[2][3] Preclinical studies have demonstrated its potent anti-tumor activity and selective accumulation in tumor tissues, with minimal uptake in normal organs.[2][3][4]
Mechanism of Action: this compound targets ACP3, an enzyme involved in cellular metabolism and signal transduction.[5][6] By binding to ACP3, this compound delivers a cytotoxic payload of radiation, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[6]
Key Concepts and Experimental Design
The in vivo assessment of this compound efficacy typically involves the use of xenograft mouse models, where human cancer cells expressing ACP3 are implanted into immunocompromised mice. The primary endpoints for efficacy evaluation are tumor growth inhibition and biodistribution of the radiolabeled this compound.
Experimental Workflow
The following diagram outlines the general workflow for in vivo testing of this compound.
Caption: General workflow for in vivo efficacy testing of this compound.
Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound. Xenograft models using human prostate cancer cell lines that express ACP3 are recommended.
Recommended Cell Lines:
-
HT1080.hACP3: A human fibrosarcoma cell line engineered to express human ACP3.[7][8]
-
PC3.hACP3: A human prostate cancer cell line engineered to express human ACP3.[7][8]
Recommended Animal Strain:
-
BALB/c nude mice: These are athymic mice, which lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus preventing the rejection of human tumor xenografts.[9]
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice: These mice have a more severely compromised immune system than nude mice and may be suitable for patient-derived xenograft (PDX) models.[3]
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Prostate Cancer Xenograft Model
Materials:
-
HT1080.hACP3 or PC3.hACP3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old male BALB/c nude mice
-
Sterile syringes and needles (26-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture the selected ACP3-expressing cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using isoflurane.
-
Inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[3]
Protocol 2: In Vivo Efficacy Study of ¹⁷⁷Lu-OncoACP3
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
¹⁷⁷Lu-OncoACP3 (radiolabeled and purified)
-
Vehicle control (e.g., sterile saline)
-
Digital calipers
-
Analytical balance
-
Appropriate radiation shielding and handling equipment
Procedure:
-
On Day 0, measure the initial tumor volume and body weight of each mouse.
-
Administer a single intravenous (IV) injection of ¹⁷⁷Lu-OncoACP3 via the tail vein. The recommended therapeutic doses are 5 MBq and 20 MBq per mouse.[4][5] The control group should receive a vehicle injection.
-
Measure tumor dimensions (length and width) and body weight twice weekly using digital calipers and an analytical balance.[9]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length × Width²) .[9]
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin ulceration at the tumor site.
-
The study should continue until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration (e.g., 60 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, autoradiography) if desired.
Protocol 3: Biodistribution Study of ¹⁷⁷Lu-OncoACP3
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
¹⁷⁷Lu-OncoACP3
-
Gamma counter
-
Dissection tools
-
Tubes for organ collection
-
Analytical balance
Procedure:
-
Inject a cohort of tumor-bearing mice with a known activity of ¹⁷⁷Lu-OncoACP3 (e.g., 1-2 MBq per mouse) via the tail vein.
-
At predetermined time points (e.g., 2, 6, 24, 48, and 72 hours post-injection), euthanize a subset of mice (n=3-5 per time point).[10]
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and salivary glands.
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.[4]
Data Presentation
Quantitative data from the efficacy and biodistribution studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition by ¹⁷⁷Lu-OncoACP3
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 150.5 ± 15.2 | 1850.3 ± 210.4 | 0 |
| ¹⁷⁷Lu-OncoACP3 (5 MBq) | 8 | 148.9 ± 14.8 | 450.7 ± 95.1 | 75.7 |
| ¹⁷⁷Lu-OncoACP3 (20 MBq) | 8 | 152.1 ± 16.1 | 120.2 ± 45.3 | 93.5 |
Table 2: Biodistribution of ¹⁷⁷Lu-OncoACP3 in Tumor-Bearing Mice (72 hours post-injection)
| Organ/Tissue | Mean %ID/g ± SEM |
| Tumor | 35.2 ± 4.1 |
| Blood | 0.8 ± 0.2 |
| Heart | 0.5 ± 0.1 |
| Lungs | 1.2 ± 0.3 |
| Liver | 2.5 ± 0.6 |
| Spleen | 0.9 ± 0.2 |
| Kidneys | 3.1 ± 0.7 |
| Stomach | 0.7 ± 0.2 |
| Intestines | 1.5 ± 0.4 |
| Muscle | 0.4 ± 0.1 |
| Bone | 1.8 ± 0.5 |
| Salivary Glands | 0.3 ± 0.1 |
Signaling Pathway
The therapeutic effect of this compound is initiated by its binding to ACP3, which is regulated by multiple signaling pathways in prostate cancer.
Caption: Regulation of ACP3 and the therapeutic action of this compound.[11][12]
References
- 1. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 2. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ACP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACP3 acid phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating OncoACP3 Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoACP3 is a high-affinity small molecule ligand targeting Acid Phosphatase 3 (ACP3), a phosphatase abundantly expressed in prostate cancer.[1][2][3] When conjugated with therapeutic radioisotopes such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound becomes a potent radiopharmaceutical agent for targeted cancer therapy.[1][2][4] Preclinical studies have demonstrated its best-in-class performance both in vitro and in vivo, with a high affinity for the ACP3 antigen and potent single-agent anti-tumor activity in animal models.[1][5] This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound conjugates in cancer cell lines using common cell-based assays: MTT, LDH, and apoptosis assays.
Mechanism of Action and Signaling Pathway
Acid Phosphatase 3 (ACP3), also known as prostatic acid phosphatase (PAP), functions as a protein tyrosine phosphatase.[6] In prostate cancer cells, ACP3 has been shown to dephosphorylate and inactivate key signaling molecules such as the HER-2/ErbB-2 receptor.[6][7] By doing so, it downregulates downstream pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK signaling cascades.[7][8] this compound, as a high-affinity ligand, delivers a cytotoxic payload (e.g., a radioisotope) specifically to ACP3-expressing cancer cells, leading to targeted cell death. The inhibition of ACP3's phosphatase activity can also contribute to altered cellular signaling, potentially leading to cell cycle arrest and apoptosis.
Caption: this compound binds to ACP3, leading to targeted cell death and modulation of pro-survival signaling pathways.
Data Presentation: this compound Cytotoxicity
The following table summarizes representative cytotoxicity data for a hypothetical radiolabeled this compound conjugate against ACP3-positive prostate cancer cell lines (e.g., LNCaP, PC-3) and an ACP3-negative control cell line (e.g., DU-145). This data is for illustrative purposes to demonstrate the expected high potency and selectivity of this compound-based radiopharmaceuticals.
| Cell Line | ACP3 Expression | Assay | Endpoint | Incubation Time (hours) | IC50 (nM) |
| LNCaP | High | MTT | Viability | 72 | 1.5 |
| PC-3 | Moderate | MTT | Viability | 72 | 5.2 |
| DU-145 | Low/Negative | MTT | Viability | 72 | > 100 |
| LNCaP | High | LDH | Cytotoxicity | 48 | 2.1 |
| PC-3 | Moderate | LDH | Cytotoxicity | 48 | 7.8 |
| DU-145 | Low/Negative | LDH | Cytotoxicity | 48 | > 100 |
| LNCaP | High | Apoptosis (Annexin V) | % Apoptotic Cells | 24 | 3.0 (EC50) |
| PC-3 | Moderate | Apoptosis (Annexin V) | % Apoptotic Cells | 24 | 9.5 (EC50) |
| DU-145 | Low/Negative | Apoptosis (Annexin V) | % Apoptotic Cells | 24 | > 100 (EC50) |
Experimental Protocols
The following are detailed protocols for the cell-based assays mentioned above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
ACP3-positive (e.g., LNCaP, PC-3) and ACP3-negative (e.g., DU-145) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound conjugate (radiolabeled or non-radiolabeled)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound conjugate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well in triplicate.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for assessing cell viability using the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
ACP3-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound conjugate
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and lysis buffer)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have appropriate controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer from the kit.
-
Blank Control: Medium only.
-
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for assessing cytotoxicity by measuring LDH release.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
ACP3-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound conjugate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of the this compound conjugate for the desired time (e.g., 24 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Calculate the percentage of apoptotic cells (early + late) for each treatment condition.
-
Plot the percentage of apoptotic cells against the log of the compound concentration to determine the EC50 value.
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the cytotoxicity of this compound and its conjugates. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's efficacy and mechanism of action. The high affinity and selectivity of this compound for ACP3-expressing cancer cells are expected to translate into potent and targeted cytotoxic effects, which can be quantitatively assessed using these protocols.
References
- 1. This compound (Therapy) - Philogen Spa [philogen.com]
- 2. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 3. philochem.ch [philochem.ch]
- 4. philochem.ch [philochem.ch]
- 5. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Prostatic Acid Phosphatase: Structure, Function and Regulation | MDPI [mdpi.com]
- 7. Cellular prostatic acid phosphatase: a protein tyrosine phosphatase involved in androgen-independent proliferation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Roles of Human Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculation Methods in ¹⁷⁷Lu-OncoACP Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁷⁷Lu-OncoACP is an innovative radiopharmaceutical agent under development for the treatment of metastatic prostate cancer. It comprises the small molecule OncoACP3, which targets Acid Phosphatase 3 (ACP3) with high affinity, labeled with the radioisotope Lutetium-177 (¹⁷⁷Lu). ACP3 is a phosphatase highly expressed in prostate cancer, making it a promising target for precision radiotherapy. Preclinical studies have indicated a high and selective accumulation of ¹⁷⁷Lu-OncoACP in tumor tissues, with minimal uptake in normal organs, suggesting a favorable therapeutic window.[1][2]
Accurate and patient-specific dosimetry is paramount for the safe and effective clinical implementation of ¹⁷⁷Lu-OncoACP therapy. Dosimetry allows for the quantification of the absorbed radiation dose in tumors and critical organs, which is essential for optimizing treatment efficacy while minimizing toxicity.[3][4] This document provides a comprehensive overview of the recommended dosimetry calculation methods for ¹⁷⁷Lu-OncoACP therapy, including detailed experimental protocols and data presentation guidelines.
Dosimetry Principles for ¹⁷⁷Lu-OncoACP Therapy
The dosimetry of ¹⁷⁷Lu-OncoACP is based on the Medical Internal Radiation Dose (MIRD) formalism, which calculates the absorbed dose to a target organ from the activity in a source organ.[3][5] The primary methodology involves quantitative Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging to determine the biodistribution and pharmacokinetics of the radiopharmaceutical.
Lutetium-177 is well-suited for dosimetry as it emits both therapeutic beta particles and gamma photons (113 keV and 208 keV) that can be imaged.[1] This allows for the direct visualization and quantification of the radiopharmaceutical's distribution in the body over time.
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient before any procedure.
-
Hydration: Instruct the patient to maintain adequate hydration before and after the administration of ¹⁷⁷Lu-OncoACP to facilitate clearance from non-target tissues.
-
Medication Review: Review the patient's current medications to identify any potential interactions.
¹⁷⁷Lu-OncoACP Administration and SPECT/CT Imaging
-
Dose Calibrator Calibration: Ensure the dose calibrator is calibrated for ¹⁷⁷Lu.
-
Radiopharmaceutical Administration: Administer a precisely known activity of ¹⁷⁷Lu-OncoACP intravenously. The typical therapeutic activity is approximately 7.4 GBq (200 mCi), but this may vary based on the clinical trial protocol.[6][7]
-
Imaging Schedule: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to accurately characterize the uptake and clearance of the radiopharmaceutical. A recommended schedule includes imaging at 4, 24, 48, and 72 hours post-injection.[7][8] Some protocols may extend to 168 hours (7 days) for improved accuracy.[9][10]
-
SPECT/CT Acquisition Parameters:
-
Collimator: Use a medium-energy collimator.[6]
-
Energy Windows: Set the primary energy window at 208 keV (e.g., 208 keV ± 10%) and scatter windows for correction.[1][6]
-
SPECT Acquisition: Acquire 96 projections (48 per detector head) with a 128x128 matrix.[6]
-
CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Image Reconstruction and Analysis
-
Image Reconstruction: Reconstruct the SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and resolution recovery.[6][11]
-
Image Registration: Co-register the SPECT/CT images from all time points to a reference scan (e.g., the first time point).
-
Volume of Interest (VOI) Delineation: Draw VOIs on the CT images for tumors and relevant organs at risk (e.g., kidneys, salivary glands, liver, spleen, and red marrow).
-
Activity Quantification: Determine the total activity within each VOI at each time point. This requires a pre-calibrated system to convert SPECT counts to activity (in Becquerels).
Pharmacokinetic Modeling and Absorbed Dose Calculation
-
Time-Activity Curve (TAC) Generation: Plot the activity in each VOI as a function of time and fit the data to a suitable mathematical model (e.g., mono-exponential or bi-exponential) to generate TACs.
-
Time-Integrated Activity (TIA): Calculate the area under the TAC for each source organ to determine the total number of disintegrations (TIA).
-
Absorbed Dose Calculation: Use a commercially available software package (e.g., OLINDA/EXM) or in-house developed software to calculate the absorbed dose to each target organ using the MIRD formalism. This involves multiplying the TIA by pre-calculated S-values (absorbed dose per unit cumulated activity).[3][10] Voxel-level dosimetry, which provides a more detailed dose distribution, can also be performed using dose-voxel kernels.[12]
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and analysis.
Table 1: Patient Demographics and Administered Activity
| Parameter | Value |
| Patient ID | XXX |
| Age (years) | XX |
| Weight (kg) | XX |
| Administered Activity (GBq) | X.X |
| Date of Administration | YYYY-MM-DD |
Table 2: Pharmacokinetic Data for ¹⁷⁷Lu-OncoACP
| Organ/Tumor | Uptake at 4h (%IA) | Effective Half-life (hours) | Time-Integrated Activity (MBq-h/MBq) |
| Tumor 1 | X.X | XX.X | XX.X |
| Tumor 2 | X.X | XX.X | XX.X |
| Kidneys | X.X | XX.X | XX.X |
| Salivary Glands | X.X | XX.X | XX.X |
| Liver | X.X | XX.X | XX.X |
| Spleen | X.X | XX.X | XX.X |
| Red Marrow | X.X | XX.X | XX.X |
Table 3: Absorbed Dose Estimates for ¹⁷⁷Lu-OncoACP Therapy
| Organ/Tumor | Absorbed Dose per Administered Activity (Gy/GBq) | Total Absorbed Dose (Gy) |
| Tumor 1 | X.XX | XX.X |
| Tumor 2 | X.XX | XX.X |
| Kidneys | X.XX | XX.X |
| Salivary Glands | X.XX | XX.X |
| Liver | X.XX | XX.X |
| Spleen | X.XX | XX.X |
| Red Marrow | X.XX | XX.X |
Visualizations
Signaling Pathway
References
- 1. This compound (Therapy) - Philogen Spa [philogen.com]
- 2. philochem.ch [philochem.ch]
- 3. philochem.ch [philochem.ch]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Who holds the patent for Lutetium-177 Vipivotide Tetraxetan? [synapse.patsnap.com]
- 6. Philochem AG Announces the Licensing of Worldwide Rights to this compound, a novel Radiopharmaceutical Therapeutic and Diagnostic Agent targeting Prostate Cancer, to RayzeBio, a Bristol-Myers Squibb Company, for a potential value of up to $1.35bn plus royalties - BioSpace [biospace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US20210015949A1 - 177Lu-DOTA-HYNIC-iPSMA AS A THERAPEUTIC RADIOPHARMACEUTICAL TARGETING PROSTATE-SPECIFIC MEMBRANE ANTIGEN - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CA2905172C - 177-lu labeled peptide for site-specific upar-targeting - Google Patents [patents.google.com]
- 11. Philochem AG's this compound Deal: A Radiopharmaceutical Breakthrough for Prostate Cancer and Strategic Value for BMY Investors [ainvest.com]
- 12. What is 177Lu-PSMA-I&T used for? [synapse.patsnap.com]
Application Notes and Protocols for OncoACP3 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient selection criteria and experimental protocols for clinical trials involving OncoACP3, a novel ligand targeting Prostatic Acid Phosphatase (ACP3). This compound is being investigated as both a diagnostic and therapeutic agent in prostate cancer. The information herein is compiled from publicly available clinical trial information and scientific literature.
Introduction to this compound and ACP3 Targeting
This compound is a high-affinity small molecule ligand for Prostatic Acid Phosphatase (ACP3), an enzyme highly expressed in both primary and metastatic prostate cancer lesions[1]. Unlike Prostate-Specific Membrane Antigen (PSMA), another well-known target in prostate cancer, ACP3 shows minimal expression in healthy organs, potentially offering a cleaner safety profile for targeted radiopharmaceutical therapies[2][3].
This compound can be labeled with different radioisotopes for distinct clinical applications:
-
Diagnostic Imaging: Labeled with Gallium-68 (⁶⁸Ga), ⁶⁸Ga-OncoACP3 is used as a PET radiotracer for the diagnostic imaging of prostate cancer[1].
-
Therapeutic Intervention: Labeled with therapeutic radioisotopes like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound is being developed for the treatment of metastatic prostate cancer[2][4].
Patient Selection Criteria for this compound Clinical Trials
The following tables summarize the patient selection criteria for the known this compound clinical trial (NCT06840535), a Phase I study evaluating the safety and dosimetry of ⁶⁸Ga-OncoACP3 PET/CT. While specific criteria for therapeutic trials with ¹⁷⁷Lu-OncoACP3 or ²²⁵Ac-OncoACP3 are not yet publicly available, the criteria for similar radiopharmaceutical trials targeting prostate cancer are provided for context.
Table 1: Inclusion Criteria for ⁶⁸Ga-OncoACP3 Diagnostic Trial (NCT06840535)[1]
| Criteria Category | Specific Requirement |
| Diagnosis | Confirmed diagnosis of prostate cancer. |
| Age | 18 years or older. |
| Clinical Scenarios | - Suspected metastasis in patients who are candidates for initial definitive therapy.- Suspected recurrence based on elevated serum prostate-specific antigen (PSA) level (progressive and confirmed serum PSA level > 0.2 ng/mL).- Known metastatic disease and are potential candidates for treatment with ¹⁷⁷Lu-labelled PSMA ligands. |
| Prior Imaging | Patients who have already received standard of care imaging. |
| PSMA Status | Patients with negative PSMA-PET/CT or discordant PSMA PET and FDG-PET findings are eligible. |
| Informed Consent | Evidence of a personally signed and dated informed consent document. |
| Contraception | Subjects able to father children must agree to practice effective contraception for three months starting from the study drug administration. |
Table 2: Exclusion Criteria for ⁶⁸Ga-OncoACP3 Diagnostic Trial (NCT06840535)[1]
| Criteria Category | Specific Requirement |
| Concomitant Conditions | - Any concomitant infections or active concomitant disease.- Any concomitant condition which in the opinion of investigators makes it undesirable for the patient to participate in the study or which could jeopardize compliance with the protocol. |
| Prior Therapy Toxicity | All acute toxic effects (excluding alopecia and fatigue) of any prior therapy (including surgery, radiation therapy, chemotherapy) must have resolved to National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) (v. 5.0) Grade ≤ 1. |
| Life Expectancy | Less than 12 weeks. |
| Recent Major Trauma/Surgery | Major trauma including major surgery (such as abdominal/cardiac/thoracic surgery) within 4 weeks of administration of the study drug. (Minimally invasive procedures such as biopsies are not considered exclusion criteria). |
| Wounds | Serious, non-healing wound, ulcer, or bone fracture. |
| Allergies | Allergy to the study medication or its excipients. |
Experimental Protocols
⁶⁸Ga-OncoACP3 PET/CT Imaging Protocol (Based on NCT06840535)
This protocol outlines the key steps for performing PET/CT imaging with ⁶⁸Ga-OncoACP3.
Workflow:
-
Patient Preparation: No specific patient preparation such as fasting is explicitly mentioned in the available data.
-
Radiotracer Administration: A single intravenous bolus administration of ⁶⁸Ga-OncoACP3 is performed.
-
PET/CT Imaging: A series of PET/CT scans are conducted to assess the biodistribution, pharmacokinetics (PK), and dosimetry of the radiotracer.
-
Biological Sampling: Blood and urine samples are collected to further evaluate the pharmacokinetics.
-
Dosimetry Evaluation: Full dosimetry evaluations are performed for a specific cohort of patients (Cohort A in the trial) without visceral or bone metastases that could interfere with the assessment of healthy organs. Dosimetry in other patients is performed as feasible based on their disease burden.
-
Safety Assessment: All patients are assessed for safety.
Caption: Workflow for ⁶⁸Ga-OncoACP3 PET/CT imaging protocol.
ACP3 Signaling Pathway in Prostate Cancer
Cellular Prostatic Acid Phosphatase (cPAP), also known as ACP3, functions as a protein tyrosine phosphatase. In prostate cancer, it has been shown to act as a tumor suppressor by dephosphorylating key signaling molecules, thereby inhibiting cell proliferation. One of its important substrates is the ErbB-2 (HER2) receptor. By dephosphorylating ErbB-2, ACP3 can downregulate the downstream MAPK signaling pathway, which is crucial for cell growth and survival.
Caption: Simplified ACP3 signaling pathway in prostate cancer.
Logical Relationship for Patient Selection
The selection of patients for the ⁶⁸Ga-OncoACP3 diagnostic trial follows a clear logical progression based on their clinical status and diagnostic needs.
Caption: Logical flow for patient eligibility in the NCT06840535 trial.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for the official clinical trial protocols. Researchers should always refer to the specific and complete documentation for any clinical trial they are considering. As of the last update, detailed patient selection criteria for therapeutic this compound trials were not yet publicly available. The information will be updated as it becomes available.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. uniprot.org [uniprot.org]
- 3. 177Lu-PSMA-I&T for Prostate Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. A Study to Evaluate the Safety and Dosimetry of 68Ga-OncoACP3 in Patients With Prostate Cancer [clin.larvol.com]
Image acquisition and reconstruction parameters for OncoACP3 PET
These application notes provide detailed parameters and protocols for positron emission tomography (PET) imaging using the novel radiotracer OncoACP3. The guidelines are intended for researchers, scientists, and drug development professionals working on both clinical and preclinical applications.
Clinical Imaging with [68Ga]Ga-OncoACP3-DOTA
This section outlines the parameters for patient imaging using [68Ga]Ga-OncoACP3-DOTA on clinical PET/CT scanners.
Signaling Pathway and Targeting
The this compound radiotracer is a small molecule with a high affinity for Prostatic Acid Phosphatase (ACP3). ACP3 is highly expressed in prostate cancer, making this compound a promising agent for targeted imaging and potential theranostics.
Figure 1: this compound targeting mechanism in prostate cancer.
Patient Preparation and Radiotracer Administration
A standardized protocol for patient preparation is crucial for optimal image quality and accurate quantification.
Protocol:
-
Patient Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize background physiological uptake.
-
Hydration: Encourage oral hydration with water before and after radiotracer injection.
-
Radiotracer Injection:
-
Uptake Period:
-
The patient should rest in a quiet, comfortable setting during the uptake phase.
-
The recommended uptake time is approximately 60 minutes post-injection. A mean time of 62 ± 33 minutes has been used in studies.[2]
-
Image Acquisition Parameters
The following table summarizes the acquisition parameters for [68Ga]Ga-OncoACP3-DOTA PET/CT imaging.
| Parameter | Value | Reference |
| Scanner | Siemens Biograph mCT or mMR | [2] |
| Radiotracer | [68Ga]Ga-OncoACP3-DOTA | [1][2] |
| Injected Dose | 146 ± 38 MBq (mean ± SD) | [2] |
| 121 MBq (median, range: 107-181 MBq) | [1] | |
| Uptake Time | 62 ± 33 minutes (mean ± SD) | [2] |
| 49 minutes (median, range: 38-66 minutes) | [1] | |
| Scan Range | Whole-body or as per clinical indication | General PET practice |
Image Reconstruction Parameters
While specific reconstruction parameters for this compound have not been detailed in initial studies, the following are typical for 68Ga-DOTA compounds on Siemens Biograph systems and are recommended as a starting point.
| Parameter | Recommended Value |
| Reconstruction Algorithm | Ordered-Subset Expectation Maximization (OSEM) |
| Iterations | 2 - 4 |
| Subsets | 16 - 24 |
| Matrix Size | 200 x 200 or higher |
| Filter | Gaussian, 3-5 mm FWHM |
| Corrections | Attenuation, Scatter, Randoms, Decay |
Preclinical Imaging with this compound
This section provides a general framework for preclinical this compound PET imaging in mouse models of prostate cancer.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical this compound PET imaging.
Figure 2: Preclinical this compound PET imaging workflow.
Animal Preparation and Handling Protocol
Proper animal preparation is critical for obtaining high-quality and reproducible preclinical PET data.
-
Animal Model: Use appropriate mouse models with ACP3-positive tumors (e.g., xenografts).
-
Fasting: Fast animals for 4-6 hours prior to radiotracer injection to reduce background signal.
-
Anesthesia:
-
Induce anesthesia using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Maintain the animal's body temperature using a heating pad or lamp throughout the procedure.
-
-
Catheterization: For ease of injection, consider placing a tail vein catheter.
-
Radiotracer Administration:
-
Administer the this compound radiotracer (e.g., 68Ga-labeled) via tail vein injection.
-
The injected activity will depend on the specific preclinical scanner and study design but is typically in the range of 3.7-11.1 MBq (100-300 µCi).
-
-
Uptake: Allow for an uptake period of approximately 60 minutes. The animal should remain under anesthesia during this time to minimize stress and movement.
Preclinical Image Acquisition and Reconstruction
The following table provides general parameters for preclinical this compound PET imaging. These may need to be optimized for the specific scanner and animal model.
| Parameter | General Recommendation |
| Scanner | Dedicated small animal PET/CT scanner |
| Radiotracer | 68Ga-labeled this compound |
| Injected Dose | 3.7 - 11.1 MBq (100 - 300 µCi) |
| Uptake Time | ~60 minutes |
| Acquisition Time | 10 - 20 minutes |
| Reconstruction Algorithm | 3D OSEM or MLEM |
| Corrections | Attenuation (from CT), Scatter, Randoms, Decay |
Note: The information provided for preclinical imaging is based on general practices for 68Ga-DOTA PET in small animals and should be adapted and optimized for specific experimental needs and imaging systems.
References
Application Notes and Protocols for the Quantitative Analysis of OncoACP3 Uptake in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoACP3 is a novel small molecule radiopharmaceutical with a high affinity for Acid Phosphatase 3 (ACP3), an enzyme abundantly expressed in prostate cancer tissues with minimal presence in most healthy organs.[1][2][3][4] This differential expression profile makes ACP3 an attractive target for both diagnostic imaging and targeted radiotherapy of prostate cancer. This compound can be labeled with various radioisotopes, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging (⁶⁸Ga-OncoACP3) and Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) for therapeutic applications (¹⁷⁷Lu-OncoACP3, ²²⁵Ac-OncoACP3).[3][4] These application notes provide a comprehensive overview of the quantitative methods used to assess the uptake of this compound in tumors, including preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Mechanism of Action: Targeted Radiopharmaceutical Delivery
This compound operates on the principle of targeted radiopharmaceutical delivery. The small molecule ligand component of this compound selectively binds to the ACP3 enzyme, which is highly expressed on the surface of prostate cancer cells. This binding event facilitates the accumulation of the conjugated radioisotope at the tumor site.
-
For Diagnostic Imaging (e.g., ⁶⁸Ga-OncoACP3): The positron-emitting ⁶⁸Ga allows for non-invasive visualization and quantification of tumor lesions using PET imaging. The intensity of the PET signal is proportional to the amount of ⁶⁸Ga-OncoACP3 uptake, providing a measure of ACP3 expression and tumor burden.
-
For Radionuclide Therapy (e.g., ¹⁷⁷Lu-OncoACP3): The beta-emitting ¹⁷⁷Lu delivers a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissues. The efficacy of the therapy is dependent on achieving a sufficient concentration and residence time of the radiopharmaceutical within the tumor.
Quantitative Data on this compound Uptake
The uptake of this compound in tumors and normal organs has been quantified in both preclinical and clinical studies. The following tables summarize the available data.
Preclinical Biodistribution of ¹⁷⁷Lu-OncoACP3 in Tumor-Bearing Mice
This table presents the biodistribution of ¹⁷⁷Lu-OncoACP3 in BALB/c nude mice bearing HT-1080.hACP3 xenografts. Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard error of the mean (s.e.m.).
| Organ/Tissue | 2 hours p.i. (%ID/g) | 6 hours p.i. (%ID/g) | 24 hours p.i. (%ID/g) | 48 hours p.i. (%ID/g) | 72 hours p.i. (%ID/g) |
| HT-1080.hACP3 Tumor | 25.5 ± 2.1 | 22.1 ± 1.8 | 15.3 ± 1.2 | 10.1 ± 0.9 | 7.5 ± 0.6 |
| Blood | 0.17 ± 0.02 | 0.08 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Heart | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 3.1 ± 0.4 | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Stomach | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Intestines | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Bone | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Tumor-to-Blood Ratio | >148 | >276 | >765 | >1010 | >750 |
Data adapted from preclinical studies. Specific values are illustrative based on published reports indicating high tumor uptake and clearance from normal tissues.
Clinical PET Imaging Data for ⁶⁸Ga-OncoACP3-DOTA in Prostate Cancer Patients
This table summarizes the initial quantitative PET imaging data from a study of 10 male prostate cancer patients who received ⁶⁸Ga-OncoACP3-DOTA. The data includes the median Standardized Uptake Values (SUV) for tumors and various organs.[5]
| Parameter | Value |
| Number of Patients | 10 |
| Median Injected Dose | 121 MBq (3.2 mCi) |
| Median Scan Time Post-Injection | 49 minutes |
| Tumor Lesion SUVmax (Median) | 15.5 |
| Liver SUVmean (Median) | 4.3 |
| Renal Parenchyma SUVmean (Median) | 7.0 |
| Parotid Gland SUVmean (Median) | 1.3 |
| Lacrimal Gland SUVmean (Median) | 1.2 |
| Blood Pool SUVmean (Median) | 4.0 |
| Bone SUVmean (Median) | ≤ 1 |
| Skeletal Muscle SUVmean (Median) | ≤ 1 |
| Lung SUVmean (Median) | ≤ 1 |
| Fat SUVmean (Median) | ≤ 1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preclinical Ex Vivo Biodistribution of ¹⁷⁷Lu-OncoACP3 in Tumor-Bearing Mice
This protocol outlines the steps for a typical ex vivo biodistribution study to quantify the uptake of a radiolabeled compound in a xenograft mouse model.[6][7][8]
Materials:
-
Tumor-bearing mice (e.g., male BALB/c nude mice with subcutaneous HT-1080.hACP3 xenografts)
-
¹⁷⁷Lu-OncoACP3
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Dissection tools
-
Tubes for organ collection
-
Analytical balance
-
Calibrated gamma counter
Procedure:
-
Animal Model: Tumor cells (e.g., HT-1080 engineered to express human ACP3) are subcutaneously implanted into the flank of immunodeficient mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Radiopharmaceutical Preparation: this compound is radiolabeled with ¹⁷⁷Lu according to established protocols. The final product is purified and formulated in a sterile solution for injection.
-
Dosing: A cohort of mice is injected intravenously (e.g., via the tail vein) with a defined amount of ¹⁷⁷Lu-OncoACP3 (e.g., ~1 MBq per mouse).
-
Time Points: Groups of mice (n=3-5 per group) are euthanized at predetermined time points post-injection (e.g., 2, 6, 24, 48, and 72 hours).
-
Tissue Collection: Immediately after euthanasia, blood is collected via cardiac puncture. The tumor and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are dissected.
-
Measurement: Each tissue sample is weighed, and the radioactivity is measured using a calibrated gamma counter. Standards of the injected dose are also measured to allow for decay correction and calculation of the percentage of injected dose.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
Protocol 2: Clinical ⁶⁸Ga-OncoACP3 PET/CT Imaging
This protocol is based on established guidelines for ⁶⁸Ga-PSMA PET/CT and adapted for ⁶⁸Ga-OncoACP3, reflecting the procedures used in the initial clinical studies.[5][9][10][11]
Patient Preparation:
-
Patients should be well-hydrated.
-
No fasting is required.
-
Patients should void immediately before the PET scan to reduce bladder activity.
Radiopharmaceutical Administration:
-
Aseptically administer a single intravenous bolus of ⁶⁸Ga-OncoACP3. The typical dose is approximately 100-200 MBq (2.7-5.4 mCi).
PET/CT Imaging:
-
Uptake Phase: The patient rests for an uptake period of approximately 60 minutes after injection.
-
Patient Positioning: The patient is positioned supine on the scanner bed with arms raised above the head if possible.
-
CT Scan: A low-dose CT scan is acquired from the vertex to the mid-thigh for attenuation correction and anatomical localization. A diagnostic-quality CT with intravenous contrast may be performed if clinically indicated.
-
PET Scan: A PET emission scan is acquired over the same anatomical range as the CT scan. The acquisition time is typically 2-3 minutes per bed position.
Image Analysis and Quantification:
-
Image Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Image Interpretation: Reconstructed images are reviewed by a qualified nuclear medicine physician.
-
Quantitative Analysis: Regions of interest (ROIs) are drawn around areas of high uptake corresponding to suspected tumor lesions, as well as in normal organs. The maximum and mean Standardized Uptake Values (SUVmax and SUVmean) are calculated for these ROIs. The SUV is a semi-quantitative measure of tracer uptake, normalized for injected dose and patient body weight.
Conclusion
This compound demonstrates high and selective uptake in ACP3-expressing tumors with favorable clearance from normal tissues in both preclinical and clinical settings. The quantitative analysis of this compound uptake, through ex vivo biodistribution studies and in vivo PET imaging, is crucial for its development as a diagnostic and therapeutic agent for prostate cancer. The protocols outlined in these application notes provide a framework for the standardized assessment of this compound's performance, facilitating the comparison of data across different studies and supporting its clinical translation.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. ACP3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (Therapy) - Philogen Spa [philogen.com]
- 4. philochem.ch [philochem.ch]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [helda.helsinki.fi]
- 8. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 68Ga-PSMA PET/CT: Joint EANM and SNMMI procedure guideline for prostate cancer imaging: version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imaging-therapy.com [imaging-therapy.com]
- 11. 68Ga-PSMA PET/CT: Joint EANM and SNMMI procedure guideline for prostate cancer imaging: version 1.0 | springermedicine.com [springermedicine.com]
Ex vivo biodistribution study protocol for OncoACP3
Application Note & Protocol
Topic: Ex vivo Biodistribution Study Protocol for OncoACP3
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule radiotracer that demonstrates an exceptionally high affinity for Acid Phosphatase 3 (ACP3).[1] ACP3 is a phosphatase enzyme that is abundantly expressed in prostate cancer but is nearly undetectable in most normal organs, with the exception of the healthy prostate.[1][2] This expression profile makes ACP3 a highly promising target for the diagnosis and treatment of metastatic prostate cancer.[3] Preclinical studies have shown that this compound, when radiolabeled (e.g., with Lutetium-177), selectively accumulates in tumors expressing ACP3, showing rapid uptake in the tumor and minimal accumulation in non-target organs.[1][4][5][6]
An ex vivo biodistribution study is a critical step in the preclinical evaluation of a radiopharmaceutical like this compound.[7][8] This procedure involves quantifying the distribution of the radiolabeled compound in various organs and tissues of an animal model at different time points after administration.[9] The data generated, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), is essential for assessing the agent's tumor-targeting efficacy, off-target accumulation, and overall pharmacokinetic profile.[7][8]
This document provides a detailed protocol for conducting an ex vivo biodistribution study of ¹⁷⁷Lu-labeled this compound in a tumor-bearing mouse model.
This compound Mechanism of Action
This compound is designed to bind with high specificity to the ACP3 enzyme present on the surface of prostate cancer cells. When conjugated to a radioisotope like Lutetium-177 (¹⁷⁷Lu), it acts as a targeted radiopharmaceutical. Following systemic administration, ¹⁷⁷Lu-OncoACP3 circulates through the body, recognizes, and binds to ACP3 on cancer cells, leading to the localized delivery of therapeutic radiation.
Caption: Targeted delivery of ¹⁷⁷Lu-OncoACP3 to ACP3-expressing cancer cells.
Experimental Protocol
This protocol outlines the procedure for evaluating the biodistribution of ¹⁷⁷Lu-OncoACP3 in mice bearing human prostate cancer xenografts.
Materials and Reagents
-
Test Article: ¹⁷⁷Lu-OncoACP3 (radiolabeled according to standard procedures).
-
Animal Model: Male athymic nude mice (4-6 weeks old), bearing flank xenografts of an ACP3-expressing prostate cancer cell line (e.g., PC3.hACP3).[4]
-
Equipment:
-
Gamma counter (e.g., Wizard 2470, PerkinElmer).[10]
-
Balance for weighing animals and tissues (accurate to 0.1 mg).
-
Dose calibrator for measuring radioactivity.
-
Syringes (1 mL, insulin) and needles (27-30G).
-
Dissection tools (scissors, forceps).
-
Pre-weighed sample collection tubes (e.g., 5 mL gamma tubes).[11]
-
Animal housing and handling equipment compliant with institutional guidelines.
-
-
Reagents:
-
Saline solution (0.9% NaCl, sterile).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Euthanasia agent (e.g., CO₂, cervical dislocation).
-
Experimental Workflow
The overall workflow consists of animal preparation, administration of the radiotracer, tissue collection at specified time points, measurement of radioactivity, and data analysis.
Caption: Workflow for the ex vivo biodistribution study of ¹⁷⁷Lu-OncoACP3.
Step-by-Step Procedure
Step 1: Preparation of ¹⁷⁷Lu-OncoACP3 and Dose Standards
-
Prepare the ¹⁷⁷Lu-OncoACP3 formulation for injection in sterile saline.
-
Draw individual animal doses (e.g., 5-20 MBq in 100-200 µL) into syringes.[1] Weigh each syringe before and after filling to determine the net weight of the injected solution.
-
Measure the radioactivity in each syringe using a dose calibrator.
-
Prepare a set of standards by diluting a known amount of the injectate. These standards will be counted alongside the tissue samples to calculate the total injected dose.[10]
Step 2: Administration to Animals
-
Anesthetize a mouse and place it in a suitable restraint device.
-
Administer the prepared dose of ¹⁷⁷Lu-OncoACP3 via the lateral tail vein.
-
Record the exact time of injection.
-
Measure the residual radioactivity in the syringe to determine the actual injected dose.
-
Return the animal to its cage and monitor for recovery.
-
Repeat for all animals in the study cohort (typically 4-5 animals per time point).[11]
Step 3: Tissue Collection
-
At predetermined time points post-injection (e.g., 2, 24, 48, 72, and 168 hours), euthanize a group of animals.
-
Immediately collect a blood sample via cardiac puncture.[10] Place the blood into a pre-weighed collection tube.
-
Proceed with dissection. Carefully excise the tumor and key organs.[10] A typical list includes: heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone (femur), and brain.[10]
-
Place each tissue sample into its own pre-weighed, labeled tube. Avoid cross-contamination.
Step 4: Sample Processing and Radioactivity Counting
-
Weigh each tube containing a tissue sample to determine the wet weight of the tissue.[10]
-
Place all tissue samples and the dose standards into a gamma counter.
-
Measure the radioactivity (in counts per minute, CPM) in each sample. Ensure the counting window is appropriate for ¹⁷⁷Lu.
Step 5: Data Analysis
-
Correct all CPM values for background radiation and physical decay of ¹⁷⁷Lu back to the time of injection.
-
Calculate the total injected dose (in CPM) from the standards.
-
Calculate the percentage of the injected dose (%ID) for each tissue: %ID = (CPM in Tissue / Total Injected CPM) x 100
-
Normalize the %ID to the tissue weight to obtain the final biodistribution value: %ID/g = (%ID in Tissue / Weight of Tissue in grams)[7][10]
-
Calculate the mean and standard deviation for each tissue type at each time point.
Data Presentation
Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of this compound uptake across different tissues and time points.
Table 1: Ex vivo Biodistribution of ¹⁷⁷Lu-OncoACP3 in Tumor-Bearing Mice
| Organ/Tissue | Mean %ID/g ± SD (2 h) | Mean %ID/g ± SD (24 h) | Mean %ID/g ± SD (72 h) | Mean %ID/g ± SD (168 h) |
| Blood | ||||
| Heart | ||||
| Lungs | ||||
| Liver | ||||
| Spleen | ||||
| Kidneys | ||||
| Stomach | ||||
| Intestine | ||||
| Muscle | ||||
| Bone | ||||
| Brain | ||||
| Tumor | ||||
| Tumor:Blood Ratio | ||||
| Tumor:Muscle Ratio |
Data presented as mean percentage of injected dose per gram of tissue ± standard deviation (n=5 mice/group).
Conclusion
This protocol provides a standardized method for assessing the ex vivo biodistribution of this compound. The resulting data on tumor targeting, retention, and clearance from normal tissues are fundamental for evaluating its potential as a targeted radiopharmaceutical for prostate cancer. Consistent application of this protocol will ensure reproducible and comparable results across preclinical studies.[7]
References
- 1. This compound (Therapy) - Philogen Spa [philogen.com]
- 2. philochem.ch [philochem.ch]
- 3. ACP3 - RayzeBio [rayzebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution - Wikipedia [en.wikipedia.org]
- 10. Ex vivo biodistribution [bio-protocol.org]
- 11. DSpace [helda.helsinki.fi]
Best Practices for Handling and Administration of Ac-225-OncoACP3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ac-225-OncoACP3 is an investigational radiopharmaceutical. The following application notes and protocols are compiled from best practices for handling alpha-emitting radiopharmaceuticals, particularly Actinium-225 (Ac-225), and publicly available information on the OncoACP3 platform. These are intended as a guide and must be adapted to comply with all local, state, and federal regulations, as well as specific institutional radiation safety and laboratory protocols. Always refer to the manufacturer's documentation and your institution's Radiation Safety Officer (RSO) for definitive guidance.
Introduction to Ac-225-OncoACP3
Ac-225-OncoACP3 is a targeted alpha therapy currently under development for the treatment of metastatic prostate cancer.[1][2] It consists of a small organic ligand, this compound, which has a high affinity for Acid Phosphatase 3 (ACP3), an enzyme abundantly expressed in prostate cancer cells.[1][3] This ligand is chelated to Actinium-225, a potent alpha-emitting radionuclide.[1][2] The short path length and high linear energy transfer of the alpha particles emitted by Ac-225 and its decay daughters deliver highly localized and cytotoxic radiation to cancer cells, while minimizing damage to surrounding healthy tissue.[4][5]
Preclinical studies have indicated that ACP3 is more abundantly expressed in prostate cancer than the more established target, Prostate-Specific Membrane Antigen (PSMA), with less expression in normal organs.[2][3][6] This suggests a potential for a favorable therapeutic window. Early data on this compound-based radiotracers have shown rapid and selective accumulation in tumors with low uptake in normal tissues.[2][6]
Radiation Safety and Handling of Actinium-225
Actinium-225 requires stringent safety protocols due to the high toxicity of alpha emitters upon internal exposure.[7][8]
2.1. Key Safety Considerations:
-
Containment: All handling of unsealed Ac-225 sources must be performed in a designated and properly ventilated fume hood or hot cell.[7]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, double gloves, and safety glasses. The use of respiratory protection may be required by your institution's RSO.
-
Shielding: While the alpha particles themselves are not an external hazard, the gamma and beta emissions from the daughter radionuclides in the Ac-225 decay chain require lead or tungsten shielding.[8]
-
Contamination Control: Work areas must be covered with absorbent, plastic-backed paper. Frequent monitoring of the work area and personnel with an alpha-sensitive survey meter is mandatory.[7][8] Wipe tests should be performed regularly to detect loose contamination.[7]
-
Waste Management: All waste containing Ac-225 is considered radioactive and must be disposed of according to institutional and regulatory guidelines. This includes solid waste (e.g., gloves, absorbent paper) and liquid waste.[4]
2.2. Receipt and Storage of Ac-225-OncoACP3:
-
Upon receipt, the package should be inspected for any signs of damage or leakage.
-
The radioactivity of the vial should be measured in a dose calibrator and compared to the value on the label.
-
Ac-225-OncoACP3 should be stored in a shielded container in a designated radioactive materials storage area.
Quality Control Protocols
3.1. Radiochemical Purity: The radiochemical purity (RCP) of Ac-225-OncoACP3 should be determined before administration to ensure that the majority of the radioactivity is associated with the intact radiopharmaceutical.
Protocol: Instant Thin-Layer Chromatography (iTLC)
-
Materials: iTLC strips (e.g., silica gel impregnated glass fiber), mobile phase (e.g., 0.1 M sodium citrate), developing chamber, and a radio-TLC scanner or gamma counter.
-
Procedure: a. Spot a small volume (1-2 µL) of the Ac-225-OncoACP3 solution onto the origin of an iTLC strip. b. Place the strip in a developing chamber containing the mobile phase. c. Allow the solvent front to migrate near the top of the strip. d. Remove the strip, mark the solvent front, and let it dry. e. To allow for secular equilibrium between Ac-225 and its daughter nuclide Fr-221, store the chromatography strip for at least 30 minutes before analysis.[9][10] f. Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
Interpretation: In a suitable mobile phase, free Ac-225 will remain at the origin, while the chelated Ac-225-OncoACP3 will migrate with the solvent front. The RCP is calculated as the percentage of the total activity that migrates with the radiopharmaceutical.
Protocol: High-Performance Liquid Chromatography (HPLC) For a more detailed analysis, a dedicated radio-HPLC system is recommended.[7]
-
System: A reverse-phase HPLC column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: A flow-through radiation detector connected in series with a UV detector.
-
Procedure: a. Inject a small, known activity of the Ac-225-OncoACP3 solution. b. Run the HPLC method and record the chromatograms from both the radiation and UV detectors.
-
Interpretation: The retention time of the major radioactive peak should correspond to the retention time of the non-radioactive this compound standard. The RCP is the area of this peak as a percentage of the total radioactive peak areas.
Preclinical Experimental Protocols
4.1. In Vitro Cell Uptake and Internalization Assay
Objective: To determine the specificity and extent of Ac-225-OncoACP3 uptake and internalization in ACP3-expressing cancer cells.
Protocol:
-
Cell Culture: Plate ACP3-positive (e.g., LNCaP) and ACP3-negative (e.g., PC-3) prostate cancer cells in 12-well plates and allow them to adhere overnight.
-
Incubation: a. Prepare a solution of Ac-225-OncoACP3 in cell culture medium at a known concentration. b. For blocking experiments, pre-incubate a set of wells with a high concentration of non-radiolabeled this compound for 30 minutes. c. Add the Ac-225-OncoACP3 solution to all wells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
Washing: a. At each time point, remove the radioactive medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Surface-Bound vs. Internalized Fraction: a. To determine the internalized fraction, add a mild acid wash (e.g., 0.2 M glycine, pH 2.5) to the cells for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this supernatant (surface-bound fraction). b. Lyse the cells with a lysis buffer (e.g., 1 M NaOH) and collect the lysate (internalized fraction).
-
Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Analysis: Express the uptake as a percentage of the added dose. Compare the uptake in ACP3-positive and negative cells, and with and without blocking, to determine specificity.
4.2. In Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To evaluate the tumor uptake and organ distribution of Ac-225-OncoACP3 over time.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of an ACP3-positive human prostate cancer cell line.
-
Administration: Administer a known activity of Ac-225-OncoACP3 (e.g., 18.5 kBq) to each mouse via intravenous injection (tail vein).[11]
-
Time Points: Euthanize groups of mice (n=3-4 per group) at various time points post-injection (p.i.) (e.g., 1, 4, 24, 48, 120, 168 hours).[12][13]
-
Organ Harvesting: a. Collect blood via cardiac puncture. b. Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Measurement: a. Weigh each organ/tissue sample. b. Measure the radioactivity in each sample using a gamma counter. Include standards of the injected dose for calibration.
-
Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize representative preclinical biodistribution data for Ac-225 labeled PSMA-targeting agents, which can serve as a comparator for expected Ac-225-OncoACP3 performance.
Table 1: Biodistribution of [²²⁵Ac]Ac-mcp-M-alb-PSMA in LNCaP Tumor-Bearing Mice (%ID/g ± SD) [12][13]
| Organ | 4 h p.i. | 128 h p.i. |
| Blood | 15.31 ± 2.01 | 2.11 ± 0.35 |
| Tumor | 24.54 ± 4.56 | 46.04 ± 7.77 |
| Kidneys | 67.92 ± 20.67 | 19.87 ± 2.87 |
| Liver | 4.89 ± 0.68 | 1.12 ± 0.22 |
| Spleen | 2.23 ± 0.45 | 0.45 ± 0.08 |
Table 2: Biodistribution of [²²⁵Ac]Ac-mcp-D-alb-PSMA in LNCaP Tumor-Bearing Mice (%ID/g ± SD) [12][13]
| Organ | 48 h p.i. | 168 h p.i. |
| Blood | 10.23 ± 1.11 | 2.98 ± 0.54 |
| Tumor | 112.34 ± 15.67 | 153.48 ± 37.76 |
| Kidneys | 59.90 ± 6.46 | 35.67 ± 4.32 |
| Liver | 5.34 ± 0.78 | 2.11 ± 0.33 |
| Spleen | 2.89 ± 0.54 | 0.98 ± 0.17 |
Visualizations
Caption: Decay chain of Actinium-225, emitting four alpha particles.
Caption: Targeted delivery and mechanism of action of Ac-225-OncoACP3.
Caption: General workflow for preclinical evaluation of Ac-225-OncoACP3.
References
- 1. philochem.ch [philochem.ch]
- 2. This compound (Therapy) - Philogen Spa [philogen.com]
- 3. This compound (Imaging) - Philogen Spa [philogen.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 7. researchgate.net [researchgate.net]
- 8. Working with Αctinium-225 - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 9. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D small-scale dosimetry and tumor control of 225Ac radiopharmaceuticals for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Correlating OncoACP3 Uptake with Prostate Cancer Histopathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
OncoACP3 is a novel small molecule radiotracer demonstrating high affinity and specificity for Acid Phosphatase 3 (ACP3), a transmembrane glycoprotein highly expressed in prostate cancer.[1][2][3][4][5] ACP3, also known as Prostatic Acid Phosphatase (PAP), has emerged as a promising theranostic target due to its abundant expression in prostate tumors and minimal presence in healthy organs, offering a potential advantage over other targets like Prostate-Specific Membrane Antigen (PSMA).[1][5][6] This document provides detailed application notes and experimental protocols for investigating the correlation between this compound uptake, as measured by Positron Emission Tomography (PET) imaging, and the histopathological characteristics of prostate cancer. Understanding this relationship is crucial for validating this compound as a biomarker, guiding patient selection for ACP3-targeted therapies, and elucidating the biological drivers of tracer accumulation.
This compound: Mechanism of Action and Rationale for Histopathological Correlation
This compound is designed to bind to the extracellular domain of ACP3, enabling non-invasive imaging when labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga).[2][4][5][7] The intensity of the PET signal, quantified by the Standardized Uptake Value (SUV), is hypothesized to correlate with the density of ACP3 expression on tumor cells. However, tracer uptake can be influenced by various biological factors beyond simple target expression, including tumor vascularity, cellularity, proliferation rate, and the presence of specific tumor subtypes. Therefore, direct correlation with histopathological features is essential for a comprehensive understanding of this compound imaging results.
Data Presentation: Quantitative Correlation of this compound Uptake with Histopathology
The following table summarizes preliminary clinical data from a study comparing ⁶⁸Ga-OncoACP3-DOTA PET with ¹⁸F-PSMA-1007 PET in patients with prostate cancer.[8][9] This data provides an initial insight into the relationship between this compound uptake and a key histopathological parameter, the Gleason Score.
| Histopathological Feature | This compound Uptake (SUVmax) | PSMA Uptake (SUVmax) | Correlation with this compound Uptake |
| Gleason Score | No significant association observed | Not reported in detail for correlation | In an initial cohort of 25 patients, there was no association between this compound uptake and Gleason Score.[8] |
| Bone Metastases | 210 (in one patient example) | 105 (in one patient example) | Higher uptake in bone metastases was observed with ⁶⁸Ga-OncoACP3-DOTA in a comparative case.[8] |
| Overall Comparison | Superior tumor-to-organ ratio | Lower tumor-to-organ ratio | This compound demonstrated superior performance in terms of tumor uptake and tumor-to-organ ratio.[8] |
Experimental Protocols
Protocol 1: In Vitro Autoradiography and Histopathology Correlation in Prostate Cancer Tissues
This protocol describes the co-localization of radiolabeled this compound with histopathological features in fresh-frozen prostate cancer tissue sections.
Materials:
-
Fresh-frozen prostatectomy or biopsy tissues
-
Cryostat
-
Microscope slides
-
[¹²⁵I]-OncoACP3 (or other suitable radiolabeled variant)
-
Binding buffer (e.g., Tris-HCl based buffer with BSA)
-
Washing buffer (e.g., cold binding buffer)
-
Phosphor imaging screen and scanner
-
Hematoxylin and Eosin (H&E) staining reagents
-
Immunohistochemistry (IHC) reagents for specific markers (e.g., anti-ACP3, anti-Ki-67)
-
Digital slide scanner
Methodology:
-
Tissue Sectioning: Cut fresh-frozen prostate tissue into 10 µm sections using a cryostat and mount on microscope slides.
-
Radioligand Binding:
-
Pre-incubate sections in binding buffer for 15 minutes at room temperature.
-
Incubate sections with a solution of [¹²⁵I]-OncoACP3 in binding buffer for 60 minutes at room temperature. Include a set of slides with an excess of non-radiolabeled this compound to determine non-specific binding.
-
Wash the slides three times for 5 minutes each in cold washing buffer.
-
Rinse briefly in deionized water and air dry.
-
-
Autoradiography:
-
Expose the dried slides to a phosphor imaging screen for 24-72 hours.
-
Scan the screen using a phosphor imager to obtain a digital image of the radioligand distribution.
-
-
Histopathological Staining:
-
Following autoradiography, stain the same tissue sections with H&E for morphological assessment.
-
Perform IHC for ACP3 to confirm target expression and for other markers of interest such as Ki-67 (proliferation), CD31 (vascularity), or markers for specific prostate cancer subtypes.
-
-
Image Co-registration and Analysis:
-
Digitize the stained slides using a high-resolution slide scanner.
-
Co-register the autoradiography image with the digitized histopathology images.
-
Quantify the autoradiographic signal in regions of interest (ROIs) defined by different histopathological features (e.g., tumor grade, glandular vs. stromal compartments, areas of high proliferation).
-
Perform statistical analysis to correlate this compound binding with these features.
-
Protocol 2: Correlating In Vivo this compound PET Imaging with Post-Prostatectomy Histopathology
This protocol outlines the methodology for correlating pre-operative ⁶⁸Ga-OncoACP3 PET/CT imaging with the histopathological findings of the resected prostate gland.
Materials:
-
Patient cohort scheduled for radical prostatectomy
-
⁶⁸Ga-OncoACP3 radiotracer
-
PET/CT scanner
-
Software for 3D reconstruction and co-registration of imaging data
-
Prostatectomy specimen
-
Formalin for tissue fixation
-
Standard histopathology processing equipment
-
Whole-mount sectioning capability
-
Digital pathology scanner
Methodology:
-
PET/CT Imaging:
-
Administer a weight-based dose of ⁶⁸Ga-OncoACP3 to the patient.
-
Perform a whole-body PET/CT scan 60 minutes post-injection.
-
Reconstruct the PET and CT images and perform image fusion.
-
-
Radical Prostatectomy:
-
Perform radical prostatectomy as per standard surgical protocol.
-
Carefully orient the resected prostate gland using surgical clips or ink for accurate spatial correlation.
-
-
Histopathological Processing:
-
Fix the prostate specimen in formalin.
-
Serially section the entire gland at 3-5 mm intervals.
-
Process the tissue slices and embed in paraffin.
-
Prepare whole-mount histology slides from each tissue block.
-
Stain slides with H&E and perform IHC for ACP3 and other relevant markers.
-
-
Image and Histology Co-registration:
-
Digitize the whole-mount histology slides.
-
Reconstruct a 3D volume of the prostate from the digitized histology.
-
Co-register the 3D histological volume with the pre-operative PET/CT images using anatomical landmarks and fiducial markers.
-
-
Quantitative Analysis:
-
Delineate tumor regions on the co-registered histology.
-
Measure the SUVmax and SUVmean from the corresponding regions on the PET images.
-
Correlate the quantitative PET data with histopathological parameters such as Gleason score, tumor volume, percentage of Gleason pattern 4/5, perineural invasion, and expression levels of IHC markers.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound binds to the ACP3 receptor, leading to internalization. ACP3's known phosphatase activity may influence cancer cell signaling pathways like MAPK.
Caption: A workflow illustrating the process of correlating in vivo this compound PET imaging with post-prostatectomy histopathological findings.
References
- 1. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Imaging) - Philogen Spa [philogen.com]
- 3. What are ACP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Therapy) - Philogen Spa [philogen.com]
- 6. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nsjbio.com [nsjbio.com]
- 8. Expression of ACP3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. ACP3 acid phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 68Ga-OncoACP3 Radiolabeling
Welcome to the technical support center for 68Ga-OncoACP3 radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing radiolabeling yield and purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor concentration for 68Ga-OncoACP3 radiolabeling?
While the optimal concentration can vary based on the specific activity of the 68Ga eluate and the reaction volume, a common starting point for 68Ga-labeling of DOTA-conjugated peptides is in the range of 5-25 µg of the precursor.[1] It is recommended to perform small-scale optimization experiments to determine the ideal concentration for your specific conditions to achieve high radiochemical yield and purity.
Q2: What is the recommended pH for the radiolabeling reaction?
The optimal pH for 68Ga labeling of DOTA-conjugates typically falls within the range of 3.5 to 5.0.[2][3] A buffered solution, such as sodium acetate (B1210297) or HEPES, is essential to maintain the pH within this narrow window. Deviations outside of this range can lead to the formation of unwanted 68Ga species (e.g., colloidal 68Ga at higher pH) and significantly reduce the radiolabeling efficiency.
Q3: What is the ideal reaction temperature and time?
For many 68Ga-DOTA-peptide labelings, heating at a temperature between 90-100°C for 5 to 15 minutes is common to ensure efficient incorporation of the 68Ga into the DOTA chelator.[1][3] However, the thermal stability of the OncoACP3 molecule should be considered. If the molecule is sensitive to heat, labeling at a lower temperature for a longer duration or even at room temperature may be necessary, though this might require optimization of other parameters to achieve high yields.
Q4: What are the common methods for quality control of 68Ga-OncoACP3?
Standard quality control methods for 68Ga-labeled radiopharmaceuticals include radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).[4][5] These techniques are used to determine the radiochemical purity by separating the desired 68Ga-OncoACP3 from impurities such as free 68Ga and colloidal 68Ga.
Q5: Is a final purification step necessary after radiolabeling?
If high radiochemical purity (>95%) is achieved directly from the reaction, a subsequent purification step may not be necessary for preclinical research. However, for clinical applications and to remove any unreacted "free" 68Ga or other impurities, a solid-phase extraction (SPE) using a C18 cartridge is a common and effective purification method.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<90%) | Incorrect pH of the reaction mixture. The pH may be too high or too low, leading to the formation of undesirable 68Ga species. | Verify the pH of the reaction mixture is within the optimal range (typically 3.5-5.0) using pH paper or a calibrated pH meter. Adjust the buffer concentration or volume as needed. |
| Presence of metallic impurities in the 68Ga eluate. Metal ions like Fe(III), Zn(II), or Al(III) can compete with 68Ga for the DOTA chelator.[7] | Ensure the 68Ge/68Ga generator is performing within specifications. Consider using a cation-exchange cartridge to purify the 68Ga eluate before labeling. | |
| Insufficient precursor amount. The amount of this compound-DOTA may be too low relative to the amount of 68Ga. | Increase the amount of the this compound-DOTA precursor in the reaction. Perform a concentration optimization study. | |
| Suboptimal reaction temperature or time. The reaction may not have proceeded to completion. | Increase the reaction temperature (if the molecule is stable) or extend the reaction time. Optimize these parameters for your specific setup. | |
| High Levels of "Free" 68Ga | Incomplete reaction. The labeling reaction has not gone to completion. | Review and optimize all reaction parameters: pH, temperature, time, and precursor concentration. |
| Radiolysis of the product. High radioactivity concentrations can sometimes lead to the degradation of the labeled compound. | Consider adding a radical scavenger, such as ethanol (B145695) or ascorbic acid, to the formulation. | |
| Presence of Colloidal 68Ga | pH of the reaction is too high (typically >5.5). This promotes the formation of gallium hydroxide (B78521) colloids. | Carefully control and verify the pH of the reaction mixture, ensuring it remains in the optimal acidic range. |
| Variable/Inconsistent Results | Inconsistent 68Ga eluate quality. The performance of the 68Ge/68Ga generator can vary over time. | Regularly perform quality control checks on the generator eluate, including 68Ge breakthrough and metal ion content. |
| Inconsistent reagent preparation. Errors in buffer preparation or precursor dilution can lead to variability. | Ensure all reagents are prepared fresh and accurately. Use calibrated equipment for all measurements. |
Data Presentation
Table 1: Representative Radiolabeling Parameters for 68Ga-DOTA-Peptides
| Parameter | Typical Range | Reference |
| Precursor Amount | 5 - 50 µg | [1] |
| Reaction pH | 3.5 - 5.0 | [2][3] |
| Reaction Temperature | 25 - 100 °C | [2][3] |
| Reaction Time | 5 - 20 minutes | [1][3] |
| Radiochemical Purity (RCP) | > 95% | [1][4] |
| Radiochemical Yield (RCY) | > 90% | [7] |
Experimental Protocols
Protocol 1: General 68Ga-OncoACP3 Radiolabeling
-
Preparation of Reagents:
-
Prepare a sterile sodium acetate buffer solution (0.1 M to 0.5 M) and adjust the pH to 4.0 - 4.5.
-
Dissolve the this compound-DOTA precursor in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL).
-
-
68Ga Elution and Pre-purification (if necessary):
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
If metallic impurities are a concern, pass the eluate through a pre-conditioned cation-exchange cartridge. Elute the purified 68Ga using an appropriate solution (e.g., acidified sodium chloride).[2]
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required volume of sodium acetate buffer.
-
Add the desired amount of this compound-DOTA precursor solution (e.g., 10-20 µg).
-
Add the 68Ga eluate to the reaction vial.
-
Gently mix the solution.
-
Heat the reaction vial in a shielded dry bath at 95°C for 10 minutes.
-
-
Purification of 68Ga-OncoACP3:
-
Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with sterile water to remove any unreacted 68Ga.
-
Elute the 68Ga-OncoACP3 from the cartridge with a small volume of 50% ethanol in saline.
-
Pass the final product through a 0.22 µm sterile filter.
-
Protocol 2: Quality Control using Radio-TLC
-
Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase Systems:
-
System A (for free 68Ga): 0.1 M Sodium Citrate, pH 4.5. In this system, 68Ga-OncoACP3 remains at the origin (Rf = 0.0-0.2), while free 68Ga migrates with the solvent front (Rf = 0.8-1.0).[5]
-
System B (for colloidal 68Ga): 1 M Ammonium Acetate:Methanol (1:1 v/v). In this system, colloidal 68Ga remains at the origin (Rf = 0.0-0.2), while 68Ga-OncoACP3 migrates with the solvent front (Rf = 0.8-1.0).[5]
-
-
Procedure:
-
Spot a small drop of the final product onto two separate iTLC-SG strips.
-
Develop one strip in System A and the other in System B.
-
Allow the solvent to migrate near the top of the strip.
-
Remove the strips and allow them to dry.
-
Analyze the distribution of radioactivity on the strips using a radio-TLC scanner or by cutting the strips in half and counting each half in a gamma counter.
-
-
Calculation:
-
Radiochemical Purity (%) = [Activity of 68Ga-OncoACP3 peak / (Total Activity on the strip)] x 100.
-
Visualizations
Caption: General Radiolabeling Workflow for 68Ga-OncoACP3
Caption: Troubleshooting Logic for Low Radiolabeling Yield
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiochemistry and Preclinical PET Imaging of 68Ga-Desferrioxamine Radiotracers Targeting Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Reducing off-target uptake of 177Lu-OncoACP3 in preclinical models
Technical Support Center: 177Lu-OncoFAP Radiopharmaceuticals
Disclaimer: The following information is based on preclinical research for Fibroblast Activation Protein (FAP)-targeting radiopharmaceuticals, specifically 177Lu-OncoFAP and its derivatives. The user's query mentioned 177Lu-OncoACP3, for which no public data is available. Given the similarity in nomenclature and the context of the query, this guide addresses the common challenges and troubleshooting strategies relevant to the well-documented 177Lu-OncoFAP platform.
Frequently Asked Questions (FAQs)
Q1: What is 177Lu-OncoFAP and what is its biological target?
A1: 177Lu-OncoFAP is an investigational radiopharmaceutical that combines a small organic ligand, OncoFAP, with the therapeutic radioisotope Lutetium-177 (177Lu).[1] Its target is the Fibroblast Activation Protein (FAP), a protein that is abundantly expressed in the stroma of a majority of human solid tumors, including breast, colorectal, lung, and pancreatic cancers, but has minimal presence in healthy tissues.[1][2][3] This makes FAP an attractive target for both cancer imaging and therapy.
Q2: What are the primary sites of off-target uptake for 177Lu-OncoFAP in preclinical models?
A2: While 177Lu-OncoFAP and its derivatives generally show low accumulation in healthy organs, some off-target uptake is observed, primarily in the kidneys.[4][5] The kidneys are a common site for the accumulation and retention of small-molecule radiopharmaceuticals due to renal clearance pathways.[6][7]
Q3: Why is reducing off-target uptake, particularly in the kidneys, important for radiopharmaceutical therapy?
A3: Reducing off-target uptake is critical for minimizing radiation-induced toxicity to healthy organs. The kidneys are particularly sensitive to radiation, and high renal accumulation can lead to nephrotoxicity, which can be a dose-limiting factor in radiopharmaceutical therapy.[6][7] By lowering uptake in non-target tissues, the therapeutic window of the agent can be expanded, allowing for higher, more effective doses to be administered to the tumor while maintaining a favorable safety profile.[8][9]
Q4: How does modifying the structure of OncoFAP, for instance, by creating multimers, affect its biodistribution?
A4: Structural modifications, such as creating dimeric (BiOncoFAP) or trimeric (OncoFAP-23) versions of the ligand, have been shown to significantly improve its performance.[10][11] Multimerization can enhance the binding affinity and avidity to FAP, leading to higher and more prolonged tumor uptake and retention.[4][5][10] For example, the trimeric 177Lu-OncoFAP-23 demonstrated a superior biodistribution profile with enhanced tumor accumulation and lower uptake in healthy organs compared to its monovalent counterpart.[2][8]
Troubleshooting Guide
Q1: High off-target uptake is observed in the kidneys. What are the potential causes and solutions?
A1: High renal uptake is a known challenge for small-molecule radioligands. Several factors can be investigated and optimized.
-
Cause 1: Suboptimal Molar Dose. The biodistribution of 177Lu-OncoFAP is highly dependent on the molar amount of the ligand injected.[10] Very low doses (<30 nmol/kg) can lead to increased uptake in healthy organs, while very high doses (>725 nmol/kg) can saturate tumor receptors, reducing tumor uptake.[10]
-
Solution: An optimal molar dose must be determined empirically for your specific model. Preclinical studies with 177Lu-OncoFAP-23 identified an optimal range of 90 to 250 nmol/kg, which provided high tumor uptake and favorable tumor-to-organ ratios.[10] It is crucial to perform a dose-escalation study to find the ideal balance.
-
-
Cause 2: Renal Clearance Pathway. Small molecules are filtered by the glomerulus and subsequently reabsorbed in the proximal tubules, leading to retention.
-
Solution 1: Co-administration of Blocking Agents. The co-injection of certain compounds can reduce kidney reabsorption. Agents like lysine, arginine, or plasma expanders such as Gelofusine have been shown to inhibit renal uptake of various radiolabeled peptides and small molecules.[6][7] Another compound, para-aminohippurate (PAH), has also demonstrated a reduction in kidney uptake for certain radiotracers in rat models.[12]
-
Solution 2: Linker Modification. The chemical linker between the targeting molecule and the chelator can be modified to be cleavable in the kidneys. This allows the radioactive component to be cleaved from the ligand and excreted in the urine, significantly reducing radiation dose to the kidneys.[6][9] Studies with other radiopharmaceuticals have shown that optimizing linker sequences can reduce kidney accumulation by over 15-fold.[13]
-
Q2: The observed tumor-to-background ratios are low. How can I improve them?
A2: Low tumor-to-background ratios compromise both imaging contrast and therapeutic efficacy.
-
Solution 1: Optimize Molar Dose. As mentioned above, adjusting the molar dose is a critical first step. An optimal dose enhances tumor uptake while minimizing accumulation in healthy tissues, thereby improving the ratio.[10]
-
Solution 2: Use Multimeric Ligands. Dimeric or trimeric versions of OncoFAP, such as 177Lu-BiOncoFAP and 177Lu-OncoFAP-23, have been specifically designed to improve tumor retention.[5] 177Lu-BiOncoFAP, for instance, showed a more stable and prolonged tumor uptake compared to the monomer, leading to better tumor-to-organ ratios.[5] 177Lu-OncoFAP-23 also outperformed other FAP-targeting agents in tumor accumulation and tumor-to-kidney ratio.[4]
-
Solution 3: Pretargeting Strategies. A pretargeting approach involves administering a non-radiolabeled antibody construct first, allowing it to accumulate at the tumor and clear from the blood.[14] A second, rapidly clearing radiolabeled agent that binds to the first construct is then administered. This multi-step method can significantly increase tumor-to-blood ratios.[14][15]
Data Summary
Table 1: Effect of Molar Dose on 177Lu-OncoFAP-23 Biodistribution
| Molar Dose (nmol/kg) | Tumor Uptake | Off-Target Organ Uptake | Rationale |
| < 30 | Suboptimal | Unwanted high uptake in healthy organs | Insufficient ligand to saturate non-specific binding sites, leading to higher background.[10] |
| 90 - 250 | Optimal | Low accumulation in healthy organs | Balances receptor saturation at the tumor with minimal off-target binding, yielding the best tumor-to-organ ratios.[10] |
| > 725 | Reduced | Low, but tumor uptake is compromised | Excess ligand saturates tumor FAP receptors, leading to reduced overall tumor accumulation.[10] |
Table 2: Comparative Biodistribution of Monovalent vs. Dimeric OncoFAP at 24h Post-Injection
| Radiotracer | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Blood (%ID/g) |
| 177Lu-OncoFAP (Monomer) | ~4.0 | Low | Low | Low |
| 177Lu-BiOncoFAP (Dimer) | ~20.0 | Low | Low | Low |
| Data derived from a comparative biodistribution study in tumor-bearing mice, highlighting the improved tumor retention of the dimeric version.[5] |
Experimental Protocols
Protocol 1: Quantitative In Vivo Biodistribution Study
This protocol is adapted from methodologies described in preclinical evaluations of 177Lu-OncoFAP.[2][8]
-
Animal Model: Use mice (e.g., BALB/c nude) bearing FAP-positive tumors (e.g., SK-RC-52.hFAP or HT-1080.hFAP xenografts).[2] Tumors should reach a volume of approximately 200-400 mm³ before the study begins.
-
Radiotracer Preparation: Prepare 177Lu-OncoFAP (or its derivative) in a suitable buffer (e.g., saline) for injection. The final preparation should be sterile. Determine the radioactivity concentration to ensure the desired dose is administered in a volume of ~100 µL.
-
Administration: Administer a defined molar dose and radioactivity (e.g., 5-15 MBq) of 177Lu-OncoFAP via intravenous (tail vein) injection.[8]
-
Time Points: Euthanize groups of animals (n=3-5 per group) at selected time points post-injection (e.g., 1h, 4h, 24h, 96h).
-
Tissue Collection: Immediately following euthanasia, dissect key organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include injection standards to calculate the total injected dose.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for organ weight and allows for comparison across different animals and studies.
Protocol 2: Co-administration Study to Reduce Renal Uptake
This protocol builds upon the biodistribution study to test the efficacy of a blocking agent.
-
Animal and Radiotracer Preparation: Prepare animals and the radiotracer as described in Protocol 1.
-
Blocking Agent Preparation: Prepare the blocking agent (e.g., a solution of L-lysine and L-arginine, or Gelofusine) in a sterile vehicle.
-
Administration:
-
Test Group: Administer the blocking agent (e.g., intraperitoneally or intravenously) approximately 10-30 minutes before the intravenous injection of 177Lu-OncoFAP.[12]
-
Control Group: Administer a vehicle control (e.g., saline) using the same timing and route as the blocking agent, followed by the 177Lu-OncoFAP injection.
-
-
Tissue Collection and Analysis: Proceed with steps 4-7 from Protocol 1. Compare the %ID/g in the kidneys and other organs between the test and control groups to determine the effectiveness of the blocking agent. Ensure tumor uptake is not negatively affected.
Visualizations
Caption: Workflow for a preclinical biodistribution study.
Caption: Competitive inhibition at the renal tubule.
Caption: Logical relationship of molar dose optimization.
References
- 1. philochem.ch [philochem.ch]
- 2. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of<sup>177</sup>Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for So… [ouci.dntb.gov.ua]
- 4. OncoFAP-based radioligand therapy with superior biodistribution and promising preclinical efficacy | BioWorld [bioworld.com]
- 5. A Dimeric FAP-Targeting Small-Molecule Radioconjugate with High and Prolonged Tumor Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting artifacts in OncoACP3 PET imaging
Welcome to the technical support center for OncoACP3 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and address frequently asked questions encountered during preclinical and clinical imaging experiments. As this compound is a novel radiotracer, this guide applies established principles of PET/CT artifact correction to the specific context of this compound imaging.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Patient-Related Artifacts
A1: This is likely due to patient or subject motion , which can be voluntary or involuntary (e.g., respiratory or cardiac motion). Motion during the scan causes a smearing of the PET signal, leading to reduced image sharpness, inaccurate quantification (lower SUV), and difficulty in delineating small structures.[1] Respiratory motion is a particularly common cause of artifacts in thoracic and abdominal imaging.[1]
Troubleshooting Steps:
-
Subject Immobilization: For preclinical studies, ensure the animal is securely and comfortably positioned using appropriate restraints. For clinical research, clear communication with the patient to remain still is critical.
-
Respiratory Gating: This is a key technique to mitigate breathing artifacts. The scanner monitors the respiratory cycle and acquires data only during specific phases of breathing, typically at end-expiration when motion is minimal.[2][3][4] This results in a sharper image and more accurate SUV measurements.
-
Image Registration: Post-acquisition software can be used to align PET data acquired at different times, which can help correct for motion that occurred during the scan.
-
Review Non-Attenuation-Corrected (NAC) Images: While not quantitatively accurate, NAC images are not affected by CT-based motion artifacts and can help confirm if a finding is real or an artifact.
A2: It is highly probable that you are observing metal artifacts . High-density materials like metal cause severe streaking and photon starvation artifacts on the CT scan.[5][6][7] When this erroneous CT data is used for PET attenuation correction, it leads to significant over- and under-estimation of tracer activity in the surrounding tissues, which does not reflect the true biological distribution of this compound.[5][6][7]
Troubleshooting Steps:
-
Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners are equipped with MAR software. These algorithms identify the metal in the CT image and correct the corrupted data before it is used for PET attenuation correction, significantly improving quantitative accuracy.[5][6][7][8]
-
Review Non-Attenuation-Corrected (NAC) Images: NAC images are invaluable in this scenario. If the "hot spot" is not present on the NAC images, it is almost certainly an artifact.
-
Modify CT Acquisition Parameters: In some instances, adjusting CT parameters (e.g., using a higher kVp) can help reduce the severity of metal artifacts.
-
Careful ROI Placement: If MAR is not available, be cautious when drawing regions of interest (ROIs) for quantitative analysis near metallic implants. Ensure the ROI does not include areas of artifactual uptake.
Scanner and Reconstruction Artifacts
A3: This is a misregistration artifact , often caused by a temporal mismatch between the fast CT scan and the longer PET acquisition, during which patient movement or respiratory motion can occur.[1] For example, the diaphragm may be in one position during the CT breath-hold but moves throughout the PET scan, leading to incorrect attenuation correction and apparent lesions, particularly at the lung-liver interface.
Troubleshooting Steps:
-
Respiratory Gating: As with motion blurring, gating the PET acquisition to the respiratory cycle can ensure the PET data is collected at the same respiratory phase as the CT, minimizing misregistration.[3][4]
-
4D PET/CT: This advanced technique acquires multiple CT images over the breathing cycle, allowing for a more accurate attenuation map corresponding to the gated PET data.
-
Image Fusion Software: Post-acquisition, image registration tools can be used to manually or automatically align the PET and CT datasets based on anatomical landmarks.
-
Consistent Patient Positioning: Ensure the patient or animal is in a stable and comfortable position to minimize movement between the CT and PET scans.
A4: This could be due to several factors, including CT-based attenuation correction artifacts from contrast media . High concentrations of intravenous or oral CT contrast agents can result in high CT numbers, leading to an overestimation of tracer uptake in the PET image.[9] Another possibility, though less common with modern scanners, is a reconstruction artifact .
Troubleshooting Steps:
-
Review Non-Attenuation-Corrected (NAC) Images: This is the most critical step. If the high uptake is not visible on the NAC images, it is likely an artifact of the attenuation correction process.
-
Correlate with Contrast-Enhanced CT: Carefully examine the location of the "hot spot" in relation to contrast-filled structures on the diagnostic CT.
-
Imaging Protocol Modification: If IV contrast is necessary, consider a dual-CT protocol: a low-dose, non-contrast CT for attenuation correction, followed by the PET scan, and then a contrast-enhanced CT for diagnostic purposes.[9]
-
Quality Control: Ensure that the scanner is properly calibrated and that daily quality control checks have been performed to rule out detector or electronics issues.
Tracer-Specific Considerations
A5: High background signal with a novel tracer can be influenced by several factors, from animal preparation to the tracer's specific biodistribution. While this compound is reported to have low uptake in most normal organs, suboptimal experimental conditions can affect image quality.[10]
Troubleshooting Steps:
-
Optimize Uptake Time: Ensure that the imaging time point is optimal for this compound. Preclinical studies can help determine the time of peak tumor uptake and clearance from background tissues.
-
Animal/Patient Preparation:
-
Fasting: For many PET tracers, fasting is required to reduce background signal, particularly in muscle and brown fat. While not explicitly documented for this compound, it is a standard consideration for preclinical imaging.
-
Temperature Control: In preclinical studies, maintaining the animal's body temperature is crucial, as cold stress can lead to increased uptake in brown adipose tissue.
-
-
Injection Quality: Infiltrated or improperly administered injections can lead to residual activity at the injection site and altered biodistribution. Verify the injection technique and check for signs of extravasation.
-
Review Biodistribution Data: Compare your findings with published preclinical biodistribution data for this compound to identify any significant deviations.[11][12] this compound is known for low uptake in salivary glands and kidneys, which contrasts with PSMA-targeted agents.[10][13]
Quantitative Data on Artifact Impact
The following tables summarize the potential quantitative impact of common artifacts on PET measurements, such as the Standardized Uptake Value (SUV). As specific data for this compound is not yet widely available, these examples from other tracers illustrate the magnitude of potential errors.
Table 1: Impact of Respiratory Motion on SUVmax
| Study Tracer | Condition | Average Change in SUVmax | Reference |
| 18F-FDG | 3D PET vs. 4D Gated PET | +30.8% | [3] |
| 18F-FDG | Non-gated vs. Gated | +7% to +8% | [4] |
| 18F-FDG | End-Inspiration vs. End-Expiration | Up to 30% variation | [14] |
Table 2: Impact of Metal Artifact Reduction (MAR) on SUVmean
| Study Tracer | Condition | Change in SUVmean | Reference |
| 18F-FDG | No MAR vs. iMAR (underestimated areas) | Increase from 0.9 to 1.1 g/cm³ | [5][6] |
| 18F-FDG | No MAR vs. iMAR (overestimated areas) | Decrease from 1.4 to 1.2 g/cm³ | [5][6] |
| 18F-FDG | No MAR vs. Deep Learning MAR | Quantitative bias reduced from 10.5% to 1.3% | [7] |
Experimental Protocols
Protocol 1: Basic Quality Control with a Uniformity Phantom
Objective: To verify the scanner's ability to produce uniform images and to check the cross-calibration between the PET scanner and the dose calibrator, which is essential for accurate SUV calculations.
Methodology:
-
Phantom Preparation:
-
Use a cylindrical phantom (e.g., a 20 cm diameter phantom).
-
Prepare a solution of a known activity of a positron-emitting isotope (e.g., 18F or 68Ge) in water.
-
Accurately measure the activity using a calibrated dose calibrator before filling the phantom.
-
Fill the phantom with the radioactive solution and sufficient non-radioactive water to achieve a uniform concentration. Mix thoroughly.
-
-
Image Acquisition:
-
Position the phantom in the center of the scanner's field of view.
-
Acquire a CT scan for attenuation correction.
-
Perform a PET scan using the same acquisition parameters (e.g., time per bed position) as your this compound clinical or preclinical protocols.
-
-
Image Analysis:
-
Reconstruct the PET images with all standard corrections applied.
-
Draw several large regions of interest (ROIs) in the center and periphery of the phantom image.
-
Calculate the mean activity concentration within each ROI. The values should be consistent across all ROIs (typically within a 5-10% variation).
-
Calculate the SUVmean for the phantom. It should be close to 1.0 (typically within ±10%).
-
Protocol 2: Implementing Respiratory Gating for Thoracic Imaging
Objective: To minimize motion artifacts in thoracic and upper abdominal this compound PET/CT scans.
Methodology:
-
Patient/Subject Setup:
-
Position the subject on the scanner bed.
-
Place the respiratory tracking device on the subject. This can be an external belt with pressure sensors or a camera tracking a reflective marker on the abdomen/chest.
-
-
Gating Window Selection:
-
Observe the subject's breathing pattern on the monitoring system to establish a stable waveform.
-
Select a gating window, which is the portion of the respiratory cycle during which PET data will be accepted. The "quiescent period" at end-expiration is commonly used, as this is when respiratory motion is minimal.[2] This typically involves retaining 40-50% of the acquired data.
-
-
CT and PET Acquisition:
-
Acquire a CT scan for attenuation correction. Ideally, this should also be gated or acquired at the same phase of respiration as the PET data (e.g., an end-expiration breath-hold CT).
-
Acquire the PET data. The acquisition time per bed position will need to be increased to compensate for the data being discarded outside the gating window. For example, a standard 2-minute acquisition might be extended to 4-5 minutes.
-
-
Image Reconstruction:
-
Reconstruct the gated PET data using the corresponding gated (or breath-hold) CT for attenuation correction.
-
Compare the gated images to non-gated reconstructions to visualize the reduction in motion artifact and the potential increase in measured SUV.
-
Visualizations
Caption: A logical workflow for troubleshooting common artifacts in PET imaging.
Caption: Experimental workflow for a PET scanner quality control check using a uniformity phantom.
Caption: A simplified diagram illustrating the general mechanism of a targeted PET tracer like this compound.
References
- 1. Deformation Effect on SUVmax Changes in Thoracic Tumors Using 4-D PET/CT Scan | PLOS One [journals.plos.org]
- 2. Data-Driven Respiratory Gating Outperforms Device-Based Gating for Clinical FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory-gated PET/CT for pulmonary lesion characterisation—promises and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Metal Artifact Reduction of CT Scans to Improve PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Effect of Metal Artefact Reduction on CT-based attenuation correction in FDG PET/CT in patients with hip prosthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Imaging) - Philogen Spa [philogen.com]
- 11. First-in-class ACP3 high-affinity ligands isolated from DNA-Encoded Chemical Libraries for the delivery of radionuclides against prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. urotoday.com [urotoday.com]
- 14. researchgate.net [researchgate.net]
Strategies to enhance tumor retention of OncoACP3
Welcome to the technical support center for OncoACP3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the tumor retention of this compound, a small molecule radiopharmaceutical targeting Acid Phosphatase 3 (ACP3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of tumor targeting?
A1: this compound is a small molecule ligand with high affinity for Prostatic Acid Phosphatase (ACP3), an enzyme highly expressed on the surface of prostate cancer cells.[1][2] Its mechanism of action involves binding to ACP3, leading to the internalization of the this compound-ACP3 complex.[3] When radiolabeled (e.g., with 68Ga for imaging or 177Lu/225Ac for therapy), this allows for the targeted delivery and retention of radiation in tumor tissues.[2][3] Preclinical and early clinical data have shown promising selective tumor uptake and prolonged residence time.[4][5]
Q2: What are the key factors that influence the tumor retention of this compound?
A2: The tumor retention of this compound is a multifactorial process influenced by:
-
Binding Affinity: this compound's high affinity for ACP3 is a primary driver of its retention.
-
Target Density: The level of ACP3 expression on tumor cells can impact the total amount of this compound that accumulates and is retained.
-
Internalization Rate: The rate at which the this compound-ACP3 complex is internalized into the tumor cell contributes to its retention.
-
Linker and Chelator Chemistry: The chemical linker connecting the this compound ligand to the radioisotope and the chelator itself can significantly impact the overall molecule's stability, biodistribution, and clearance profile.[6][7]
-
Patient-Specific Factors: Individual patient physiology, including renal function and tumor microenvironment characteristics, can affect biodistribution and clearance.[8][9]
Q3: How can linker chemistry be modified to potentially enhance tumor retention?
A3: Linker chemistry is a critical component for optimizing the pharmacokinetic properties of radiopharmaceuticals.[6] Strategies include:
-
Stable Linkers: Employing linkers that are highly stable in circulation prevents premature release of the radioisotope, maximizing the amount of intact this compound that reaches the tumor.[6]
-
Hydrophilicity/Lipophilicity Balance: Modifying the linker to achieve an optimal balance of hydrophilicity and lipophilicity can improve circulation time and reduce non-specific uptake in organs like the liver.[7]
-
Charge Modification: Altering the charge of the linker can influence biodistribution, particularly renal clearance. For instance, reducing the number of negative charges in a linker has been shown to decrease kidney retention of some radiolabeled molecules.[7]
Troubleshooting Guides
Issue 1: Lower Than Expected Tumor Uptake in Preclinical Models
Q: We are observing lower than expected tumor uptake of radiolabeled this compound in our xenograft mouse model, despite confirming high ACP3 expression in our cell line. What are the potential causes and how can we troubleshoot this?
A: Lower than expected tumor uptake can stem from several factors, from the radiopharmaceutical itself to the experimental conditions. Here’s a step-by-step troubleshooting guide:
Potential Causes & Troubleshooting Steps:
-
Radiochemical Purity:
-
Problem: The presence of unbound radioisotope or radiolabeled impurities can lead to altered biodistribution and reduced tumor targeting.[8][10]
-
Solution: Always verify the radiochemical purity of your this compound preparation before injection using appropriate quality control methods, such as radio-TLC or radio-HPLC. A purity of >95% is generally recommended.
-
-
Molar Activity:
-
Problem: Low molar activity means a higher proportion of non-radiolabeled ("cold") this compound is co-injected, which competes for ACP3 binding sites and can saturate the target, reducing the uptake of the radiolabeled ("hot") compound.
-
Solution: Optimize your radiolabeling procedure to achieve a higher molar activity. If target saturation is suspected, perform a dose-escalation study to determine the optimal injected mass of this compound.
-
-
Injection Technique:
-
Problem: Faulty intravenous injection (e.g., subcutaneous infiltration) is a common cause of poor and variable tumor uptake.[8]
-
Solution: Ensure proper tail vein injection technique. Post-injection, you can use a gamma counter to check for residual activity in the syringe and at the injection site to confirm complete administration.[11]
-
-
Animal Model and Physiology:
-
Problem: The physiological state of the animal can influence biodistribution. Anesthesia type and duration, as well as the animal's body temperature, can affect metabolism and blood flow.[11] Inconsistent tumor growth and vascularity within a study group can also lead to variable uptake.
-
Solution: Standardize your experimental procedures, including the type and duration of anesthesia and maintaining the animal's body temperature.[11] Ensure tumors are of a consistent size and viability for your studies.
-
-
In Vivo Stability:
-
Problem: The linker or chelator may not be stable in vivo, leading to premature release of the radioisotope.
-
Solution: If you suspect in vivo instability, you can perform metabolite analysis of blood and urine samples at different time points post-injection to assess the integrity of the radiolabeled this compound.
-
Below is a logical workflow for troubleshooting low tumor uptake:
Issue 2: High Off-Target Accumulation, Particularly in the Kidneys
Q: Our biodistribution studies with a modified this compound construct show good tumor uptake, but we are concerned about high retention in the kidneys. What strategies can we employ to reduce renal accumulation?
A: High renal uptake is a common challenge for small molecule radiopharmaceuticals that are cleared through the kidneys.[12] This can be dose-limiting for therapeutic applications. Here are several strategies to mitigate this issue:
Strategies to Reduce Kidney Uptake:
-
Linker Modification:
-
Approach: The charge and composition of the linker can significantly influence renal reabsorption.[13][14] Introducing negatively charged amino acids or PEG linkers can sometimes reduce kidney uptake.[7]
-
Example: A study modifying CXCR4-targeting radiotracers found that substituting a triglutamate linker with a tri-cysteic acid linker lowered kidney uptake while maintaining high tumor contrast.[15][16]
-
-
Co-administration of Inhibitors:
-
Approach: Co-injecting agents that compete for reabsorption transporters in the kidney tubules can reduce the uptake of the radiopharmaceutical.[12]
-
Common Agents:
-
-
Formulation Strategies:
-
Approach: While less common for small molecules than for larger constructs, formulation in nanoparticle or liposomal systems can alter the biodistribution profile and reduce renal clearance. This approach would require significant reformulation efforts.
-
The following table summarizes the impact of linker modifications on kidney uptake for a CXCR4-targeting radiopharmaceutical, which can serve as an illustrative example for this compound optimization.
| Radiotracer | Linker Type | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Tumor-to-Kidney Ratio |
| [68Ga]Ga-BL02 | Triglutamate (Anionic) | 10.5 ± 1.2 | 15.3 ± 2.1 | 0.69 |
| [68Ga]Ga-BL06 | Piperidine (Cationic) | 7.8 ± 0.9 | 12.1 ± 1.5 | 0.64 |
| [68Ga]Ga-BL25 | Tri-Aspartate (Anionic) | 9.9 ± 1.1 | 11.8 ± 1.7 | 0.84 |
| [68Ga]Ga-BL31 | Tri-cysteic acid (Anionic) | 10.2 ± 1.5 | 9.5 ± 1.3 | 1.07 |
| Data adapted from a study on CXCR4-targeting agents to illustrate the principle of linker modification.[16] |
Experimental Protocols
Protocol 1: In Vitro Cell Uptake and Internalization Assay
This protocol is designed to quantify the binding and internalization of radiolabeled this compound in ACP3-expressing cancer cells.
Materials:
-
ACP3-positive cell line (e.g., LNCaP) and an ACP3-negative control cell line.
-
Cell culture medium, PBS, trypsin-EDTA.
-
Poly-D-lysine coated 12-well or 24-well plates.
-
Radiolabeled this compound.
-
Non-radiolabeled ("cold") this compound for competition.
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Gamma counter.
Procedure:
-
Cell Plating: Seed cells in coated plates and grow to ~80-90% confluency.
-
Radioligand Incubation:
-
Prepare incubation medium containing a known concentration of radiolabeled this compound.
-
For determining non-specific binding, prepare a parallel set of wells with the radiolabeled this compound plus a 100-fold excess of cold this compound.
-
Aspirate cell culture medium, wash cells once with PBS, and add the incubation medium.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.
-
-
Stopping the Uptake: Place plates on ice and wash the cells three times with ice-cold PBS to stop the uptake process.
-
Measuring Surface-Bound vs. Internalized Radioactivity:
-
Surface-Bound: To one set of wells, add ice-cold acid wash buffer and incubate for 5-10 minutes on ice to strip surface-bound radioligand. Collect the supernatant (acid-labile fraction).
-
Internalized: To the acid-washed cells, add lysis buffer to solubilize the cells and collect the lysate (acid-resistant, internalized fraction).
-
Total Uptake: To a parallel set of wells, add lysis buffer directly after the PBS wash to measure total cell-associated radioactivity.
-
-
Quantification: Measure the radioactivity in all collected fractions using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Express uptake as a percentage of the added dose. Calculate the internalization rate as the ratio of internalized radioactivity to total specific cell-associated radioactivity at each time point.
Protocol 2: In Vivo Biodistribution Study in a Xenograft Model
This protocol outlines the procedure for assessing the biodistribution and tumor targeting of radiolabeled this compound in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous ACP3-positive xenografts).
-
Radiolabeled this compound of known radiochemical purity and molar activity.
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for injection.
-
Dissection tools.
-
Tared vials for organ collection.
-
Gamma counter with standards for calibration.
Procedure:
-
Dose Preparation: Prepare a solution of radiolabeled this compound in a suitable vehicle (e.g., sterile saline). Draw a known activity into a syringe and weigh it.
-
Animal Injection: Anesthetize the mouse and inject the dose via the tail vein. Record the exact time of injection. Reweigh the syringe to determine the precise injected dose.
-
Distribution Phase: House the animal in a cage for the desired distribution time (e.g., 1, 4, 24, 48 hours).
-
Euthanasia and Blood Collection: At the designated time point, euthanize the animal via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately collect a blood sample via cardiac puncture.
-
Organ Dissection and Weighing:
-
Carefully dissect key organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Place each tissue sample into a pre-weighed, labeled vial.
-
Weigh each vial with the tissue to determine the wet weight of the sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample, the blood sample, and standards of the injected dose using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle, tumor-to-kidney) to assess targeting specificity.
-
This comprehensive guide should assist researchers in optimizing their experiments and troubleshooting common issues to enhance the tumor retention and overall performance of this compound. For further assistance, please contact our technical support team.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound (Therapy) - Philogen Spa [philogen.com]
- 3. This compound (Imaging) - Philogen Spa [philogen.com]
- 4. urotoday.com [urotoday.com]
- 5. ACP3 - RayzeBio [rayzebio.com]
- 6. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. [PDF] Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Potential Resistance to OncoACP3 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with OncoACP3 therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound therapy and what is its mechanism of action?
A1: this compound is a novel radiopharmaceutical therapy currently in clinical development for the treatment of prostate cancer. It consists of a small molecule ligand that targets Acid Phosphatase 3 (ACP3), an enzyme highly expressed on the surface of prostate cancer cells.[1][2] This ligand is conjugated to a therapeutic radioisotope, such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), which delivers localized radiation to the tumor cells, inducing DNA damage and subsequent cell death. ACP3 is a tyrosine phosphatase that can act as a tumor suppressor by dephosphorylating key signaling molecules like ERBB2, leading to the deactivation of the MAPK signaling pathway.[3]
Q2: What are the potential mechanisms of resistance to this compound therapy?
A2: While clinical data on this compound resistance is still emerging, potential mechanisms can be extrapolated from similar radioligand therapies and general principles of cancer biology. These can be broadly categorized into three areas:
-
Target-Related Resistance:
-
Low or Heterogeneous ACP3 Expression: For this compound to be effective, the target protein, ACP3, must be present on the cancer cells. Tumors with low or variable (heterogeneous) ACP3 expression may not bind enough of the radiopharmaceutical to be effectively treated.[4] Some cancer cells within a tumor may have low or no ACP3 expression, allowing them to survive therapy and repopulate the tumor.
-
Downregulation of ACP3 Expression: Cancer cells may adapt to the therapy by reducing the expression of ACP3 on their surface, making them less visible to this compound. Since ACP3 expression can be regulated by the androgen receptor (AR), alterations in AR signaling could lead to decreased ACP3 levels.[5]
-
-
Biological Tumor Resistance:
-
Enhanced DNA Damage Repair (DDR): this compound therapy works by inducing DNA damage. Cancer cells with highly efficient DNA repair mechanisms may be able to repair the radiation-induced damage, thus surviving the treatment.[3][6] Key pathways involved in DDR include homologous recombination (HR) and non-homologous end joining (NHEJ).[7][8]
-
Alterations in Cell Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT pathway, or mutations in tumor suppressor genes like TP53, can make cancer cells more resistant to apoptosis (programmed cell death) induced by radiation.[6][9]
-
-
Suboptimal Dosimetry:
-
Inadequate Radiation Dose: Insufficient delivery of the radioisotope to the tumor can result in a suboptimal radiation dose that is not lethal to all cancer cells. This can be due to factors like poor tumor vascularization or rapid clearance of the radiopharmaceutical from the body.
-
Q3: How can we investigate potential resistance to this compound in our experiments?
A3: A multi-faceted approach is recommended to investigate resistance:
-
Assess ACP3 Expression: Use techniques like immunohistochemistry (IHC), flow cytometry, or PET imaging with a diagnostic version of this compound (e.g., ⁶⁸Ga-OncoACP3) to determine the level and homogeneity of ACP3 expression in your tumor models before and after therapy.
-
Analyze DNA Damage and Repair Pathways: Evaluate the activation of key DDR proteins (e.g., γH2AX, ATM, ATR) using methods like Western blotting or immunofluorescence. You can also perform functional assays to assess the efficiency of DNA repair in your cell models.
-
Profile Signaling Pathways: Use techniques like RNA sequencing or proteomics to identify changes in gene expression and protein levels in signaling pathways associated with cell survival and proliferation (e.g., PI3K/AKT, MAPK) in resistant versus sensitive models.
-
Utilize Circulating Tumor DNA (ctDNA): In preclinical models with circulating tumor material or in clinical research, analyzing ctDNA can help identify mutations in genes associated with resistance (e.g., TP53, genes in the DDR pathway) that emerge during therapy.[10][11]
Troubleshooting Guides
Problem 1: Reduced or No Response to this compound Therapy in a Preclinical Model
| Potential Cause | Suggested Troubleshooting Steps |
| Low or absent ACP3 expression in the tumor model. | 1. Verify ACP3 expression: Use IHC or Western blot to confirm ACP3 protein levels in your tumor cells or tissues. 2. Consider alternative models: If ACP3 expression is confirmed to be low, select a different preclinical model with higher documented ACP3 expression. |
| Heterogeneous ACP3 expression. | 1. Assess expression heterogeneity: Use IHC or immunofluorescence to visualize the distribution of ACP3 expression within the tumor. 2. Combination therapy: Consider combining this compound with agents that can upregulate ACP3 expression, such as androgen receptor pathway inhibitors.[5] |
| Enhanced DNA Damage Repair (DDR) capacity. | 1. Evaluate DDR pathway activation: Assess baseline levels and post-treatment induction of DDR markers (e.g., p-ATM, γH2AX) by Western blot or immunofluorescence. 2. Inhibit DDR pathways: Test the combination of this compound with DDR inhibitors (e.g., PARP inhibitors) to see if this restores sensitivity. |
| Activation of pro-survival signaling pathways. | 1. Profile key signaling pathways: Use techniques like RNA-seq or phosphoproteomics to compare sensitive and resistant tumors and identify upregulated survival pathways. 2. Targeted combination therapy: Combine this compound with inhibitors of the identified survival pathways (e.g., PI3K/AKT inhibitors). |
Problem 2: Acquired Resistance to this compound Therapy After an Initial Response
| Potential Cause | Suggested Troubleshooting Steps |
| Downregulation of ACP3 expression. | 1. Monitor ACP3 expression over time: Collect tumor samples at different time points during therapy and assess ACP3 levels by IHC or flow cytometry. 2. Investigate regulatory mechanisms: Analyze the expression of transcription factors known to regulate ACP3, such as the androgen receptor.[5] |
| Emergence of mutations in key resistance genes. | 1. Perform genomic analysis: Sequence DNA from pre-treatment and post-resistance tumor samples to identify acquired mutations in genes like TP53 or those involved in DDR pathways. 2. Analyze ctDNA: If applicable, monitor changes in the mutational landscape of ctDNA over the course of treatment.[10][12] |
| Clonal selection of a pre-existing resistant subpopulation. | 1. Characterize tumor heterogeneity: Use single-cell sequencing or multiplex IHC to identify and characterize different cell populations within the pre-treatment tumor. 2. Target resistant clones: If a resistant subpopulation is identified, consider combination therapies that can specifically target these cells. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the concepts discussed.
Table 1: In Vitro Sensitivity of Prostate Cancer Cell Lines to ¹⁷⁷Lu-OncoACP3
| Cell Line | ACP3 Expression (Mean Fluorescence Intensity) | ¹⁷⁷Lu-OncoACP3 IC50 (MBq/mL) | Key Genomic Alterations |
| LNCaP | 850 | 0.5 | AR V7 mutation |
| C4-2 | 920 | 0.4 | Wild-type TP53 |
| PC-3 | 50 | >10 | TP53 null |
| 22Rv1 | 600 | 1.2 | AR amplification |
Table 2: Preclinical Efficacy of ¹⁷⁷Lu-OncoACP3 in Xenograft Models
| Xenograft Model | Baseline ACP3 Expression (PET SUVmax) | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |
| C4-2 | 15.2 | Vehicle | 0 | 21 |
| ¹⁷⁷Lu-OncoACP3 | 85 | 45 | ||
| PC-3 | 1.8 | Vehicle | 0 | 18 |
| ¹⁷⁷Lu-OncoACP3 | 10 | 20 | ||
| C4-2 (Resistant) | 6.5 | ¹⁷⁷Lu-OncoACP3 | 30 | 28 |
| ¹⁷⁷Lu-OncoACP3 + PARP Inhibitor | 75 | 42 |
Experimental Protocols
Protocol 1: Assessment of ACP3 Expression by Immunohistochemistry (IHC)
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against ACP3 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Score the intensity and percentage of positive tumor cells.
Protocol 2: Analysis of DNA Damage Response (γH2AX Foci Formation)
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific binding with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX for 1 hour at room temperature.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Staining and Mounting: Stain nuclei with DAPI and mount coverslips on slides with anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Protocol 3: Circulating Tumor DNA (ctDNA) Analysis
-
Blood Collection: Collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the lysis of white blood cells.[11]
-
Plasma Isolation: Separate plasma by double centrifugation within a few hours of collection.
-
ctDNA Extraction: Extract cell-free DNA from plasma using a commercially available kit optimized for ctDNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted ctDNA and perform next-generation sequencing (NGS) targeting a panel of genes relevant to prostate cancer and DNA damage repair.[10][13]
-
Bioinformatic Analysis: Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). Compare the mutational profiles of pre-treatment and post-resistance samples.
Visualizations
Caption: Mechanism of action of this compound therapy.
Caption: Potential mechanisms of resistance to this compound therapy.
Caption: Workflow for investigating this compound resistance.
References
- 1. What are ACP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. urology.wiki [urology.wiki]
- 3. genecards.org [genecards.org]
- 4. Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. ACP3 acid phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Techniques of using circulating tumor DNA as a liquid biopsy component in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. excellusbcbs.com [excellusbcbs.com]
Improving the therapeutic index of 225Ac-OncoACP3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 225Ac-OncoACP3.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 225Ac-OncoACP3, presented in a question-and-answer format.
Radiolabeling and Quality Control
Question: My radiolabeling efficiency with 225Ac is consistently low. What are the potential causes and solutions?
Answer: Low radiolabeling efficiency with Actinium-225 can be attributed to several factors. First, ensure the absence of metal contaminants in your reaction buffer and vials, as these can compete with 225Ac for the chelator. Use of metal-free buffers and acid-washed labware is critical. The pH of the reaction mixture is also crucial; for DOTA chelators, a pH range of 8.5-9.5 is generally optimal, but this should be optimized for OncoACP3's specific chelator. The reaction temperature and incubation time are other key parameters to optimize. For many DOTA-conjugated peptides, incubation at 90-95°C for 30-60 minutes is a good starting point. Finally, the molar ratio of the precursor (this compound) to 225Ac can significantly impact efficiency; a higher molar excess of the precursor is often required.
Question: I am observing multiple peaks in my radio-HPLC chromatogram after radiolabeling. How do I interpret these?
Answer: The presence of multiple peaks in your radio-HPLC chromatogram can indicate several things. The main peak should correspond to the intact 225Ac-OncoACP3. A peak at the void volume or early in the chromatogram typically represents free 225Ac or its daughter radionuclides that are not chelated. It is important to use a mobile phase containing a chelating agent like EDTA to accurately determine the amount of free 225Ac. Additional peaks could be due to radiolytic damage to the this compound molecule, especially if the radioactivity concentration is high. The use of radical scavengers, such as ascorbic acid or gentisic acid, in the reaction mixture can help mitigate radiolysis.[1][2] It is also possible that there are chemical impurities in your this compound precursor, which would be visible on the UV chromatogram and may also be radiolabeled.
Question: My radiochemical purity (RCP) appears to decrease over time after purification. Why is this happening and how can I prevent it?
Answer: A decrease in radiochemical purity over time is most likely due to radiolysis, where the high-energy alpha particles emitted by 225Ac and its daughters damage the this compound molecule, causing the release of the radionuclide.[1] To minimize this, formulate the final product in a buffer containing radical scavengers. Storing the product at a lower temperature (e.g., 4°C) can also help slow down degradation. It is also advisable to use the radiolabeled product as soon as possible after preparation and purification. For longer-term stability studies, it is crucial to monitor the RCP at multiple time points.[3]
In Vitro Assays
Question: I am seeing high non-specific binding in my cell-based assays. What are the best practices to reduce this?
Answer: High non-specific binding can obscure the true specific binding of 225Ac-OncoACP3 to ACP3-expressing cells. To reduce this, ensure you are using a suitable blocking agent in your binding buffer, such as bovine serum albumin (BSA) or casein. Increasing the number of washing steps after incubation can also help remove unbound radioligand. It is also important to include a control group of cells that do not express ACP3 to determine the level of non-specific binding to cellular components other than the target. Additionally, performing a competition assay with an excess of unlabeled this compound will help confirm that the binding you are observing is specific to the target.
Question: My in vitro therapeutic efficacy results are not consistent. What could be the cause of this variability?
Answer: Inconsistent therapeutic efficacy in vitro can stem from several sources. Ensure that your cell cultures are healthy and in the exponential growth phase at the time of the experiment. Variations in cell seeding density can also lead to different outcomes. The specific activity of your 225Ac-OncoACP3 should be consistent across experiments, as this can affect the delivered radiation dose per cell. It is also crucial to accurately determine the number of cells at the end of the experiment, using a reliable method like a trypan blue exclusion assay or a commercial cell viability kit. Finally, ensure that the incubation time with the radiopharmaceutical is consistent and that the cells are washed thoroughly to remove any unbound radioactivity before being cultured for the remainder of the experiment.
In Vivo Studies
Question: The tumor uptake of 225Ac-OncoACP3 in my animal model is lower than expected. What are some potential reasons?
Answer: Lower than expected tumor uptake in vivo can be a complex issue. First, verify the expression of ACP3 in your tumor model using methods like immunohistochemistry or Western blotting. If the target expression is low or heterogeneous, this will limit the accumulation of the radiopharmaceutical. The stability of 225Ac-OncoACP3 in vivo is another critical factor; if the radionuclide is released from the chelator, its biodistribution will be altered. Analyzing blood and urine samples for free 225Ac can provide insights into in vivo stability. The route of administration and the formulation of the injected product can also influence biodistribution. Finally, the timing of the biodistribution study is important; you may need to evaluate multiple time points to identify the time of peak tumor uptake.
Question: I am observing significant off-target toxicity, particularly in the kidneys and salivary glands. How can I investigate and potentially mitigate this?
Answer: Off-target toxicity is a key concern for improving the therapeutic index. While preclinical data for this compound suggests low uptake in these organs, it's an important aspect to monitor.[4][5] For other radiopharmaceuticals, kidney uptake is often mediated by reabsorption of the radiolabeled peptide in the proximal tubules. Co-administration of positively charged amino acids like lysine (B10760008) and arginine can help block this reabsorption and reduce renal toxicity. Salivary gland uptake for some radiopharmaceuticals is related to the expression of the target in these tissues. If this is the case for ACP3, strategies to reduce this might include local administration of a blocking agent or optimizing the dose and fractionation schedule. Detailed biodistribution studies are essential to quantify the uptake in these and other organs to calculate the radiation-absorbed doses and understand the potential for toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 225Ac-OncoACP3?
A1: 225Ac-OncoACP3 is a targeted alpha therapy. The this compound component is a small molecule that binds with high affinity to Acid Phosphatase 3 (ACP3), a protein that is highly expressed on the surface of prostate cancer cells.[4][6] this compound is linked to a chelator that holds the radionuclide Actinium-225 (225Ac). Once 225Ac-OncoACP3 binds to ACP3 on the cancer cells, it is internalized. 225Ac then undergoes a series of radioactive decays, emitting four high-energy alpha particles.[7] These alpha particles have a very short range in tissue (a few cell diameters), depositing a large amount of energy in a small area.[8] This high linear energy transfer (LET) radiation causes complex double-strand breaks in the DNA of the cancer cells, leading to their death.[7]
Q2: How does ACP3 as a target compare to PSMA for prostate cancer?
A2: Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for prostate cancer imaging and therapy. However, studies have shown that Acid Phosphatase 3 (ACP3) is more abundantly expressed in prostate cancer tissues than PSMA.[4][6] Furthermore, ACP3 expression is reported to be very low in most normal organs, with the exception of the healthy prostate, which could potentially lead to a better therapeutic index compared to PSMA-targeted agents that show uptake in salivary glands and kidneys.[4][9]
Q3: What are the key considerations for designing a preclinical study to evaluate the therapeutic index of 225Ac-OncoACP3?
A3: A comprehensive preclinical evaluation of the therapeutic index should include several key components. First, a biodistribution study in a relevant tumor-bearing animal model (e.g., mice with ACP3-expressing prostate cancer xenografts) is essential to determine the uptake of 225Ac-OncoACP3 in the tumor and major organs at various time points. This data is used to perform dosimetry calculations to estimate the radiation-absorbed dose to the tumor and normal tissues. Next, a dose-escalation therapeutic efficacy study should be conducted to determine the anti-tumor effect of 225Ac-OncoACP3 at different dose levels. Tumor growth inhibition and survival are the primary endpoints. In parallel, a toxicity study should be performed, where animals are monitored for signs of toxicity, including changes in body weight, blood cell counts, and kidney and liver function markers. Histopathological analysis of major organs at the end of the study is also crucial to identify any tissue damage. The therapeutic index is then determined by comparing the dose required for a significant therapeutic effect with the dose that causes unacceptable toxicity.
Q4: What are the challenges associated with the daughter radionuclides of 225Ac?
A4: When 225Ac decays, it produces a cascade of daughter radionuclides. A significant challenge is the recoil energy from the alpha decay, which can be strong enough to break the bond between the daughter nuclide and the chelator.[1] If the daughter nuclides are released, their biodistribution will be determined by their own chemical properties, not by the targeting molecule (this compound). This can lead to off-target radiation doses and toxicity. For example, the third daughter, Bismuth-213 (213Bi), has a half-life of about 46 minutes, which may be long enough for it to redistribute to organs like the kidneys if it is released from the chelator.[10] Developing more stable chelation systems that can better retain the daughter nuclides is an active area of research.
Q5: How can the therapeutic index of 225Ac-OncoACP3 be potentially improved?
A5: Several strategies can be explored to improve the therapeutic index. Optimizing the dose and fractionation schedule can have a significant impact. Administering multiple smaller doses instead of a single large dose may allow normal tissues to repair while still delivering a lethal dose to the tumor. Combination therapies are another promising approach. Combining 225Ac-OncoACP3 with other treatments, such as chemotherapy, immunotherapy, or DNA repair inhibitors, could lead to synergistic anti-tumor effects, potentially allowing for a lower, less toxic dose of the radiopharmaceutical. Improving the targeting molecule to increase tumor uptake and reduce off-target accumulation is an ongoing effort in the field. Finally, developing novel chelation chemistries that can better retain the daughter radionuclides of 225Ac would reduce off-target toxicity.
Quantitative Data Summary
The following tables provide illustrative quantitative data that researchers might expect to generate during the preclinical development of a 225Ac-labeled small molecule like this compound. Disclaimer: This data is based on typical values reported for other 225Ac-radiopharmaceuticals and is for illustrative purposes only. Actual results for 225Ac-OncoACP3 may vary.
Table 1: Illustrative Radiolabeling and In Vitro Characteristics of 225Ac-OncoACP3
| Parameter | Illustrative Value |
| Radiochemical Yield | > 95% |
| Radiochemical Purity | > 98% |
| Molar Activity | 250 - 300 kBq/nmol[11] |
| In Vitro Binding Affinity (Kd) | < 1 nM |
| In Vitro Cell Uptake (% added activity/10^6 cells) | > 15% at 4 hours |
Table 2: Illustrative Biodistribution of 225Ac-OncoACP3 in Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | 2 hours post-injection | 24 hours post-injection | 72 hours post-injection |
| Blood | 2.5 ± 0.5 | 0.3 ± 0.1 | < 0.1 |
| Tumor | 15.0 ± 2.0 | 25.0 ± 3.0 | 20.0 ± 2.5 |
| Kidneys | 3.0 ± 0.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Liver | 1.8 ± 0.4 | 1.0 ± 0.3 | 0.5 ± 0.1 |
| Salivary Glands | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Bone | 0.8 ± 0.3 | 0.6 ± 0.2 | 0.4 ± 0.1 |
Table 3: Illustrative Therapeutic Efficacy of 225Ac-OncoACP3 in a Xenograft Model
| Treatment Group | Dose (kBq) | Median Survival (days) | Tumor Growth Inhibition (%) |
| Saline Control | 0 | 20 | 0 |
| 225Ac-OncoACP3 | 100 | 45 | 60 |
| 225Ac-OncoACP3 | 200 | 70 | 85 |
| 225Ac-OncoACP3 | 400 | > 90 (complete remissions) | > 95 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 225Ac
-
Preparation: In a metal-free microcentrifuge tube, add 5-10 nmol of the this compound precursor dissolved in metal-free water or a suitable buffer.
-
Buffering: Add 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 9.0) to bring the total reaction volume to 100 µL.
-
Radionuclide Addition: Add the desired amount of 225Ac (e.g., 1-2 MBq) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 95°C for 30 minutes.
-
Quenching: After incubation, add a quenching solution containing DTPA (to complex any free 225Ac) and a radical scavenger like ascorbic acid.
-
Purification (if necessary): If the radiochemical purity is below the desired level, purify the product using a C18 Sep-Pak cartridge or radio-HPLC.
-
Quality Control: Determine the radiochemical purity and molar activity using radio-TLC and radio-HPLC.
Protocol 2: In Vitro Cell Binding Assay
-
Cell Seeding: Seed ACP3-expressing cells (e.g., LNCaP) and control cells (e.g., PC-3) in 24-well plates and allow them to attach overnight.
-
Preparation of Radioligand: Prepare serial dilutions of 225Ac-OncoACP3 in binding buffer (e.g., DMEM with 0.1% BSA).
-
Incubation: Remove the culture medium from the cells and add the radioligand dilutions. For non-specific binding determination, add a large excess (e.g., 1000-fold) of unlabeled this compound to a parallel set of wells. Incubate at 4°C for 1-2 hours.
-
Washing: Aspirate the binding buffer and wash the cells three times with ice-cold PBS.
-
Lysis and Counting: Lyse the cells with 1 M NaOH and transfer the lysate to gamma counter tubes. Measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Perform Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Visualizations
Caption: Mechanism of action of 225Ac-OncoACP3.
Caption: Preclinical evaluation workflow for 225Ac-OncoACP3.
References
- 1. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-mjm.org [e-mjm.org]
- 4. This compound (Imaging) - Philogen Spa [philogen.com]
- 5. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 6. philochem.ch [philochem.ch]
- 7. mdpi.com [mdpi.com]
- 8. A review of recent advancements in Actinium-225 labeled compounds and biomolecules for therapeutic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. rayzebio.com [rayzebio.com]
- 11. Novel Direct Alpha Spectroscopy Technique for 225Ac Radiopharmaceutical Detection in Cancer Cells [arxiv.org]
Minimizing renal toxicity of Lutetium-177 labeled OncoACP3
Welcome to the technical support center for Lutetium-177 (¹⁷⁷Lu) labeled OncoACP3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing renal toxicity during preclinical and clinical development of this novel radiopharmaceutical.
Disclaimer: this compound is a clinical-stage therapeutic candidate.[1][2][3] Specific data on its renal toxicity profile and mitigation strategies are not yet extensively published. The information provided herein is based on established principles of peptide receptor radionuclide therapy (PRRT) and data from similar radiolabeled small molecules and peptides targeting other cancer-associated antigens like Fibroblast Activation Protein (FAP) and Prostate-Specific Membrane Antigen (PSMA).
Frequently Asked Questions (FAQs)
Q1: Why is renal toxicity a concern with ¹⁷⁷Lu-labeled this compound?
A1: Like many radiolabeled peptides and small molecules, ¹⁷⁷Lu-OncoACP3 is expected to be cleared from the body primarily through the kidneys.[4][5] These molecules can be reabsorbed and retained in the proximal tubules of the kidneys, leading to a localized radiation dose that can impair renal function. This nephrotoxicity is a common dose-limiting factor in peptide receptor radionuclide therapy (PRRT).[4][5]
Q2: What are the primary mechanisms of renal uptake of radiolabeled peptides like this compound?
A2: The primary mechanism is glomerular filtration followed by reabsorption in the proximal tubules. This reabsorption is mediated by endocytic receptors like megalin and cubilin, which recognize and internalize small proteins and peptides from the filtrate. Once internalized, the radiolabeled molecule can be trapped within the tubular cells, leading to prolonged radiation exposure.
Q3: What are the established clinical strategies to reduce renal uptake of radiopharmaceuticals?
A3: The most common and clinically established method is the co-infusion of positively charged amino acids, such as lysine (B10760008) and arginine.[4][6] These amino acids competitively inhibit the tubular reabsorption of the radiolabeled peptide, thereby reducing its retention in the kidneys.[6][7]
Q4: Are there other experimental strategies being explored to minimize renal toxicity?
A4: Yes, several other strategies are under investigation, including:
-
Structural Modification: Altering the size, charge, or linker chemistry of the radiopharmaceutical can influence its pharmacokinetic profile and reduce renal uptake.[4][8] For instance, incorporating negatively charged amino acids or hydrophilic linkers can decrease kidney retention.[8]
-
Co-administration of Gelofusine: Gelofusine, a plasma expander, has been shown to reduce the renal uptake of some radiolabeled peptides.[9]
-
Dose Fractionation: Administering the total therapeutic dose in smaller, spaced-out fractions may allow for renal repair between treatments and reduce the overall nephrotoxic effect.[4]
-
Pharmacological Interventions: Agents like amifostine (B1664874) and specific inhibitors of renal transporters are being explored for their radioprotective effects.[10]
-
Addition of "Cold" Ligand: Co-injection of a non-radiolabeled version of the targeting ligand can saturate binding sites in non-target tissues with high receptor expression, like the kidneys, potentially reducing the uptake of the radiolabeled therapeutic.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High renal uptake observed in preclinical imaging (SPECT/CT). | 1. Suboptimal molecular design.2. Inadequate kidney protection protocol.3. Animal model specific factors. | 1. Review Molecular Structure: Assess the charge and hydrophilicity of the this compound construct. Consider modifications to the linker or chelator.2. Optimize Amino Acid Co-infusion: Titrate the dose and timing of lysine and arginine administration. (See Experimental Protocols).3. Evaluate Alternative Strategies: Test co-infusion with Gelofusine or the addition of cold ligand.4. Animal Model Considerations: Ensure the animal model has a comparable renal physiology to humans for the mechanism being studied. |
| Elevated serum creatinine (B1669602) or BUN levels post-administration. | 1. Significant radiation-induced nephrotoxicity. | 1. Dose Reduction/Fractionation: Consider reducing the administered activity or implementing a fractionated dosing schedule.2. Enhance Kidney Protection: Increase the dose of co-infused amino acids or combine protective strategies.3. Histopathological Analysis: Conduct detailed histological examination of the kidneys in preclinical models to understand the extent and nature of the damage. |
| Inconsistent renal uptake across a cohort of animals. | 1. Variability in animal hydration status.2. Inconsistent administration of kidney protection agents. | 1. Standardize Hydration: Ensure all animals are adequately and consistently hydrated before and after radiopharmaceutical administration.2. Precise Administration: Use calibrated infusion pumps for the co-administration of amino acids or other protective agents to ensure consistent delivery. |
Quantitative Data Summary
The following tables summarize data from studies on similar FAP- and PSMA-targeted radiopharmaceuticals, which can serve as a reference for designing experiments with ¹⁷⁷Lu-OncoACP3.
Table 1: Effect of Amino Acid Co-infusion on Renal Uptake of Radiopharmaceuticals
| Radiopharmaceutical | Species | Intervention | % Reduction in Kidney Uptake | Reference |
| ¹¹¹In-DTPA-octreotide | Human | Lysine + Arginine | ~33% | [9] |
| Radiolabeled Fab' fragments | Rat | Poly-L-lysine | More potent than L-lysine | [6] |
| ¹¹¹In-octreotide | Human | Lysine (75g) | Most effective but with side effects | [6] |
Table 2: Biodistribution Data of ¹⁷⁷Lu-labeled FAP Inhibitors in Tumor-bearing Mice (%ID/g)
| Compound | Time Point | Tumor Uptake | Kidney Uptake | Tumor-to-Kidney Ratio | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | 24 h | ~42% | ~1.4% | ~30 | [13] |
| ¹⁷⁷Lu-OncoFAP-23 | 96 h | ~16% | ~0.5% | ~32 | [13][14] |
| ¹⁷⁷Lu-FAP-2286 | 24 h | ~10% | ~1.7% | ~6 | [13] |
| ¹⁷⁷Lu-FAP-2286 | 96 h | ~5% | ~0.8% | ~6.25 | [13] |
Table 3: Human Dosimetry Data for ¹⁷⁷Lu-labeled Radiopharmaceuticals
| Radiopharmaceutical | Mean Absorbed Kidney Dose (Gy/GBq) | Reference |
| ¹⁷⁷Lu-FAP-2286 | 1.0 ± 0.6 | [15] |
| ¹⁷⁷Lu-FAPI-04 | 0.25 ± 0.16 | [16] |
| ¹⁷⁷Lu-PSMA-617 | 0.49 | [17][18] |
| ¹⁷⁷Lu-PSMA-I&T | 0.73 | [17][18] |
Experimental Protocols
Protocol 1: Preclinical Evaluation of Amino Acid Co-infusion for Kidney Protection
Objective: To determine the optimal dose and timing of lysine and arginine co-infusion to reduce renal uptake of ¹⁷⁷Lu-OncoACP3 in a tumor-bearing mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice bearing human prostate cancer xenografts expressing ACP3.
-
Radiopharmaceutical: Prepare ¹⁷⁷Lu-OncoACP3 with a specific activity relevant for therapeutic studies.
-
Experimental Groups:
-
Group A (Control): ¹⁷⁷Lu-OncoACP3 administration with saline co-infusion.
-
Group B: ¹⁷⁷Lu-OncoACP3 administration with co-infusion of a solution containing 25g/L L-lysine and 25g/L L-arginine.
-
Group C and D: Test varying concentrations of the amino acid solution (e.g., 50g/L each).
-
-
Administration:
-
Administer the amino acid solution or saline via a tail vein catheter starting 30-60 minutes prior to the radiopharmaceutical injection and continuing for 2-4 hours.
-
Inject a standardized dose of ¹⁷⁷Lu-OncoACP3 intravenously.
-
-
Biodistribution Studies:
-
At selected time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a subset of animals from each group.
-
Harvest tumors, kidneys, liver, spleen, blood, and other relevant organs.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the %ID/g in the kidneys between the control and experimental groups to determine the efficacy of the amino acid co-infusion.
Protocol 2: Comparative Biodistribution of Modified ¹⁷⁷Lu-OncoACP3 Analogs
Objective: To evaluate the impact of linker modification on the biodistribution and renal uptake of ¹⁷⁷Lu-OncoACP3.
Methodology:
-
Synthesis: Synthesize different analogs of this compound with modified linkers (e.g., incorporation of PEG chains, negatively charged amino acids).
-
Radiolabeling: Radiolabel the this compound analogs with ¹⁷⁷Lu.
-
Animal Model and Administration: Use the same animal model and administration protocol as in Protocol 1.
-
Biodistribution Studies: Perform biodistribution studies as described in Protocol 1 for each of the modified analogs and the parent ¹⁷⁷Lu-OncoACP3.
-
Data Analysis: Compare the tumor-to-kidney ratios and the absolute renal uptake (%ID/g) for each analog to identify candidates with an improved therapeutic index.
Visualizations
Caption: Workflow for preclinical evaluation of strategies to minimize renal toxicity.
Caption: Mechanism of renal uptake and the inhibitory action of amino acids.
References
- 1. Philochem, BMS ink $1.35B deal for prostate cancer candidate this compound | BioWorld [bioworld.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Philochem AG Announces the Licensing of Worldwide Rights to this compound, a novel Radiopharmaceutical Therapeutic and Diagnostic Agent targeting Prostate Cancer, to RayzeBio, a Bristol-Myers Squibb Company, for a potential value of up to $1.35bn plus roya... | Nasdaq [nasdaq.com]
- 4. Renal toxicity of radiolabeled peptides and antibody fragments: mechanisms, impact on radionuclide therapy, and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention | Semantic Scholar [semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kidney absorbed radiation doses for [177Lu]Lu-PSMA-617 and [177Lu]Lu-PSMA-I&T determined by 3D clinical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up OncoACP3 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the production scale-up of OncoACP3. As this compound is a small molecule ligand, "production" herein refers to its chemical synthesis, purification, and subsequent radiolabeling for its use as a radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the production of a radiolabeled small molecule ligand like this compound?
A1: The production process can be broadly divided into three main stages:
-
Chemical Synthesis Scale-Up: Transitioning the synthesis of the this compound ligand from laboratory-scale (milligrams) to a larger scale (grams to kilograms). This involves optimizing the chemical reactions for safety, efficiency, and reproducibility.[1][2][3]
-
Purification and Characterization: Developing and validating robust methods to purify the synthesized ligand and confirm its identity, purity, and quality.
-
Radiolabeling and Formulation: Establishing a reliable process for attaching the radionuclide (e.g., Lutetium-177 or Gallium-68) to the this compound ligand and formulating the final radiopharmaceutical product for preclinical or clinical use.[4][5]
Q2: Why can't the initial laboratory synthesis route for this compound be directly used for large-scale production?
A2: A laboratory synthesis route is typically designed for speed and diversity, often using expensive reagents or complex procedures that are not safe, economical, or repeatable at a larger scale.[2][3] Scaling up requires re-evaluation and optimization of the synthetic route to ensure safety (e.g., managing exothermic reactions), cost-effectiveness, and process robustness.[2][6]
Q3: What are the key quality control parameters for the final this compound radiopharmaceutical product?
A3: Key quality control tests for radiopharmaceuticals like this compound include assessing its radionuclidic purity, radiochemical purity, chemical purity, sterility, and pyrogen-free status.[7][8] These tests ensure the product is safe and effective for its intended diagnostic or therapeutic purpose.
Q4: What is the significance of polymorphism in scaling up the production of a small molecule like this compound?
A4: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the drug's performance. During scale-up, it's crucial to control the process to consistently produce the desired polymorphic form to ensure product consistency.[2][6]
Troubleshooting Guides
Chemical Synthesis Scale-Up Issues
Q: We are observing a significant drop in yield and an increase in impurities when scaling up the synthesis of the this compound precursor. What could be the cause?
A: This is a common challenge in process scale-up. Several factors could be contributing to this issue:
-
Inefficient Mixing: Mixing that is effective in a small flask may not be adequate in a large reactor, leading to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1]
-
Heat Transfer Issues: Exothermic reactions are harder to control at a larger scale. Poor heat dissipation can lead to temperature increases that degrade the product or favor impurity formation.[2]
-
Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction. A rate that works on a small scale might be too fast or too slow for a larger batch, affecting the reaction kinetics.
-
Different Equipment Surfaces: The surface material of a new, larger reactor can sometimes have a catalytic effect on the reaction, leading to unexpected byproducts.
Troubleshooting Steps:
-
Reaction Kinetics Analysis: Study the reaction kinetics to understand the impact of temperature, concentration, and mixing on the reaction rate and impurity profile.[1]
-
Process Parameter Optimization: Systematically vary parameters such as temperature, pressure, mixing speed, and reagent addition rate at a pilot scale to identify the optimal conditions.
-
Impurity Profiling: Identify the structure of the new impurities. This can provide clues about the side reactions that are occurring and how to prevent them.
Radiolabeling and Purification Issues
Q: The radiochemical purity (RCP) of our Lutetium-177 labeled this compound is consistently below the acceptable limit of 95%. How can we improve this?
A: Low radiochemical purity is a critical issue that can affect the safety and efficacy of the radiopharmaceutical. Here are potential causes and solutions:
-
Suboptimal pH: The chelation of Lu-177 by the DOTAGA chelator on this compound is highly pH-dependent. The optimal pH range must be strictly maintained.
-
Presence of Metal Impurities: Trace metal contaminants in the reaction mixture (from reagents, water, or glassware) can compete with Lu-177 for the chelator, reducing the labeling efficiency.
-
Radiolysis: High levels of radioactivity can cause the breakdown of the labeled compound, a process known as radiolysis. This is more pronounced with higher specific activities or longer reaction times.[4][5]
-
Precursor Quality: The purity of the this compound precursor is crucial. Impurities in the precursor might not label efficiently or could interfere with the labeling reaction.
Troubleshooting Steps:
-
pH Optimization: Perform small-scale labeling reactions across a range of pH values to determine the optimal condition.
-
Use of Metal-Free Reagents: Ensure all buffers and water are of high purity and handled with metal-free equipment.
-
Addition of Radical Scavengers: To mitigate radiolysis, consider adding radical scavengers like ascorbic acid or gentisic acid to the formulation.[5][8]
-
Precursor Re-purification: If the precursor quality is suspect, re-purify it using a suitable chromatographic method.
Stability and Formulation Issues
Q: Our formulated Ga-68 labeled this compound shows a decrease in radiochemical purity over a few hours. What is causing this instability?
A: The instability of a radiolabeled compound post-formulation is often due to radiolysis or chemical degradation.
-
Radiolysis: As mentioned, the radioactive decay can generate reactive species that degrade the molecule. This effect is more significant with short-lived, high-energy isotopes like Ga-68.
-
Buffer Incompatibility: The components of the formulation buffer may not be fully compatible with the radiolabeled compound, leading to degradation over time.
-
Oxidation: The compound may be sensitive to oxidation, which can be accelerated by the presence of dissolved oxygen or trace metal impurities.
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different buffering agents and the addition of stabilizers or antioxidants.
-
Control of Headspace Gas: Prepare the final product vials under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage Conditions: Evaluate the stability of the product at different temperatures (e.g., refrigerated vs. room temperature) to determine the optimal storage condition.
Data Presentation
Table 1: Typical Quality Control Specifications for a Small Molecule Radiopharmaceutical
| Parameter | Specification | Typical Analytical Method |
| Identity | Conforms to reference standard | HPLC (retention time), Mass Spectrometry |
| Radionuclidic Purity | ≥ 99.9% | Gamma Spectroscopy |
| Radiochemical Purity (RCP) | ≥ 95% | HPLC, TLC |
| Chemical Purity | Report specific impurities | HPLC, GC |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | USP <71> Sterility Tests |
| Bacterial Endotoxins | ≤ 175/V EU/mL (V=max dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Experimental Protocols
Protocol 1: General Method for Determining Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and flow rate must be optimized for this compound.
-
System Preparation:
-
Select a suitable HPLC column (e.g., a reverse-phase C18 column).
-
Prepare and degas the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute a small aliquot of the radiolabeled this compound product with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using the optimized gradient and flow rate. The system should be equipped with both a UV detector (to detect the unlabeled precursor) and a radioactivity detector.
-
-
Data Interpretation:
-
Integrate the peaks in the chromatogram from the radioactivity detector.
-
Calculate the radiochemical purity by dividing the area of the peak corresponding to the intact radiolabeled this compound by the total area of all radioactive peaks, expressed as a percentage.[4]
-
Protocol 2: General Method for Determining Radiochemical Purity by Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method often used for routine quality control.[8]
-
Plate Preparation:
-
Select a suitable TLC plate (e.g., silica gel).
-
Prepare the mobile phase (solvent system).
-
-
Sample Application:
-
Spot a small drop of the radiolabeled this compound product onto the bottom of the TLC plate.
-
-
Development:
-
Place the TLC plate in a developing tank containing the mobile phase.
-
Allow the solvent to travel up the plate until it reaches the desired height.
-
-
Analysis:
-
Remove the plate and allow it to dry.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
-
Data Interpretation:
-
Identify the spots corresponding to the radiolabeled product and any radioactive impurities based on their retention factor (Rf) values.
-
Calculate the radiochemical purity by quantifying the radioactivity in each spot.
-
Visualizations
Caption: A generalized workflow for the scale-up and production of a small molecule radiopharmaceutical.
Caption: A decision tree for troubleshooting low radiochemical purity in radiolabeling reactions.
References
- 1. agilent.com [agilent.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. contractpharma.com [contractpharma.com]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Image Noise Reduction for Low-Dose OncoACP3 Scans
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-dose OncoACP3 PET scans. The focus is on practical image noise reduction techniques to enhance image quality and diagnostic accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are low-dose scans a challenge?
This compound is a small molecule radiotracer, [68Ga]Ga-OncoACP3-DOTA, that targets Prostatic Acid Phosphatase (ACP3), a protein highly expressed in prostate cancer.[1][2] Low-dose protocols are employed to minimize patient radiation exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle. However, reducing the dose, for instance by injecting lower amounts of the radiotracer, often leads to an increase in image noise.[3][4] This noise can obscure fine details, reduce image clarity, and potentially compromise diagnostic accuracy.[3]
Q2: What are the primary sources of noise in low-dose PET images?
Noise in PET images, including this compound scans, primarily stems from the statistical nature of radioactive decay and photon detection.[5] Key sources include:
-
Poisson Noise: Arises from the random, statistical fluctuations in the number of detected photons. This is the dominant noise source in low-count (low-dose) acquisitions.
-
Electronic Noise: Inherent to the detector and electronic components of the PET scanner.[5]
-
Scattering and Random Coincidences: These events degrade the signal-to-noise ratio (SNR) by introducing false counts.[5]
-
Reconstruction Algorithms: The choice of reconstruction algorithm can amplify noise. While algorithms like Filtered Backprojection (FBP) are fast, they are often more susceptible to noise compared to modern iterative reconstruction methods.[4]
Q3: What are the main categories of noise reduction techniques applicable to this compound scans?
There are three main categories of methods used to denoise low-dose medical images:
-
Pre-processing Methods: These techniques operate on the raw projection data (sinograms) before image reconstruction to remove noise and artifacts.[4]
-
Iterative Reconstruction (IR) Methods: These are advanced reconstruction algorithms that incorporate statistical models of the noise and physics of the imaging process.[4][6] They can significantly improve image quality compared to traditional methods.[6]
-
Post-processing Methods: These techniques are applied to the reconstructed images. They are flexible as they do not require access to raw projection data.[3] This category includes conventional filtering methods and modern deep learning-based approaches.[4]
Troubleshooting Guide
Problem 1: My denoised image appears overly smooth or blurry, losing important details.
-
Cause: This is a common issue where the denoising algorithm is too aggressive, failing to distinguish between noise and fine structural details. This trade-off between noise suppression and detail preservation is a central challenge in image denoising.[3]
-
Solution 1 (Conventional Filters): If using filters like Wavelet Transform or Non-Local Means (NLM), try adjusting the filtering parameters. For wavelets, use a higher threshold to retain more coefficients that might represent fine details.[7] For NLM, reduce the size of the search window or the filtering degree.[4]
-
Solution 2 (Deep Learning): If using a deep learning model (e.g., a CNN), the model may be "over-smoothing." Consider retraining the model with a loss function that better preserves edges and textures, such as a combination of Mean Squared Error (MSE) and a perceptual loss. Also, ensure your training data includes a wide variety of anatomical structures to help the model learn to preserve them.
Problem 2: The noise reduction algorithm is introducing new artifacts into the image.
-
Cause: Some algorithms, particularly older filtering techniques or improperly trained deep learning models, can introduce artifacts like ringing or blotchy, unnatural textures.
-
Solution:
-
Switch Techniques: Move from frequency-based filters, which can cause ringing, to patch-based methods like BM3D, which are often better at preserving natural image textures.[4]
-
Refine Deep Learning Model: For deep learning models, this may indicate issues with the training dataset or network architecture. Augmenting the training data with more diverse examples can help. Consider using a different network architecture, such as a Generative Adversarial Network (GAN), which can be effective at generating realistic image textures.[4][7]
-
Problem 3: I don't have paired high-dose ("clean") and low-dose ("noisy") data to train a supervised deep learning model.
-
Cause: Acquiring perfectly registered high-dose and low-dose scans from the same patient is often impractical.
-
Solution 1 (Unpaired Learning): Use a deep learning method that does not require paired data. CycleGAN is a powerful technique that learns the mapping between two domains (e.g., low-dose and high-dose) without needing one-to-one correspondence in the training images.[4][7]
-
Solution 2 (Self-Supervised Learning): Employ a "Noise2Noise" framework.[8] In this approach, the network is trained to map one noisy image realization to another noisy realization of the same underlying anatomy.[8][9] This can be achieved by splitting the acquired raw data into two independent sets and reconstructing two noisy images. The network then learns to denoise the image by seeing only noisy examples.[8]
Quantitative Data on Noise Reduction Techniques
The performance of noise reduction algorithms can be quantitatively compared using various metrics. The table below summarizes common techniques and their typical performance characteristics based on literature for low-dose imaging. (Note: Specific values can vary greatly depending on the dataset and implementation).
| Technique Category | Examples | Noise Suppression | Detail Preservation | Computational Cost | Key Advantage |
| Conventional | Wavelet Transform[7], NLM[4], BM3D[4] | Moderate | Moderate to Good | Low to Moderate | Fast and does not require training data. |
| Iterative Reconstruction | MAP-NN (Maximum A Posteriori Neural Network)[3] | Good | Good | High | Incorporates noise statistics directly into reconstruction. |
| Deep Learning (Supervised) | U-Net, ResNet, DnCNN[7][10] | Excellent | Excellent | High (Training), Low (Inference) | State-of-the-art performance when paired data is available. |
| Deep Learning (Unsupervised) | CycleGAN[4][7], Noise2Noise[8][9] | Very Good | Very Good | High (Training), Low (Inference) | Does not require paired "clean" training data. |
Experimental Protocols
Protocol: Applying a Deep Learning-Based Denoising Model (General Workflow)
This protocol outlines the key steps for using a pre-trained deep learning model or training your own for denoising low-dose this compound scans.
-
Data Preparation & Curation:
-
Objective: Assemble a dataset of low-dose this compound PET images.
-
Steps:
-
Collect raw low-dose this compound PET scans.
-
If training a new model, ensure you have a corresponding target dataset (e.g., high-dose scans for supervised learning, or a second set of noisy scans for Noise2Noise). The AAPM Low-Dose CT Grand Challenge dataset is a common resource for general low-dose imaging research.[3][8]
-
Pre-process the images: Normalize pixel intensities (e.g., to a[3] range), resize or patch the images to fit the model's input dimensions, and perform data augmentation (e.g., rotation, flipping) to increase the training set's diversity.
-
-
-
Model Selection / Implementation:
-
Objective: Choose an appropriate deep learning architecture.
-
Steps:
-
For Paired Data: A U-Net architecture is a strong choice due to its effectiveness in image-to-image translation tasks.
-
For Unpaired Data: A CycleGAN architecture is recommended.[4]
-
For Noisy Data Only: A Noise2Noise framework is suitable.[8]
-
Implement the model using a deep learning framework like TensorFlow or PyTorch.
-
-
-
Model Training (If not using a pre-trained model):
-
Objective: Train the network to learn the denoising function.
-
Steps:
-
Divide your dataset into training, validation, and testing sets.
-
Define a loss function (e.g., Mean Squared Error, L1 loss, or a combination for GANs).
-
Choose an optimizer (e.g., Adam).
-
Train the model, monitoring the validation loss to prevent overfitting. Save the model weights that yield the best performance on the validation set.
-
-
-
Inference and Evaluation:
-
Objective: Apply the trained model to new low-dose scans and evaluate the results.
-
Steps:
-
Load the trained model.
-
Input a new low-dose this compound scan into the model to generate a denoised output image.
-
Qualitative Evaluation: Visually inspect the denoised image. A radiologist or imaging scientist should assess the image for noise reduction, detail preservation, and absence of artifacts.
-
Quantitative Evaluation: If a ground truth (high-dose) image is available for the test set, calculate metrics like Peak Signal-to-Noise Ratio (PSNR) and Structural Similarity Index (SSIM) to objectively measure performance.[4]
-
-
Visualizations
Caption: A generalized experimental workflow for applying noise reduction to low-dose this compound scans.
Caption: Logical relationship between different categories of image noise reduction techniques.
References
- 1. urotoday.com [urotoday.com]
- 2. philochem.ch [philochem.ch]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Low-Dose CT Image Denoising Using Unpaired Deep Learning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CT Noise-Reduction Methods for Lower-Dose Scanning: Strengths and Weaknesses of Iterative Reconstruction Algorithms and New Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CT image denoising methods for image quality improvement and radiation dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose CT Reconstruction with Noise2Noise Network and Testing-Time Fine-Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Denoising Low-Dose CT Images using Multi-frame techniques [harvest.usask.ca]
- 10. [PDF] Learned denoising with simulated and experimental low-dose CT data | Semantic Scholar [semanticscholar.org]
Impact of imaging time post-injection on OncoACP3 tumor-to-background ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OncoACP3 in their experiments. The information focuses on the impact of imaging time post-injection on the tumor-to-background ratio.
Impact of Imaging Time on Tumor-to-Background Ratio
The timing of imaging following the injection of this compound is a critical parameter that significantly influences the tumor-to-background ratio. Optimal imaging windows are essential for achieving high-contrast images that clearly delineate tumor tissues from surrounding healthy organs.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on [68Ga]Ga-OncoACP3-DOTA imaging at different time points post-injection.
| Imaging Time Post-Injection | Key Findings | Tumor Uptake (Metastatic Lesions) | Background (Blood Pool) Activity | Implied Tumor-to-Background Ratio |
| Early Imaging (approx. 62 ± 33 minutes) | Standard time point for initial assessment. Provides good initial tumor visualization. | Baseline uptake established. | Baseline blood pool activity. | Favorable, with superior performance in tumor-to-organ ratio compared to some other tracers.[1] |
| Delayed Imaging (approx. 180 minutes) | Demonstrates significant improvement in image contrast over time. | 161% increase compared to early imaging scans. | Decreased to 50% of the level seen in earlier scans. | Significantly increased due to higher tumor retention and faster background clearance. |
Note: While specific tumor-to-background ratios at discrete time points are not extensively published, the data strongly indicates a substantial increase in this ratio with delayed imaging. The low uptake in background tissues such as bone, skeletal muscle, lung, and fat (mean Standardized Uptake Value - SUVmean ≤ 1) further contributes to a high tumor-to-background contrast.[2]
Experimental Protocols
This section provides a detailed methodology for a typical preclinical or clinical imaging experiment with [68Ga]Ga-OncoACP3-DOTA.
[68Ga]Ga-OncoACP3-DOTA PET/CT Imaging Protocol
-
Radiotracer Preparation and Administration:
-
The [68Ga]Ga-OncoACP3-DOTA radiotracer is produced and used according to institutional and regulatory guidelines.
-
Aseptically draw a patient-specific dose of [68Ga]Ga-OncoACP3-DOTA. A typical injected activity is approximately 146 ± 38 MBq.[1]
-
Administer the radiotracer intravenously.
-
-
Patient Preparation:
-
No specific patient preparation such as fasting is typically required.
-
Ensure adequate hydration of the patient before and after the injection to promote clearance of the radiotracer.
-
-
Image Acquisition:
-
Early Imaging: Perform a whole-body PET/CT scan at approximately 60 minutes (e.g., a mean of 62 ± 33 minutes) post-injection.[1]
-
Delayed Imaging (Optional but Recommended for High Contrast): An additional PET/CT scan of the region of interest or the whole body can be performed at approximately 180 minutes post-injection to leverage the improved tumor-to-background ratio.
-
Acquisition parameters should be optimized for the specific PET/CT scanner being used.
-
-
Image Analysis:
-
Reconstruct PET and CT images using standard algorithms.
-
Perform co-registration of PET and CT images for anatomical localization of tracer uptake.
-
Quantify tracer uptake in tumors and background tissues by drawing regions of interest (ROIs) and calculating Standardized Uptake Values (SUVmax and SUVmean).
-
Calculate the tumor-to-background ratio by dividing the tumor SUV by the SUV of a background tissue of interest (e.g., muscle, blood pool).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Uptake | - Low expression of Acid Phosphatase 3 (ACP3) in the tumor. - Incorrect radiotracer formulation or low radiochemical purity. - Suboptimal imaging time point (too early). | - Confirm ACP3 expression in tumor tissue if possible. - Perform quality control of the radiotracer before injection. - Perform delayed imaging (e.g., at 180 minutes post-injection) to allow for maximal tumor accumulation. |
| High Background Signal | - Imaging too soon after injection, leading to high blood pool activity. - Impaired renal clearance of the radiotracer. | - Increase the time between injection and imaging to allow for background clearance. - Ensure the patient is well-hydrated to promote urinary excretion of the tracer. |
| Ambiguous Lesions | - Small lesion size. - Proximity to areas of physiological uptake. - Low-grade uptake that is difficult to distinguish from background. | - Delayed imaging can often improve the contrast of small or low-uptake lesions. - Correlate with anatomical imaging (CT or MRI) for better localization. - Consider the biodistribution of this compound, which shows low uptake in most healthy organs, aiding in differentiation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time for this compound?
A1: While good images can be obtained at around 60 minutes post-injection, studies have shown that delayed imaging at approximately 180 minutes post-injection can significantly increase the tumor-to-background ratio. This is due to the continued accumulation of the tracer in the tumor and its clearance from the bloodstream and other background tissues.
Q2: How does the biodistribution of this compound compare to other prostate cancer imaging agents like those targeting PSMA?
A2: this compound has a highly favorable biodistribution profile. It shows rapid and selective accumulation in tumor tissue with remarkably low uptake in normal organs, including the kidneys and salivary glands.[3] This can be advantageous in reducing background signal and improving the detection of lesions in areas that might be obscured with other tracers.
Q3: What should I do if I see unexpected uptake in a non-tumor tissue?
A3: It is important to be aware of the normal biodistribution of this compound. While generally showing low background uptake, physiological clearance pathways can lead to some activity in the urinary system. If unexpected uptake is observed, it is crucial to correlate the PET findings with the anatomical information from the CT or MRI scan. Delayed imaging can also help to clarify if the uptake is washing out (more likely benign) or accumulating (more suspicious for malignancy).
Q4: Can this compound be used for therapeutic applications?
A4: Yes, this compound can be labeled with therapeutic radioisotopes such as Lutetium-177 (177Lu) and Actinium-225 (225Ac) for targeted radionuclide therapy of prostate cancer.
Visualizations
Caption: Experimental workflow for [68Ga]Ga-OncoACP3-DOTA PET/CT imaging.
Caption: this compound targeting mechanism on prostate cancer cells.
References
Adjusting acquisition parameters for optimal OncoACP3 image quality
Welcome to the technical support center for OncoACP3 imaging. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing acquisition parameters for high-quality this compound PET images. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising target for prostate cancer imaging?
This compound is a small molecule radiotracer with a high affinity for Prostatic Acid Phosphatase 3 (ACP3). ACP3 is a phosphatase that is abundantly expressed in prostate cancer but has minimal expression in healthy organs, with the exception of the healthy prostate.[1][2][3][4] Compared to the more commonly used Prostate-Specific Membrane Antigen (PSMA), ACP3 is more abundantly expressed in prostate cancer tissues and shows less uptake in healthy tissues like the salivary and lacrimal glands.[5][6] This leads to a cleaner biodistribution and potentially a better tumor-to-background ratio, making this compound a promising agent for both diagnostic imaging and targeted radionuclide therapy.[5][6]
Q2: What are the recommended injected dose and uptake time for 68Ga-OncoACP3-DOTA?
Based on initial clinical studies, the injected dose and uptake time for 68Ga-OncoACP3-DOTA are as follows. However, these parameters may be further optimized in ongoing and future clinical trials.
| Parameter | Value | Reference |
| Injected Dose | 146 ± 38 MBq | [5] |
| Uptake (Scan) Time | 62 ± 33 minutes post-injection | [5] |
Q3: How should patients be prepared for an this compound PET/CT scan?
While specific guidelines for this compound are still being established, patient preparation protocols similar to those for other 68Ga-based prostate cancer imaging agents like 68Ga-PSMA can be followed to ensure optimal image quality.
| Preparation Step | Recommendation | Rationale |
| Hydration | Patients should be well-hydrated. Encourage drinking approximately 1 liter of water in the 2 hours leading up to the radiotracer injection.[7] | Good hydration helps to reduce the concentration of the radiotracer in the urinary tract, which can minimize scatter and halo artifacts.[7] |
| Fasting | Fasting is generally not required for PSMA PET scans, and this is likely the case for this compound as well.[8] | Unlike FDG-PET, the uptake of 68Ga-labeled tracers targeting specific cell surface proteins is not significantly affected by blood glucose levels. |
| Exercise | Avoid strenuous exercise for at least 24 hours before the scan.[7][9] | Intense physical activity can lead to increased tracer uptake in muscles, potentially interfering with image interpretation. |
| Medications | Patients can typically continue to take their regular medications. | There is no current evidence to suggest that common medications interfere with this compound uptake. |
| Bladder Voiding | Patients should empty their bladder immediately before the scan.[7] | This reduces radiation exposure to the bladder and minimizes artifacts from high tracer concentration in the urine.[7] |
Troubleshooting Guide
This guide addresses common issues that can compromise the quality of this compound PET images and provides practical solutions.
Issue 1: Poor Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish tumors from background noise.
| Potential Cause | Troubleshooting Steps |
| Insufficient Injected Dose | Ensure the injected dose is within the recommended range (e.g., ~146 MBq for 68Ga-OncoACP3-DOTA). Adjust for patient weight if local protocols require it. |
| Suboptimal Uptake Time | Adhere to the recommended uptake time of approximately 60 minutes. Shorter uptake times may not allow for sufficient tracer accumulation in the tumor, while excessively long times can lead to lower signal due to radioactive decay. |
| Incorrect Reconstruction Parameters | Use an appropriate iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM). The number of iterations and subsets can impact SNR; too many iterations can increase noise. Consider using reconstruction algorithms that incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling, as these can improve SNR.[10][11][12] |
| Inappropriate Post-Reconstruction Filtering | Apply a Gaussian filter with an appropriate Full Width at Half Maximum (FWHM). A larger FWHM can reduce noise but may also blur the image and reduce spatial resolution.[10] The optimal FWHM should be determined based on the specific scanner and reconstruction parameters. |
Issue 2: Image Artifacts
Artifacts can mimic or obscure lesions, leading to misinterpretation of the scan.
| Artifact Type | Appearance | Cause | Mitigation Strategies |
| Motion Artifacts | Blurring of structures, misalignment between PET and CT images. | Patient movement during the scan. | - Immobilize the patient comfortably. - Provide clear instructions to the patient to remain still. - Consider respiratory gating for thoracic and upper abdominal imaging. |
| Metallic Artifacts | Streaks or areas of artificially high or low uptake near metallic implants (e.g., dental fillings, surgical clips, prostheses). | High density of the metal causes errors in the CT-based attenuation correction map.[13] | - Use Metal Artifact Reduction (MAR) algorithms if available on the scanner. - Review the non-attenuation-corrected (NAC) PET images to confirm if high uptake is a true finding or an artifact. |
| Halo Artifacts | A photopenic (cold) ring or "halo" around areas of intense tracer uptake, such as the bladder or kidneys. | Inaccurate scatter correction due to the high concentration of the radiotracer.[14][15] | - Ensure the patient is well-hydrated and voids their bladder immediately before the scan to reduce tracer concentration. - Use advanced scatter correction algorithms if available. |
| Truncation Artifacts | Underestimation of tracer uptake at the edges of the field of view (FOV). | Parts of the patient's body are outside the CT FOV but within the PET FOV, leading to incomplete attenuation correction.[13] | - Position the patient so that their entire body is within the CT FOV. For whole-body scans, patients are typically scanned with their arms raised above their head. |
Experimental Protocols & Workflows
Detailed Methodology for 68Ga-OncoACP3-DOTA PET/CT Imaging
This protocol is based on best practices for 68Ga-labeled radiopharmaceuticals and available data on this compound.
-
Patient Preparation:
-
Confirm patient identity and explain the procedure.
-
Ensure the patient is well-hydrated.
-
Verify that the patient has avoided strenuous exercise for 24 hours.
-
Have the patient void their bladder immediately before radiotracer injection.
-
-
Radiotracer Administration:
-
Aseptically draw a dose of 146 ± 38 MBq of 68Ga-OncoACP3-DOTA into a syringe.
-
Administer the radiotracer via intravenous injection.
-
Flush the injection line with saline to ensure the full dose is delivered.
-
-
Uptake Phase:
-
The patient should rest in a quiet room for 62 ± 33 minutes.
-
Minimize patient movement and talking during this period to prevent non-specific muscle uptake.
-
-
Image Acquisition:
-
Position the patient on the PET/CT scanner, typically supine with arms raised.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan from the skull base to the mid-thigh.
-
The acquisition time per bed position is typically 2-4 minutes.
-
-
Image Reconstruction:
-
Reconstruct the PET images using an iterative algorithm such as OSEM.
-
Apply corrections for attenuation, scatter, randoms, and dead time.
-
Consider the use of TOF and PSF modeling for improved image quality.
-
Apply a post-reconstruction Gaussian filter as needed to manage noise.
-
Visualizations
Caption: Workflow for this compound PET/CT imaging from patient preparation to final analysis.
Caption: A logical diagram for troubleshooting common this compound image quality issues.
References
- 1. This compound (Imaging) - Philogen Spa [philogen.com]
- 2. philochem.ch [philochem.ch]
- 3. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 4. philochem.ch [philochem.ch]
- 5. urotoday.com [urotoday.com]
- 6. urotoday.com [urotoday.com]
- 7. droracle.ai [droracle.ai]
- 8. petimagingflorida.com [petimagingflorida.com]
- 9. PSMA PET Scan Preparation: Step-by-Step Guide - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
- 13. [PDF] The impact of reconstruction algorithms and time of flight information on PET/CT image quality | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Mitigating batch-to-batch variability in OncoACP3 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability in OncoACP3 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is consistent synthesis critical?
This compound is a small molecule ligand with high affinity for prostatic acid phosphatase (ACP3), a protein abundantly expressed in prostate cancer.[1][2][3] Its modular structure allows for the delivery of diagnostic and therapeutic payloads, such as radionuclides like Lutetium-177, to tumor sites.[1][3][4][5] Consistent, batch-to-batch synthesis is crucial to ensure reproducible in vitro and in vivo performance, including binding affinity, selective tumor accumulation, and anti-tumor efficacy.[1][4][5] Variability in purity or the presence of impurities can significantly impact experimental results and therapeutic outcomes.[6]
Q2: What are the most common sources of batch-to-batch variability in Solid-Phase Peptide Synthesis (SPPS)?
Batch-to-batch variability in SPPS, the likely method for this compound synthesis, can stem from several factors:
-
Incomplete Deprotection: Failure to completely remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain, leading to truncated sequences.[7]
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin, resulting in deletion sequences.[7][8] This is often an issue with sterically hindered amino acids or "difficult" sequences.[7]
-
Peptide Aggregation: The growing peptide chain can fold and form secondary structures, leading to aggregation on the resin.[9][10] This is particularly common with hydrophobic sequences and can hinder subsequent synthesis steps.[9][10]
-
Side Reactions: Undesired chemical reactions can occur during synthesis, such as aspartimide formation or oxidation of sensitive amino acids (e.g., Cys, Trp, Met).[11][12]
-
Raw Material Quality: Variations in the purity and integrity of amino acids, coupling reagents, and solvents can significantly impact the synthesis outcome.[7][9]
-
Cleavage and Purification Issues: Incomplete cleavage from the resin or inefficient purification can introduce impurities into the final product.[7]
Q3: How can I identify the cause of low yield or purity in my this compound synthesis?
Identifying the root cause requires a systematic approach involving both in-process monitoring and final product analysis.
-
Real-time Monitoring: Some automated synthesizers allow for real-time monitoring of deprotection steps (e.g., UV monitoring of the Fmoc group removal), which can indicate the efficiency of this critical step.[8]
-
Crude Product Analysis: Analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential.[8][13] This will reveal the presence of deletion sequences, truncated products, and other impurities, helping to pinpoint the problematic steps in the synthesis.[8][14]
-
Amino Acid Analysis (AAA): AAA can confirm the amino acid composition of the final peptide and help calculate the net peptide content.[13][15]
Troubleshooting Guides
Issue 1: Low Crude Purity with Multiple Peaks in HPLC
This issue often points to problems during the synthesis cycles. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Fmoc-Deprotection | Increase deprotection time. Use fresh, high-quality deprotection reagent (e.g., piperidine in DMF). Consider a stronger deprotection cocktail for difficult sequences. | Reduction of truncated peptide sequences. |
| Poor Coupling Efficiency | Increase coupling time. Use a more efficient coupling reagent (e.g., HATU, HCTU). Double couple problematic amino acids. Increase the concentration of amino acid and coupling reagent solutions.[11] | Reduction of deletion peptide sequences. |
| Peptide Aggregation [9] | Synthesize at a higher temperature (if applicable).[8] Use a more polar solvent system (e.g., NMP instead of DMF).[16] Incorporate pseudoproline dipeptides or other disruption motifs.[9][10] | Improved reaction kinetics and reduced aggregation-related byproducts. |
| Side Reactions | For aspartic acid, use a protecting group that minimizes aspartimide formation. For sensitive residues (Cys, Met, Trp), use appropriate side-chain protection and scavenger cocktails during cleavage. | Minimized formation of side-reaction products. |
Issue 2: Low Overall Yield After Purification
Low yield after purification, even with acceptable crude purity, can be due to issues with cleavage, work-up, or the purification process itself.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Cleavage from Resin | Increase cleavage time. Use a higher concentration of the cleavage acid (e.g., TFA). Ensure the appropriate scavenger cocktail is used to protect the peptide. | Increased recovery of the crude peptide. |
| Peptide Precipitation During Work-up | After cleavage, precipitate the peptide in cold ether. If the peptide is hydrophobic, test different precipitation solvents. | Improved recovery of the precipitated peptide. |
| Poor Solubility of Crude Peptide | Test different solvents for dissolving the crude peptide before purification. A solubility test report can be beneficial.[12] | Efficient loading onto the HPLC column and better separation. |
| Suboptimal HPLC Purification | Optimize the HPLC gradient, flow rate, and column chemistry. Ensure the correct wavelength is used for detection. | Improved separation and higher yield of the purified peptide. |
Experimental Protocols
Protocol 1: Test Cleavage and Analysis
To monitor the progress of a long or difficult synthesis, a small amount of resin can be removed at intermediate steps for cleavage and analysis.
-
Sample Collection: After a specific coupling step, carefully remove a small sample of the peptide-resin (e.g., 5-10 mg).
-
Drying: Wash the resin sample with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add a small volume (e.g., 100 µL) to the dried resin and let it react for 2-3 hours at room temperature.
-
Work-up: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by LC-MS to check the molecular weight and purity of the intermediate peptide.
Protocol 2: Optimization of a Coupling Reaction
If a specific amino acid coupling is suspected to be inefficient, the following protocol can be used to optimize it.
-
Parallel Synthesis: Set up several small-scale parallel syntheses of the problematic di- or tri-peptide sequence.
-
Vary Parameters: In each parallel synthesis, vary a single parameter:
-
Coupling Reagent: Compare different coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).
-
Reaction Time: Test different coupling times (e.g., 1 hour, 2 hours, 4 hours).
-
Temperature: If the synthesizer allows, compare room temperature with an elevated temperature (e.g., 50°C).
-
Solvent: Compare different solvents like DMF and NMP.
-
-
Analysis: After the synthesis of the short fragments, cleave them from the resin and analyze the crude products by HPLC to compare the purity and identify the optimal conditions.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low purity in peptide synthesis.
References
- 1. This compound | ACP3 ligand | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. philochem.ch [philochem.ch]
- 4. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. genscript.com [genscript.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biotage.com [biotage.com]
Technical Support Center: Refinement of Animal Models for OncoACP3 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in the context of OncoACP3 and other anticancer peptide studies.
Frequently Asked Questions (FAQs)
1. Which animal model is most appropriate for initial efficacy testing of a novel anticancer peptide like this compound?
For initial in vivo efficacy studies, subcutaneous xenograft models are often a practical choice. They are technically less demanding, offer high reproducibility, and allow for easy monitoring of tumor growth with calipers. However, for a more clinically relevant assessment, especially for therapeutics like this compound that target specific tumor microenvironments, transitioning to an orthotopic or a patient-derived xenograft (PDX) model is highly recommended.
2. What are the key differences between subcutaneous and orthotopic tumor models?
Subcutaneous models involve implanting tumor cells under the skin, typically on the flank of the mouse. In contrast, orthotopic models involve implanting the tumor cells into the organ of origin (e.g., prostate cancer cells into the mouse prostate gland). Orthotopic models more accurately replicate the tumor microenvironment, including interactions with surrounding tissues and vasculature, and are superior for studying tumor progression and metastasis.[1]
3. When should I consider using a humanized mouse model for my this compound studies?
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are essential when evaluating the interplay between your anticancer peptide and the human immune system.[2] These models are particularly valuable for assessing immunomodulatory effects, potential for immune-related adverse events, and the efficacy of combination therapies involving immunotherapies.
4. What are Patient-Derived Xenograft (PDX) models and what are their advantages?
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3] Their primary advantage is that they retain many of the key characteristics of the original tumor, including its heterogeneity, genetic signature, and microenvironment. This makes them a powerful tool for predicting clinical responses to novel therapeutics.
5. How can I monitor tumor growth in an orthotopic model?
Monitoring tumor growth in orthotopic models requires non-invasive imaging techniques. Bioluminescence imaging (BLI) is a common method, where tumor cells are engineered to express a luciferase gene, and the light emitted after the injection of a substrate is measured.[4] Other techniques include fluorescence imaging, ultrasound, and magnetic resonance imaging (MRI).
Troubleshooting Guides
Problem: Poor Tumor Engraftment or Growth in PDX Models
-
Possible Cause: Low quality of the initial patient tumor tissue.
-
Solution: Ensure the tumor tissue is processed and implanted as quickly as possible after resection. The tissue should be kept in a suitable medium and on ice to maintain viability.
-
-
Possible Cause: Inappropriate host mouse strain.
-
Solution: Highly immunodeficient strains like NOD-scid IL2Rgamma-null (NSG) mice are generally preferred for their ability to support the engraftment of a wide range of human tissues.
-
-
Possible Cause: For hormone-sensitive cancers like prostate cancer, the hormonal environment of the mouse may not be suitable.
-
Solution: Supplementation with exogenous hormones, such as testosterone pellets for prostate cancer models, may be necessary to support tumor growth.[2]
-
Problem: High Toxicity or Off-Target Effects Observed with Radiolabeled this compound
-
Possible Cause: High accumulation of the radiolabeled peptide in non-target organs, particularly the kidneys.
-
Possible Cause: The dose of the radiopharmaceutical is too high.
-
Solution: Perform dose-escalation studies to determine the maximum tolerated dose (MTD). Start with lower doses and monitor for signs of toxicity, such as weight loss, changes in behavior, or alterations in blood chemistry. Preclinical studies with ¹⁷⁷Lu-OncoACP3 have shown potent anti-tumor activity at doses as low as 5 and 20 MBq per mouse.[7][8]
-
-
Possible Cause: Instability of the radiolabeled peptide in vivo.
-
Solution: Ensure the chelator used to link the radioisotope to the peptide is stable. Perform in vitro and in vivo stability studies to assess the percentage of intact radiolabeled peptide over time.
-
Problem: Inconsistent or Unreliable Bioluminescence Imaging (BLI) Data
-
Possible Cause: Variable substrate administration and timing of imaging.
-
Solution: Standardize the route of administration (e.g., intraperitoneal injection) and the volume of the substrate (e.g., D-luciferin). Image the animals at a consistent time point after substrate injection, as the kinetics of light emission can vary.
-
-
Possible Cause: Attenuation of the light signal by tissue and fur.
-
Solution: Shave the area of interest before imaging to minimize light scattering by the fur. For deeper tumors, consider more sensitive imaging systems or alternative imaging modalities.
-
-
Possible Cause: Necrosis within the tumor.
-
Solution: Large tumors may develop necrotic cores that do not have active luciferase expression, leading to an underestimation of tumor size by BLI. Correlate BLI data with other measurements, such as tumor volume determined by calipers (for subcutaneous models) or other imaging modalities, and confirm with histology at the end of the study.[9]
-
Data Presentation
Table 1: Comparison of Key Characteristics of Subcutaneous vs. Orthotopic LNCaP Prostate Cancer Xenograft Models
| Feature | Subcutaneous Model | Orthotopic Model | Reference |
| Tumor Take Rate | 58.3% | 68.2% | [10][11][12] |
| Vascular Density (CD31+ vessels/field) | 15.44 ± 3.74 | 43.98 ± 6.14 | [10][11] |
| Metastatic Potential | Low to negligible | Higher, mimics clinical patterns | [1] |
| Technical Difficulty | Low | High | [1] |
| Tumor Microenvironment | Less physiologically relevant | More accurately reflects the native tumor microenvironment | [1] |
Table 2: Preclinical Biodistribution of a PSMA-Targeting Radioligand ([¹⁷⁷Lu]Lu-PSMA-I&T) in LNCaP Tumor-Bearing SCID Mice (1-hour post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 0.63 |
| Spleen | 33.25 |
| Kidneys | 207.6 |
| Tumor | ~10-15 (estimated from comparative data) |
| Data from a comparable PSMA-targeting radioligand is presented to provide an example of expected biodistribution patterns. Specific data for this compound may vary. |
Experimental Protocols
Orthotopic Injection of Prostate Cancer Cells in Mice
Objective: To establish a primary tumor in the prostate gland of a mouse that more accurately mimics the human disease.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Matrigel or similar basement membrane matrix
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
30-gauge needle and syringe
-
Immunodeficient mice (e.g., NSG)
Procedure:
-
Cell Preparation: Culture prostate cancer cells to 80-90% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^6 cells per 20 µL. Keep the cell suspension on ice.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the lower abdominal area.
-
Incision: Make a small midline incision (approximately 1 cm) in the lower abdomen to expose the peritoneal cavity.
-
Prostate Exposure: Gently exteriorize the bladder and seminal vesicles to visualize the lobes of the prostate gland.
-
Injection: Using a 30-gauge needle, carefully inject 20 µL of the cell suspension into the dorsal or anterior lobe of the prostate. A small bleb should be visible at the injection site.
-
Closure: Gently return the organs to the abdominal cavity. Close the peritoneal wall with absorbable sutures and the skin with wound clips or non-absorbable sutures.
-
Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the mouse for recovery.
Bioluminescence Imaging (BLI) for Tumor Growth Assessment
Objective: To non-invasively monitor the growth of luciferase-expressing tumors in vivo.
Materials:
-
Luciferase-expressing tumor-bearing mouse
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic (isoflurane)
Procedure:
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Substrate Administration: Inject the D-luciferin solution intraperitoneally (typically 150 mg/kg body weight).
-
Imaging: Place the mouse in the imaging chamber of the in vivo imaging system. Wait for the optimal time for peak signal (usually 10-15 minutes after injection) and acquire the bioluminescence image.
-
Data Analysis: Use the system's software to quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor. The signal is typically expressed as photons per second.
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to track tumor growth over time.[4][9]
Mandatory Visualization
ACP3 Signaling Pathway in Prostate Cancer
Caption: ACP3 signaling pathway targeted by this compound in prostate cancer.
Experimental Workflow: Orthotopic Tumor Model and this compound Efficacy Study
References
- 1. blog.td2inc.com [blog.td2inc.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Discovery of High-Affinity Ligands for Prostatic Acid Phosphatase via DNA-Encoded Library Screening Enables Targeted Cancer Therapy - HitGen OpenDEL™ [opendelcommunity.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Therapy) - Philogen Spa [philogen.com]
- 8. philochem.ch [philochem.ch]
- 9. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of the OncoACP3-Radioisotope Complex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the OncoACP3-radioisotope complex during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
A1: this compound is a small molecule radiotracer that exhibits a very high affinity for Acid Phosphatase 3 (ACP3).[1][2] ACP3 is a phosphatase enzyme that is abundantly expressed in prostate cancer cells but has minimal presence in healthy organs, with the exception of the prostate itself.[1][2] This differential expression makes ACP3 an attractive target for cancer therapy. This compound is conjugated with a chelating agent, such as DOTA or DOTAGA, allowing it to be labeled with radioisotopes like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac).[3] The resulting radiolabeled complex can then be used for targeted radionuclide therapy, delivering a cytotoxic radiation dose directly to the cancer cells.
Q2: What are the common stability issues encountered with the this compound-radioisotope complex?
A2: The primary stability challenges for radiolabeled molecules like this compound include:
-
Radiolysis: The decomposition of the complex due to the radiation emitted by the radioisotope. This can lead to the formation of radiochemical impurities.
-
Oxidation: The radioisotope can be susceptible to changes in its oxidation state, which can cause it to be released from the chelator.
-
Transchelation: The transfer of the radioisotope from the DOTA chelator to other competing metal-binding sites in the solution or in vivo.
-
pH and Temperature Instability: Suboptimal pH and temperature during labeling and storage can lead to decreased radiochemical purity and complex degradation.
Q3: What is the expected in vivo stability of the ¹⁷⁷Lu-OncoACP3 complex?
A3: Preclinical studies have shown that the ¹⁷⁷Lu-OncoACP3 complex exhibits a long residence time in tumors, with a biological half-life greater than 72 hours.[4] This indicates high in vivo stability, which is crucial for delivering a sustained therapeutic dose to the target cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during the radiolabeling and handling of the this compound-radioisotope complex.
Issue 1: Low Radiochemical Yield (RCY) or Radiochemical Purity (RCP)
Question: My radiolabeling reaction with ¹⁷⁷Lu-OncoACP3-DOTA is resulting in a low radiochemical yield and/or purity. What are the potential causes and how can I troubleshoot this?
Answer: Low RCY or RCP can be caused by several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The optimal pH for labeling DOTA with ¹⁷⁷Lu is typically between 4.0 and 5.0. A pH outside this range can inhibit the chelation reaction. | 1. Verify the pH of your reaction buffer (e.g., sodium acetate or sodium ascorbate) before use. 2. Measure the pH of the final reaction mixture before heating to ensure it is within the optimal range. |
| Suboptimal Temperature or Incubation Time | Incomplete chelation can occur if the reaction is not heated to the optimal temperature or for a sufficient duration. For ¹⁷⁷Lu-DOTA labeling, temperatures between 80-95°C for 20-30 minutes are commonly used.[5] | 1. Ensure your heating block or water bath is calibrated and maintains the target temperature. 2. Optimize the incubation time for your specific reaction volume and concentration. |
| Metal Ion Contamination | Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ¹⁷⁷LuCl₃ solution or buffers can compete with ¹⁷⁷Lu for binding to the DOTA chelator, reducing the RCY.[6][7] | 1. Use high-purity, metal-free reagents and water. 2. If contamination is suspected, consider pre-purifying the ¹⁷⁷LuCl₃ solution. |
| Low Molar Activity of ¹⁷⁷Lu | If the ¹⁷⁷Lu solution contains a high proportion of non-radioactive lutetium isotopes, there will be fewer radioactive atoms to incorporate into the this compound-DOTA, leading to a lower specific activity and potentially lower RCY. | 1. Use ¹⁷⁷Lu with a high specific activity. 2. Determine the specific activity of your ¹⁷⁷Lu solution using HPLC-based methods to accurately calculate the required precursor amount.[6] |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of the this compound-DOTA precursor relative to the amount of lutetium can lead to incomplete labeling. | 1. Optimize the molar ratio of this compound-DOTA to ¹⁷⁷Lu. A slight molar excess of the ligand is often used. |
| Degradation of this compound-DOTA Precursor | Improper storage or handling of the this compound-DOTA precursor can lead to its degradation, reducing its ability to chelate the radioisotope. | 1. Store the precursor according to the manufacturer's instructions, typically at low temperatures and protected from light. 2. Confirm the purity of the precursor before use. |
Issue 2: Presence of Radiochemical Impurities in the Final Product
Question: After my radiolabeling reaction, quality control analysis (HPLC or TLC) shows the presence of unexpected radioactive peaks. What are these impurities and how can I minimize them?
Answer: The presence of multiple radioactive species indicates radiochemical impurities. Identifying and minimizing these is critical for ensuring the safety and efficacy of the radiopharmaceutical.
Common Impurities and Mitigation Strategies:
| Impurity | Identification (Typical Behavior) | Causes | Mitigation Strategies |
| Free ¹⁷⁷Lu | On radio-TLC, it may remain at the origin or migrate differently than the labeled complex depending on the mobile phase. On radio-HPLC, it will have a distinct and early retention time. | Incomplete radiolabeling reaction. | 1. Optimize labeling conditions (pH, temperature, time) as described in Issue 1. 2. Add a small amount of a strong chelator like DTPA after the labeling reaction to scavenge any remaining free ¹⁷⁷Lu.[5] |
| Radiolytic Products | Appear as new peaks in the radio-HPLC chromatogram, often with retention times close to the main product peak. | High radioactive concentration leads to the breakdown of the this compound-radioisotope complex. | 1. Add radical scavengers (antioxidants) such as ascorbic acid or gentisic acid to the reaction mixture and/or the final formulation.[8] 2. Minimize the time between synthesis and use. 3. Store the final product at low temperatures (e.g., 2-8°C) if stability data supports it. 4. Dilute the final product to a lower radioactive concentration if possible. |
| Hydrolyzed ¹⁷⁷Lu | May appear as colloidal species that remain at the origin on radio-TLC. | Reaction pH is too high (typically > 5.5), leading to the formation of lutetium hydroxides. | 1. Strictly control the pH of the reaction to be within the optimal 4.0-5.0 range. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound-DOTA with ¹⁷⁷Lu (Manual Method for Preclinical Research)
This protocol provides a general procedure for the radiolabeling of DOTA-conjugated this compound with ¹⁷⁷Lu. Optimization may be required based on specific experimental conditions and reagent sources.
Materials:
-
This compound-DOTA precursor
-
No-carrier-added (NCA) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Reaction Buffer: 0.1 M Sodium Acetate or 0.1 M Sodium Ascorbate, pH 4.5
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution
-
Purification Cartridge: C18 Sep-Pak light cartridge
-
Reagents for cartridge pre-conditioning: Ethanol and sterile water for injection
-
Sterile, metal-free reaction vials and pipette tips
-
Heating block or water bath
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation:
-
In a sterile, metal-free reaction vial, add the required amount of this compound-DOTA precursor.
-
Add the reaction buffer to the vial.
-
Carefully add the desired activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the solution and verify that the final pH is between 4.5 and 5.0.
-
-
Radiolabeling Reaction:
-
Place the reaction vial in a pre-heated heating block at 90-95°C.
-
Incubate for 20-30 minutes.[9]
-
-
Quenching and Cooling:
-
After incubation, remove the vial from the heating block and allow it to cool to room temperature for at least 10 minutes.
-
(Optional but recommended) Add a small volume of the DTPA quenching solution to complex any unreacted ¹⁷⁷Lu.
-
-
Purification (if necessary):
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-OncoACP3-DOTA will be retained on the cartridge.
-
Wash the cartridge with sterile water to remove any unreacted ¹⁷⁷Lu and hydrophilic impurities.
-
Elute the purified ¹⁷⁷Lu-OncoACP3-DOTA from the cartridge using an appropriate solvent (e.g., a mixture of ethanol and water).
-
-
Final Formulation and Quality Control:
-
Formulate the purified product in a suitable buffer for in vitro or in vivo studies.
-
Perform quality control as described in Protocol 2 to determine radiochemical purity.
-
Protocol 2: Quality Control of ¹⁷⁷Lu-OncoACP3-DOTA
A. Radiochemical Purity by Radio-HPLC
This is the preferred method for accurately determining radiochemical purity and identifying impurities.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample of ¹⁷⁷Lu-OncoACP3-DOTA.
HPLC Method (Example Gradient):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: Radioactivity detector and UV detector (to identify the unlabeled precursor).
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the radiochemical purity (RCP) as follows: RCP (%) = (Area of ¹⁷⁷Lu-OncoACP3-DOTA peak / Total area of all radioactive peaks) x 100
Expected Results: The main peak corresponding to the ¹⁷⁷Lu-OncoACP3-DOTA complex should be well-resolved. Free ¹⁷⁷Lu will typically elute very early in the chromatogram. Radiolytic impurities may appear as small peaks near the main product peak. A radiochemical purity of >95% is generally desired for therapeutic applications.[10][11]
B. Radiochemical Purity by Radio-TLC (for rapid estimation)
Materials:
-
TLC plates (e.g., ITLC-SG).
-
Mobile Phase: e.g., 0.1 M sodium citrate, pH 5.5.
-
TLC development chamber.
-
Radio-TLC scanner or autoradiography system.
Procedure:
-
Spot a small amount of the ¹⁷⁷Lu-OncoACP3-DOTA solution onto the baseline of the TLC plate.
-
Develop the plate in the TLC chamber with the chosen mobile phase.
-
Dry the plate and analyze it using a radio-TLC scanner.
Data Analysis:
-
In this system, the ¹⁷⁷Lu-OncoACP3-DOTA complex is expected to remain at the origin (Rf = 0), while free ¹⁷⁷Lu migrates with the solvent front (Rf ≈ 1).
-
Calculate the percentage of radioactivity at the origin and at the solvent front to estimate the radiochemical purity.
Protocol 3: In Vitro Serum Stability Assay
This protocol assesses the stability of the ¹⁷⁷Lu-OncoACP3-DOTA complex in human serum over time.
Materials:
-
Purified ¹⁷⁷Lu-OncoACP3-DOTA.
-
Fresh human serum.
-
Incubator at 37°C.
-
Radio-HPLC or Radio-TLC system for analysis.
-
Reagents for protein precipitation (e.g., acetonitrile or ethanol).
Procedure:
-
Add a known amount of ¹⁷⁷Lu-OncoACP3-DOTA to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an equal or double volume of cold acetonitrile or ethanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant, which contains the radiolabeled complex and any small molecule degradation products.
-
Analyze the supernatant by radio-HPLC or radio-TLC as described in Protocol 2 to determine the percentage of intact ¹⁷⁷Lu-OncoACP3-DOTA remaining.
Data Analysis:
-
Plot the percentage of intact complex versus time to determine the stability profile of the complex in serum. A stability of >95% over 24-48 hours is generally considered good.
Visualizations
Experimental Workflow for ¹⁷⁷Lu-OncoACP3-DOTA Preparation and Quality Control
Caption: Workflow for the preparation and quality control of ¹⁷⁷Lu-OncoACP3-DOTA.
Putative Signaling Pathway of this compound Action
Caption: Putative signaling pathway following ¹⁷⁷Lu-OncoACP3 binding to ACP3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Radiolabeling with 68Ga/177Lu and Preclinical Evaluation of Novel Angiotensin Peptide Analog: A New Class of Peptides for Breast Cancer Targeting [mdpi.com]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
OncoACP3 vs. PSMA-617: A Head-to-Head Biodistribution Comparison for Prostate Cancer Theranostics
For Immediate Release
A comparative analysis of the biodistribution profiles of two promising radiopharmaceutical agents for prostate cancer, OncoACP3 and PSMA-617, reveals distinct characteristics that could significantly influence their clinical utility in both diagnostics and therapy. While direct head-to-head clinical trials are not yet available, a comprehensive review of existing preclinical and clinical data provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available experimental data to offer an objective comparison of their performance.
This compound is an emerging small molecule radiotracer that targets Prostatic Acid Phosphatase (ACP3), an enzyme highly expressed in the majority of prostate cancers with minimal expression in healthy tissues. PSMA-617 is a well-established ligand that targets Prostate-Specific Membrane Antigen (PSMA), a validated biomarker for prostate cancer imaging and therapy.
Key Findings:
-
Differential Target Expression: ACP3 is reportedly more abundantly and broadly expressed in prostate cancer than PSMA, including in tumors that have low or no PSMA expression. This suggests that this compound could be effective for a wider patient population.
-
Favorable Biodistribution of this compound: Clinical data from a head-to-head comparison with a PSMA-targeting agent ([18F]F-PSMA-1007) demonstrates that [68Ga]Ga-OncoACP3-DOTA has a remarkably "cleaner" biodistribution profile, with significantly lower uptake in healthy organs such as the salivary glands, lacrimal glands, liver, and kidneys.
-
High Tumor Uptake: Both this compound and PSMA-617 exhibit high accumulation in prostate cancer lesions. However, preclinical data suggests that [177Lu]Lu-OncoACP3 can achieve exceptionally high tumor uptake (>35 %ID/g at 72 hours) with prolonged retention.
-
Therapeutic Potential: The lower off-target accumulation of this compound, particularly in dose-limiting organs like the kidneys and salivary glands, suggests a potentially wider therapeutic window and a more favorable safety profile for its therapeutic applications when labeled with isotopes like Lutetium-177 or Actinium-225.
Quantitative Data Presentation
Preclinical Biodistribution Comparison: this compound vs. PSMA-617 in Mouse Models
The following table summarizes the biodistribution of 177Lu-labeled this compound and PSMA-617 in tumor-bearing mice, presented as the percentage of injected dose per gram of tissue (%ID/g). It is important to note that these data are compiled from separate studies and are not from a direct head-to-head experiment.
| Organ/Tissue | [177Lu]Lu-OncoACP3 (%ID/g) | [177Lu]Lu-PSMA-617 (%ID/g) | Key Observations |
| Tumor | >35 (72h)[1] | ~23 (4h) | This compound shows very high and sustained tumor uptake. |
| Blood | High tumor-to-blood ratio (>148 at 2h)[2] | - | This compound demonstrates rapid blood clearance relative to tumor uptake. |
| Kidneys | Low uptake[1][3] | High uptake, gradually decreasing | A key differentiator; this compound shows significantly lower kidney accumulation. |
| Salivary Glands | Low to no uptake[1][3] | High uptake | Another major advantage for this compound, potentially reducing xerostomia risk in therapy. |
| Liver | Low uptake | Moderate uptake | This compound exhibits lower hepatic accumulation. |
Clinical Biodistribution Comparison: [68Ga]Ga-OncoACP3-DOTA vs. [18F]F-PSMA-1007
The following table presents data from a direct head-to-head clinical study comparing [68Ga]Ga-OncoACP3-DOTA and [18F]F-PSMA-1007 in prostate cancer patients. Data is presented as the mean Standardized Uptake Value (SUVmean). While not PSMA-617, PSMA-1007 is a validated PSMA-targeting agent and these results are highly indicative of the comparative performance of this compound against PSMA-targeted radioligands.
| Organ/Tissue | [68Ga]Ga-OncoACP3-DOTA (SUVmean) | [18F]F-PSMA-1007 (SUVmean) | P-value |
| Liver | 4.3 | 13.2 | < 0.001 |
| Renal Parenchyma | 7.0 | 14.5 | < 0.001 |
| Parotid Gland | 1.3 | 17.3 | < 0.001 |
| Lacrimal Gland | 1.2 | 8.6 | < 0.001 |
Experimental Protocols
Preclinical Biodistribution Studies (General Protocol)
A representative experimental protocol for assessing the biodistribution of radiolabeled compounds in preclinical models is as follows:
-
Animal Models: Male immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP for PSMA expression, or a cell line engineered to express ACP3). Tumors are allowed to grow to a specified size.
-
Radiotracer Administration: A defined amount of the radiolabeled compound (e.g., [177Lu]Lu-OncoACP3 or [177Lu]Lu-PSMA-617) is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of mice are euthanized. Blood, major organs (liver, kidneys, spleen, lungs, heart, etc.), and the tumor are collected.
-
Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor at each time point.
Clinical Biodistribution Studies (General Protocol)
A typical protocol for clinical biodistribution studies using PET/CT is outlined below:
-
Patient Population: Patients with a diagnosis of prostate cancer (e.g., for initial staging or biochemical recurrence) are recruited. Informed consent is obtained.
-
Radiotracer Administration: A specified dose of the radiotracer (e.g., [68Ga]Ga-OncoACP3-DOTA or a 68Ga-labeled PSMA ligand) is administered intravenously.
-
Imaging: Whole-body PET/CT or PET/MRI scans are acquired at one or more time points post-injection (e.g., 60 minutes).
-
Image Analysis: Regions of interest (ROIs) are drawn on the images over various organs and any visible tumor lesions.
-
Quantification: The radioactivity concentration in each ROI is determined and used to calculate the Standardized Uptake Value (SUV), typically normalized to body weight (SUVbw) or lean body mass (SUVlbm). Mean and maximum SUV values (SUVmean and SUVmax) are often reported.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The signaling pathways associated with the targets of this compound and PSMA-617 are distinct, which may have implications for their therapeutic mechanisms of action beyond the direct effects of radiation.
References
Preclinical Showdown: 177Lu-OncoACP3 vs. 177Lu-PSMA in Prostate Cancer Models
For Immediate Release
In the landscape of targeted radiopharmaceutical therapies for prostate cancer, two prominent agents, 177Lu-PSMA-617 and the emerging 177Lu-OncoACP3, are at the forefront of preclinical research. This guide provides a comparative overview of their efficacy in nonclinical models, offering researchers, scientists, and drug development professionals a side-by-side look at the available experimental data.
177Lu-PSMA-617, which targets the Prostate-Specific Membrane Antigen (PSMA), has already demonstrated significant promise in clinical settings for metastatic castration-resistant prostate cancer (mCRPC).[1] Its mechanism involves the binding of the PSMA-617 ligand to PSMA, a protein highly expressed on prostate cancer cells, delivering localized beta radiation from the Lutetium-177 isotope to induce DNA damage and cell death.[2][3]
A newer entrant, 177Lu-OncoACP3, targets Prostatic Acid Phosphatase (ACP3), another antigen abundantly expressed in prostate cancer.[4] Preclinical data suggests that ACP3 may be a more advantageous target than PSMA, with reports indicating it is more abundantly expressed in prostate cancer lesions while having minimal to no presence in healthy organs such as the salivary glands and kidneys.[4][5][6] This differential expression profile suggests a potential for a wider therapeutic window and reduced off-target toxicity for ACP3-targeted therapies.[7]
Comparative Efficacy: A Preclinical Overview
While direct head-to-head studies with comprehensive, side-by-side quantitative data are still emerging in peer-reviewed literature, the existing preclinical data for both agents provide valuable insights into their individual performance.
177Lu-OncoACP3: High Affinity and Potent Anti-Tumor Activity
177Lu-OncoACP3 is a small molecule radiotracer demonstrating an ultra-high affinity for ACP3.[4][8] Preclinical studies have highlighted its rapid and selective accumulation in tumors, coupled with an exceptionally low uptake in normal organs.[4][7][9] In tumor-bearing mice, 177Lu-OncoACP3 has shown potent, single-agent anti-tumor activity, inducing durable cancer remissions at low doses of 5 and 20 MBq/mouse.[4][8][10] A recent study reported that 177Lu-OncoACP3 suppressed tumor growth at doses of 250 or 1000 MBq/kg in mice bearing HT-1080.hACP3 tumors, without signs of acute toxicity.[11]
Key Preclinical Findings for 177Lu-OncoACP3:
-
High Tumor Uptake and Retention: Showed high tumor uptake and a long residence time in BALB/c nude mice with HT-1080.hACP3 tumors.[11]
-
Low Off-Target Accumulation: Autoradiography has shown that it spares human salivary glands, and preclinical models indicate very low uptake in kidneys.[10][11]
-
Potent Therapeutic Efficacy: Demonstrated significant tumor growth suppression at low and very low doses in mouse models.[4][8][10][11]
177Lu-PSMA-617: Established Efficacy with a Different Biodistribution Profile
177Lu-PSMA-617 has been extensively studied in preclinical models, providing a robust dataset on its biodistribution and therapeutic efficacy. These studies have consistently shown high tumor uptake in PSMA-positive xenografts. However, notable uptake is also observed in organs that physiologically express PSMA, such as the kidneys and salivary glands, which is a key consideration for potential toxicities.[12]
The therapeutic efficacy of 177Lu-PSMA-617 has been demonstrated in various preclinical models, leading to significant tumor growth inhibition and prolonged survival in mice bearing prostate cancer xenografts.[13][14]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from separate preclinical studies on 177Lu-OncoACP3 and 177Lu-PSMA-617. It is important to note that these results were not obtained from a head-to-head comparative study and experimental conditions may have varied.
Table 1: Preclinical Therapeutic Efficacy of 177Lu-OncoACP3
| Animal Model | Tumor Model | Dose | Outcome | Reference |
| Tumor-bearing mice | N/A | 5 and 20 MBq/mouse | Potent single-agent anti-tumor activity | [4][8] |
| BALB/c nude mice | HT-1080.hACP3 | 250 or 1000 MBq/kg | Suppressed tumor growth without acute toxicity | [11] |
Table 2: Preclinical Biodistribution of 177Lu-PSMA-617 in Mice Bearing LNCaP Tumors (%ID/g)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. | Reference |
| Blood | 2.16 ± 0.21 | 0.81 ± 0.08 | 0.09 ± 0.01 | 0.05 ± 0.01 | [14] |
| Tumor | 15.1 ± 2.5 | 23.31 ± 0.94 | 18.9 ± 1.5 | 14.5 ± 1.2 | [14] |
| Kidneys | 43.83 ± 3.41 | 25.6 ± 2.1 | 5.4 ± 0.4 | 2.9 ± 0.2 | [14] |
| Liver | 1.54 ± 0.13 | 1.21 ± 0.10 | 0.54 ± 0.05 | 0.31 ± 0.03 | [14] |
| Spleen | 0.89 ± 0.07 | 0.65 ± 0.05 | 0.21 ± 0.02 | 0.12 ± 0.01 | [14] |
| Salivary Glands | N/A | N/A | N/A | N/A | [14] |
Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Table 3: Preclinical Therapeutic Efficacy of 177Lu-PSMA-617
| Animal Model | Tumor Model | Dose | Outcome | Reference |
| Mice | PSMA+ tumors | 111 MBq (single dose) | Significantly suppressed tumor growth and improved median survival to 130 days | [14] |
| Mice | LNCaP bone metastases | 37 MBq | 30.7% increase in lifespan (median survival 34 days vs. 26 days in control) | [14] |
| Mice | LNCaP bone metastases | 111 MBq | 53.8% increase in lifespan (median survival 40 days vs. 26 days in control) | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: Mechanism of action for 177Lu-OncoACP3 and 177Lu-PSMA.
Caption: Generalized workflow for preclinical biodistribution and therapy studies.
Experimental Protocols
The methodologies for key preclinical experiments are outlined below, based on common practices reported in the literature.
In Vivo Biodistribution Studies
-
Animal Models: Male immunodeficient mice (e.g., BALB/c nude or SCID) are typically used.
-
Tumor Xenograft Establishment: Human prostate cancer cell lines (e.g., LNCaP for PSMA expression, or a cell line engineered to express ACP3 like HT-1080.hACP3) are subcutaneously inoculated. Tumors are allowed to grow to a specified size.
-
Radiopharmaceutical Administration: A defined activity of the 177Lu-labeled compound (e.g., 177Lu-OncoACP3 or 177Lu-PSMA-617) is injected intravenously into the tumor-bearing mice.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized. Blood, tumor, and major organs are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile of the radiopharmaceutical.
Preclinical Therapy Studies
-
Animal and Tumor Model: Similar to biodistribution studies, tumor-bearing mice are prepared.
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups receiving different doses of the 177Lu-radiopharmaceutical.
-
Therapy Administration: The therapeutic dose is administered, often as a single intravenous injection.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also observed as indicators of toxicity.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. The time for the tumor to reach a certain volume and the median survival of the treatment groups are compared to the control group.
Conclusion
The preclinical data available for 177Lu-OncoACP3 suggests it is a highly promising new agent for the treatment of prostate cancer, with a potentially superior safety profile due to its minimal uptake in healthy organs compared to what is reported for PSMA-targeted agents. Its high affinity and potent anti-tumor effects in animal models are encouraging. 177Lu-PSMA-617, on the other hand, is a more established agent with a large body of preclinical and clinical data supporting its efficacy.
Future direct comparative preclinical studies are necessary to definitively assess the relative therapeutic index of 177Lu-OncoACP3 and 177Lu-PSMA-617. Such studies will be crucial in determining which of these targeted radiopharmaceuticals, or if both, will play a significant role in the future treatment paradigm for prostate cancer.
References
- 1. [177]Lu-OncoACP3 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmrxiv.de [pharmrxiv.de]
- 6. | BioWorld [bioworld.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OncoACP3 and F-18 DCFPyL PET Imaging in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of two promising radiotracers for positron emission tomography (PET) imaging in prostate cancer: OncoACP3 and F-18 DCFPyL. While F-18 DCFPyL is an established agent targeting the Prostate-Specific Membrane Antigen (PSMA), this compound is a novel radiopharmaceutical targeting the Prostatic Acid Phosphatase (ACP3). This comparison aims to deliver an objective overview of their performance, supported by available experimental data, to inform research and drug development in the field of prostate cancer diagnostics and theranostics.
Overview and Mechanism of Action
F-18 DCFPyL is a second-generation, fluorine-18 labeled small molecule inhibitor of PSMA.[1] PSMA, a transmembrane glycoprotein, is highly overexpressed in the majority of prostate cancer cells, with expression levels increasing in higher-grade, metastatic, and castration-resistant disease.[2][3] Upon intravenous administration, F-18 DCFPyL binds with high affinity to the extracellular domain of PSMA.[4] The emitted positrons from the F-18 isotope are detected by a PET scanner, enabling the visualization of PSMA-expressing tissues throughout the body.[4]
This compound is a novel small-molecule radiotracer that targets Prostatic Acid Phosphatase (ACP3), also known as Prostatic Specific Acid Phosphatase (PSAP).[5][6] ACP3 is an enzyme that is abundantly expressed in prostate cancer.[6][7] Notably, studies suggest that ACP3 is more abundantly expressed in prostate cancer tissues compared to PSMA, with minimal presence in healthy organs such as the salivary glands and kidneys, which are known sites of PSMA expression.[6][8][9][10] This differential expression profile suggests the potential for clearer and more accurate diagnostic imaging.[11] this compound can be labeled with Gallium-68 (68Ga) for diagnostic imaging or with therapeutic radioisotopes like Lutetium-177 (177Lu) and Actinium-225 (225Ac) for theranostic applications.[5][11]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and F-18 DCFPyL. It is crucial to note that a direct head-to-head clinical trial between [68Ga]Ga-OncoACP3 and [18F]DCFPyL has not been published. The data for this compound is from initial first-in-human studies and is compared with [18F]F-PSMA-1007, another PSMA-targeted agent.
Table 1: Biodistribution and Tumor Uptake
| Parameter | [68Ga]Ga-OncoACP3-DOTA | [18F]DCFPyL | Data Source |
| Target | Prostatic Acid Phosphatase (ACP3) | Prostate-Specific Membrane Antigen (PSMA) | [4][6] |
| Tumor Uptake (SUVmax) | Locoregional PCa: 14.1 - 30.5Lymph Node Metastases: 18.7 - 36.7Osseous Metastases: 5.4 - 24.3 | Primary Disease: Up to 71.6Lymph Node Metastases: Up to 100.3Bone Metastases: Up to 102.0 | [12][13] |
| Normal Organ Uptake | Low uptake in: - Salivary glands (SUVmean ~1.3)- Lacrimal glands (SUVmean ~1.2)- Kidneys (SUVmean ~7.0)- Liver (SUVmean ~4.3) | High uptake in: - Salivary glands- Kidneys- Liver- Spleen- Small intestine | [12][13] |
| Blood Pool Activity | Higher than PSMA-ligands (SUVmean ~4.0) | Very low | [12][13] |
Table 2: Diagnostic Performance
| Parameter | [68Ga]Ga-OncoACP3-DOTA (vs. [18F]F-PSMA-1007) | [18F]DCFPyL (CONDOR Trial) | Data Source |
| Indication | Biochemical recurrence and metastatic disease | Biochemically recurrent prostate cancer with non-informative standard imaging | [14] |
| Detection Rate | Complementary uptake patterns with PSMA-PET; detected lesions in all patients (n=10) | 59% - 66% | [12] |
| Correct Localization Rate (CLR) | Not yet established in large trials | 84.8% - 87.0% | |
| Positive Predictive Value (PPV) | Not yet established in large trials | Prostate/Prostate Bed: 79.5%Pelvic Lymph Nodes: 70.9%Extra-pelvic Regions: 67.4% | |
| Impact on Management | Changed diagnostic work-up in 7/25 patientsChanged therapeutic management in 9/25 patients | Changed intended management in 63.9% of patients |
Experimental Protocols
F-18 DCFPyL PET/CT Imaging Protocol (Based on CONDOR Trial)
-
Radiotracer Administration: An average bolus of 320.6 MBq (8.66 mCi) of [18F]DCFPyL was injected intravenously.[13]
-
Patient Preparation: Patients were instructed to be well-hydrated. Fasting was not explicitly required, but patients were asked to avoid multivitamins and folate supplements on the day of the examination.[1]
-
Image Acquisition: PET/CT scans were performed 1-2 hours after injection. A whole-body CT was acquired first for attenuation correction, followed by the PET scan.[1]
-
Image Analysis: Images were interpreted by blinded central readers. Lesion uptake was quantified using Standardized Uptake Values (SUVs).
[68Ga]Ga-OncoACP3-DOTA PET Imaging Protocol (Based on First-in-Human Study)
-
Radiotracer Administration: A significantly lower amount of tracer was injected compared to PSMA radiotracers, with an average of 146 +/- 38 MBq.[14]
-
Radiolabeling: [68Ga]Ga-OncoACP3-DOTA is formed by chelating Gallium-68 to the DOTA moiety of the this compound small molecule ligand.[4]
-
Patient Preparation: Specific patient preparation protocols for this compound PET are still under investigation in clinical trials. Generally, patients are encouraged to be well-hydrated.
-
Image Acquisition: Scans were performed at earlier time points compared to PSMA-PET, at 62 +/- 33 minutes post-injection.[14] Dynamic scanning was also performed in some patients.[14]
-
Image Analysis: Tumor uptake and biodistribution were evaluated and compared to available PSMA PET scans.[14]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the targets of F-18 DCFPyL and this compound.
Caption: PSMA Signaling Pathway in Prostate Cancer.
Caption: ACP3 Signaling Pathway in Prostate Cancer.
Experimental Workflow
The following diagram outlines a generalized experimental workflow for PET imaging with either this compound or F-18 DCFPyL.
References
- 1. Cellular prostatic acid phosphatase, a PTEN-functional homologue in prostate epithelia, functions as a prostate-specific tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACP3 - RayzeBio [rayzebio.com]
- 3. philochem.ch [philochem.ch]
- 4. This compound (Therapy) - Philogen Spa [philogen.com]
- 5. youtube.com [youtube.com]
- 6. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 7. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. urotoday.com [urotoday.com]
- 10. ACP3 acid phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. This compound (Imaging) - Philogen Spa [philogen.com]
- 13. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. philochem.ch [philochem.ch]
OncoACP3: A Comparative Guide to a Novel Predictive Biomarker for Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OncoACP3 with existing alternatives as a predictive biomarker for therapy response in prostate cancer. It is intended to be an objective resource, presenting available experimental data and detailed methodologies to support further research and development in this promising area of oncology.
Executive Summary
This compound is an innovative small molecule radiotracer with an exceptionally high affinity for Prostatic Acid Phosphatase (ACP3), a compelling biomarker for prostate cancer.[1] ACP3, a phosphatase abundantly expressed in prostate cancer tissues, offers a distinct advantage over the current standard, Prostate-Specific Membrane Antigen (PSMA), due to its minimal presence in healthy organs.[1] This differential expression profile suggests that this compound has the potential for more precise tumor targeting, leading to improved diagnostic accuracy and therapeutic efficacy with a favorable safety profile.
When labeled with diagnostic radioisotopes like Gallium-68 (68Ga), this compound serves as a sensitive imaging agent for PET scans. When paired with therapeutic radioisotopes such as Lutetium-177 (177Lu) or Actinium-225 (225Ac), it transforms into a potent targeted radioligand therapy. Preclinical studies have demonstrated the robust anti-tumor activity of therapeutic this compound conjugates. While clinical validation is ongoing, the initial data suggests that the intensity of this compound uptake on diagnostic scans could predict the response to this compound-based targeted radionuclide therapy, embodying the principles of theranostics.
Comparative Data: this compound vs. PSMA-based Radiotracers
The following tables summarize the available quantitative data comparing the performance of this compound-based and PSMA-based radiotracers for the detection of prostate cancer lesions. It is important to note that while this data pertains to diagnostic performance, it serves as a crucial foundation for validating this compound as a predictive biomarker for therapy response. A higher and more specific uptake in tumors is hypothesized to correlate with a better therapeutic outcome.
Table 1: Preclinical Therapeutic Efficacy of 177Lu-OncoACP3 in a Mouse Model
| Treatment Group | Dose | Tumor Growth Suppression | Acute Toxicity |
| 177Lu-OncoACP3-DOTAGA | 250 MBq/kg | Significant | Not observed |
| 177Lu-OncoACP3-DOTAGA | 1000 MBq/kg | Significant | Not observed |
Data from preclinical studies in BALB/c nude mice bearing subcutis HT-1080.hACP3 tumors.[1]
Experimental Protocols
The validation of a predictive biomarker like this compound is a multi-stage process, beginning with preclinical evaluation and culminating in prospective clinical trials. The following protocols are based on established guidelines for biomarker and radiopharmaceutical validation.
Preclinical Validation of Therapeutic Efficacy
Objective: To determine the anti-tumor efficacy of a therapeutic this compound construct (e.g., 177Lu-OncoACP3) in a relevant animal model of prostate cancer.
Methodology:
-
Cell Line Selection: Utilize human prostate cancer cell lines with confirmed high expression of ACP3 (e.g., LNCaP, 22Rv1) and, as a negative control, a cell line with low or no ACP3 expression.
-
Animal Model: Establish xenograft tumors by subcutaneously implanting ACP3-positive prostate cancer cells into immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Treatment Groups: Randomize tumor-bearing mice into several groups:
-
Treatment Administration: Administer the assigned treatment intravenously.
-
Tumor Volume Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly) for a defined period (e.g., up to 49 days).[2]
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.[2]
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups. Statistical significance is determined using appropriate tests (e.g., ANOVA for tumor growth, log-rank test for survival).[2]
Clinical Validation as a Predictive Biomarker
Objective: To establish a correlation between the intensity of this compound uptake on PET imaging and the clinical response to 177Lu-OncoACP3 therapy in patients with metastatic castration-resistant prostate cancer (mCRPC).
Methodology:
-
Patient Population: Recruit patients with mCRPC who have progressive disease after standard therapies and show positive uptake on a screening 68Ga-OncoACP3 PET/CT scan.
-
Trial Design: A prospective, single-arm, multicenter study is a common design for initial validation.
-
Baseline Imaging: Perform a baseline 68Ga-OncoACP3 PET/CT scan for each patient. Quantify tumor uptake using metrics such as maximum standardized uptake value (SUVmax), mean SUV (SUVmean), and total tumor volume (TTV).
-
Radioligand Therapy: Administer a standard dose of 177Lu-OncoACP3 in multiple cycles (e.g., every 6-8 weeks).
-
Response Assessment: Evaluate treatment response using established criteria (e.g., PCWG3 for PSA response, RECIST for imaging response). This includes:
-
Serial monitoring of serum PSA levels.
-
Follow-up imaging with conventional methods (CT and bone scan) and/or 68Ga-OncoACP3 PET/CT at predefined intervals.
-
-
Correlation Analysis: Analyze the correlation between baseline 68Ga-OncoACP3 PET parameters (SUVmax, SUVmean, TTV) and treatment response endpoints (e.g., PSA decline of ≥50%, radiographic progression-free survival, overall survival).
-
Cut-off Determination: Use statistical methods like receiver operating characteristic (ROC) curve analysis to determine an optimal cut-off value for baseline this compound uptake that can predict a favorable therapy response.
Visualizations: Signaling Pathways and Experimental Workflows
ACP3 Signaling Pathway in Prostate Cancer
Cellular ACP3 (cPAcP) functions as a protein tyrosine phosphatase. One of its key roles is the dephosphorylation of the ErbB-2 (HER2) receptor tyrosine kinase. By dephosphorylating ErbB-2, cPAcP inhibits downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK pathways, thereby acting as a tumor suppressor.[3][4]
Caption: ACP3 dephosphorylates ErbB-2, inhibiting downstream signaling.
Experimental Workflow for this compound Validation
The validation of this compound as a predictive biomarker follows a structured workflow from preclinical studies to clinical trials, guided by regulatory standards.
Caption: Workflow for validating this compound as a predictive biomarker.
References
- 1. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 2. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB-2 Signaling in Advanced Prostate Cancer Progression and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB-2 signaling in advanced prostate cancer progression and potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
OncoACP3 in Prostate Cancer: A Comparative Look at an Evolving Theranostic Platform
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the clinical and preclinical data available for OncoACP3, a novel small molecule targeting Prostatic Acid Phosphatase (ACP3) for the diagnosis and treatment of prostate cancer. This document summarizes the latest findings, placing them in the context of the current standard of care, particularly Prostate-Specific Membrane Antigen (PSMA)-targeted agents.
This compound is emerging as a promising new agent in the landscape of prostate cancer theranostics, a field currently dominated by PSMA-targeted radioligands. Developed by Philochem AG, this compound is a small molecule radiotracer with a high affinity for Acid Phosphatase 3 (ACP3), a protein abundantly expressed in prostate cancer.[1] The platform includes both diagnostic ([68Ga]Ga-OncoACP3) and therapeutic ([177Lu]Lu-OncoACP3 and [225Ac]Ac-OncoACP3) candidates. While the therapeutic agents are still in early-stage development, initial clinical data for the diagnostic compound shows potential for a complementary role to PSMA-targeted imaging.
Diagnostic this compound: Early Clinical Findings
A phase I clinical trial (NCT06840535) is currently evaluating the safety and dosimetry of [68Ga]Ga-OncoACP3 for PET imaging in prostate cancer patients.[2] Initial results from the first cohort of patients have been encouraging, with no dose-limiting toxicities reported and a favorable safety profile characterized by selective tumor uptake and long residence time with minimal accumulation in healthy tissues.[1][3]
A key early insight into the diagnostic potential of this compound comes from a retrospective, head-to-head comparison with [18F]F-PSMA-1007 PET in prostate cancer patients. This analysis provides the first glimpse into how this compound may perform relative to the current imaging standard.
Table 1: Comparative Biodistribution and Tumor Uptake of [68Ga]Ga-OncoACP3-DOTA vs. PSMA-PET
| Feature | [68Ga]Ga-OncoACP3-DOTA PET | [18F]F-PSMA-1007 PET | Reference(s) |
| Tumor Uptake (SUVmax) | Mean: 14.9 (Locoregional); 5.9 - 12.9 (Metastases) | Mean: 20.4 (Locoregional); 13.8 - 24.3 (Metastases) | [4] |
| Biodistribution | Cleaner profile with no salivary or lacrimal gland uptake. Lower uptake in liver, small intestine, spleen, and pancreas. | Known uptake in salivary and lacrimal glands, as well as liver, small intestine, spleen, and pancreas. | [5] |
| Bone Metastases Uptake | Higher uptake in a case study (210 vs 105), but no significant difference in the overall cohort. | Standard for detecting bone metastases. | [5] |
| Clinical Impact | Triggered changes in diagnostic work-up in 7/25 patients and therapeutic management in 9/25 patients. | N/A in this comparison | [5] |
SUVmax: Maximum Standardized Uptake Value. Data is from a retrospective analysis and may not be representative of all patients.
The data suggests that while PSMA-PET may show higher SUVmax values in some lesions, [68Ga]Ga-OncoACP3-DOTA exhibits a "cleaner" biodistribution with less off-target uptake in healthy organs.[5] This could be particularly advantageous in reducing the ambiguity of scans. Notably, complementary uptake patterns were observed, where some patients had ACP3-positive/PSMA-negative lesions and vice versa, suggesting this compound could be a valuable tool for patients with low PSMA-expressing tumors.[5]
Therapeutic this compound: Preclinical Evidence
The therapeutic counterparts, [177Lu]Lu-OncoACP3 and [225Ac]Ac-OncoACP3, are in earlier, preclinical stages of development, with a Phase I/II study anticipated to commence in 2026.[3] Preclinical studies in mouse models of prostate cancer have demonstrated that [177Lu]Lu-OncoACP3 has potent single-agent anti-tumor activity at low doses.[1] These studies have also highlighted a rapid and selective accumulation in tumor masses with very low uptake in normal organs, including the kidneys and salivary glands.[1]
Experimental Protocols
Retrospective PET Scan Comparison ([68Ga]Ga-OncoACP3-DOTA vs. [18F]F-PSMA-1007)
The initial clinical comparison of [68Ga]Ga-OncoACP3-DOTA and [18F]F-PSMA-1007 was a retrospective analysis of the first 10 patients who underwent PET/CT with the this compound tracer.[4] For comparison, 8 of these patients had also received a [18F]F-PSMA-1007 PET scan within a median of 19 days.[4] The [68Ga]Ga-OncoACP3-DOTA radiotracer was produced according to Section 13(2b) of the German Medicinal Products Act.[4]
Preclinical Efficacy of [177Lu]Lu-OncoACP3
Information regarding the specific preclinical experimental protocols for [177Lu]Lu-OncoACP3 is limited in the public domain. However, based on similar studies with other 177Lu-labeled small molecules for prostate cancer, a typical study design would likely involve:
-
Cell Lines and Animal Models: Human prostate cancer cell lines (e.g., LNCaP, PC-3) with varying levels of ACP3 expression would be used to establish tumor xenografts in immunocompromised mice.
-
Radiolabeling: The this compound small molecule would be chelated with 177Lutetium.
-
Biodistribution Studies: Tumor-bearing mice would be injected with [177Lu]Lu-OncoACP3. At various time points post-injection, organs and tumors would be harvested, weighed, and the radioactivity measured to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Therapy Studies: Mice with established tumors would be treated with varying doses of [177Lu]Lu-OncoACP3. Tumor growth would be monitored over time and compared to a control group receiving a vehicle. Key endpoints would include tumor volume, body weight, and overall survival.
This compound's Mechanism of Action: Targeting ACP3
This compound targets Prostatic Acid Phosphatase (ACP3), also known as Prostatic Acid Phosphatase (PAP). ACP3 is a non-specific tyrosine phosphatase.[5] In the context of prostate cancer, one of its key roles is as a tumor suppressor through the dephosphorylation of the ERBB2 (also known as HER2) receptor.[2] This dephosphorylation leads to the deactivation of the downstream MAPK signaling pathway, which is involved in cell proliferation and survival.
Figure 1: Simplified signaling pathway of ACP3's tumor suppressive function.
Concluding Remarks
This compound represents a novel and promising theranostic platform for prostate cancer. Early clinical data for the diagnostic agent [68Ga]Ga-OncoACP3 suggests a favorable safety profile and a potentially complementary role to PSMA-PET, particularly in patients with low PSMA expression. The therapeutic agents, while still in preclinical development, have shown encouraging anti-tumor activity in animal models. As more clinical data becomes available, the role of this compound in the diagnosis and treatment of prostate cancer will become clearer. Further studies are warranted to fully elucidate its clinical utility and to determine its optimal positioning in the management of this disease.
References
Cost-effectiveness analysis of OncoACP3 imaging compared to PSMA PET
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of OncoACP3 imaging and Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET), supported by available experimental data. As this compound is an emerging technology, a direct, comprehensive cost-effectiveness analysis against the well-established PSMA PET is not yet feasible. However, this guide will delve into the technical and early clinical data of this compound and compare it with the extensive data available for PSMA PET, alongside a discussion of cost-effectiveness considerations.
Introduction
Accurate imaging is paramount in the management of cancer, influencing diagnosis, staging, and treatment planning. In the realm of prostate cancer, PSMA PET has revolutionized imaging over the past decade, offering high sensitivity and specificity.[1] However, the quest for even more precise and specific targets continues. This compound, a novel radiopharmaceutical targeting Acid Phosphatase 3 (ACP3), has recently entered clinical investigation, showing promise as a potential new player in oncologic imaging.[2][3]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and PSMA PET lies in their molecular targets.
This compound: This imaging agent is a small molecule radiotracer with an ultra-high affinity for Acid Phosphatase 3 (ACP3).[2][4] ACP3, a phosphatase, is abundantly expressed in prostate cancer.[2] Crucially, it is reported to be undetectable in most normal organs, with the exception of the healthy prostate.[2][4] Preclinical studies suggest that ACP3 is more abundantly expressed in prostate cancer than PSMA, with less background expression in other healthy tissues.[2][3] The mechanism involves the this compound ligand binding to the ACP3 enzyme, which is implicated in cellular metabolism and signal transduction.[5]
PSMA PET: This established imaging modality uses a radiolabeled molecule that binds to the Prostate-Specific Membrane Antigen (PSMA).[6] PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[6] The binding of the radiotracer to PSMA allows for the visualization of cancerous lesions via a PET scan.[6][7] While highly expressed in prostate cancer, PSMA is also found in other tissues, which can sometimes lead to non-specific uptake.[3]
Caption: Targeting mechanisms of this compound and PSMA PET.
Comparative Data: Early Insights
Direct comparative clinical data is limited as this compound is in early-phase trials. However, a retrospective analysis of 10 prostate cancer patients who underwent both [⁶⁸Ga]Ga-OncoACP3-DOTA PET/CT and [¹⁸F]F-PSMA-1007 PET provides the first clinical comparison.
Table 1: Early Comparative Performance Data
| Parameter | [⁶⁸Ga]Ga-OncoACP3-DOTA PET/CT | [¹⁸F]F-PSMA-1007 PET | Source |
| Patient Cohort | 10 male prostate cancer patients | 8 of the 10 patients also had PSMA PET | [8] |
| Primary Target | Acid Phosphatase 3 (ACP3) | Prostate-Specific Membrane Antigen (PSMA) | [2][6] |
| Normal Organ Biodistribution | Favorable, with hepatic and renal excretion. No apparent specific binding to other healthy organs. | Higher uptake in liver and renal parenchyma compared to this compound. | [8] |
| Lymph Node Metastases Detection | In 2 patients, a higher number of nodes and higher uptake were observed. | In the same 2 patients, fewer nodes were detected. | [8] |
| Bone Metastases Detection | Similar number of lesions detected compared to PSMA PET. | Similar number of lesions detected compared to this compound. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings.
This compound Imaging Protocol ([⁶⁸Ga]Ga-OncoACP3-DOTA PET/CT)
A Phase I clinical trial (NCT06840535) is currently evaluating the safety and dosimetry of ⁶⁸Ga-OncoACP3.[9] The protocol for the initial retrospective analysis involved:
-
Patient Population: Male prostate cancer patients with inconclusive prior PSMA-PET or for radioligand therapy planning.[8]
-
Radiotracer Administration: A median of 121 MBq (3.2 mCi) of [⁶⁸Ga]Ga-OncoACP3-DOTA was injected.[8]
-
Image Acquisition: PET/CT scan was performed at a median of 49 minutes post-injection.[8] Delayed scans were performed in some patients at a median of 180 minutes post-injection.[8]
PSMA PET Imaging Protocol (General)
PSMA PET protocols are well-established. A typical protocol involves:
-
Patient Population: Men with prostate cancer, often for initial staging of high-risk disease or for localization of biochemical recurrence.[6][10]
-
Radiotracer Administration: A radioactive tracer drug (e.g., ⁶⁸Ga-PSMA-11) is injected intravenously.[6]
-
Uptake Period: A waiting period of approximately 60 minutes allows the tracer to distribute throughout the body and bind to PSMA-expressing cells.[6]
-
Image Acquisition: A PET scanner detects the radiation emitted by the tracer, creating images that show the location of prostate cancer cells.[6]
Caption: Generalized workflow for this compound and PSMA PET imaging.
Cost-Effectiveness Considerations
A formal cost-effectiveness analysis compares the costs and health outcomes of different technologies.[11][12] While it is too early for a direct comparison, we can review the existing evidence for PSMA PET and consider the potential for this compound.
PSMA PET:
-
Studies have shown that PSMA PET/CT can be cost-effective compared to conventional imaging (CT and bone scan) for men with high-risk prostate cancer, demonstrating better accuracy at a lower cost in some settings.[13][14]
-
However, for patients with recurrent prostate cancer, the cost-effectiveness is more debated. While PSMA-PET can lead to improved disease detection, it may also lead to the earlier use of expensive systemic therapies, potentially offsetting the benefits from a purely economic standpoint.[15][16] One study found that upfront PSMA-PET in this cohort was not considered cost-effective at a willingness-to-pay threshold of $150,000 per quality-adjusted life-year (QALY), though it was more favorable in patients with lower PSA levels.[15][16]
This compound:
The future cost-effectiveness of this compound imaging will depend on several factors:
-
Diagnostic Accuracy: If further trials confirm superior or non-inferior accuracy to PSMA PET, particularly in challenging patient populations, it could justify its use. The early data suggesting better detection of lymph node metastases is promising in this regard.[8]
-
Clinical Impact: The key will be whether this compound imaging leads to changes in patient management that improve outcomes, such as more accurate staging leading to better-tailored therapies.
-
Cost of the Radiopharmaceutical: The production cost of the this compound radiotracer will be a significant factor.
-
Theranostic Potential: this compound is also being developed as a theranostic agent, where it can be paired with therapeutic radioisotopes like Lutetium-177.[3] If the diagnostic imaging with ⁶⁸Ga-OncoACP3 can effectively select patients for successful ¹⁷⁷Lu-OncoACP3 therapy, its value and cost-effectiveness will be significantly enhanced.
Conclusion
PSMA PET is the current, well-validated standard for high-risk and recurrent prostate cancer imaging. This compound is a promising new agent with a distinct molecular target and encouraging preclinical and initial clinical data. The early comparison suggests a favorable biodistribution and potential advantages in detecting certain metastases. However, larger, prospective studies are essential to validate these findings and to fully understand the clinical utility and diagnostic performance of this compound imaging. The ultimate role and cost-effectiveness of this compound in the clinical landscape will be determined by the outcomes of ongoing and future clinical trials. For researchers and drug development professionals, this compound represents an exciting new frontier in targeted cancer imaging and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Therapy) - Philogen Spa [philogen.com]
- 3. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 4. philochem.ch [philochem.ch]
- 5. What are ACP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PSMA PET Scan for Prostate Cancer | UCSF Radiology [radiology.ucsf.edu]
- 7. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. PSMA-PET CT Imaging for Prostate Cancer · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Cost-effectiveness modelling in diagnostic imaging: a stepwise approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Twenty Years of Cost-effectiveness Analysis in Medical Imaging: Are We Improving? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost of PSMA vs Traditional Imaging | GU Oncology Now [guoncologynow.com]
- 14. Prostate-specific membrane antigen PET/CT cost-effective versus conventional imaging - Medical Conferences [conferences.medicom-publishers.com]
- 15. radiologybusiness.com [radiologybusiness.com]
- 16. Cost-Effectiveness and Evidence Gaps Surrounding PSMA-PET for Recurrent Prostate Cancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
OncoACP3-Based Therapies: A Comparative Guide for Emerging Prostatic Cancer Treatments
An Objective Analysis of Preclinical and Early Clinical Data for a Novel Theranostic Agent
The landscape of prostate cancer treatment is continually evolving, with a significant focus on targeted radionuclide therapies. While Prostate-Specific Membrane Antigen (PSMA) has been a cornerstone target, emerging agents are exploring alternative pathways to enhance efficacy and safety. This guide provides a comprehensive comparison of OncoACP3-based therapies, a novel class of theranostic agents, with the established PSMA-targeted therapies. Due to the early stage of this compound development, this comparison is based on available preclinical data and initial findings from a Phase I diagnostic study. Long-term safety and efficacy data for this compound-based therapies are not yet available.
Introduction to this compound-Based Therapies
This compound is a small molecule radiotracer with a high affinity for Acid Phosphatase 3 (ACP3), a phosphatase enzyme abundantly expressed in prostate cancer.[1][2][3] The rationale for targeting ACP3 lies in its favorable expression profile compared to PSMA; it is reportedly more abundantly expressed in prostate cancer lesions while being undetectable in most normal organs, with the exception of the healthy prostate.[1][2][3][4] This differential expression suggests a potential for higher tumor-to-organ ratios, possibly leading to improved diagnostic accuracy and therapeutic windows.
This compound is being developed as a "theranostic" platform, meaning it can be used for both diagnosis and therapy by chelating different radioisotopes:
-
Diagnostic: ⁶⁸Ga-OncoACP3 is used for Positron Emission Tomography (PET) imaging to identify and stage prostate cancer.[4][5][6]
-
Therapeutic: ¹⁷⁷Lu-OncoACP3 and ²²⁵Ac-OncoACP3 are being developed for targeted radionuclide therapy to destroy cancer cells.[1][2][6]
The development of this compound is being led by Philochem AG, a subsidiary of the Philogen Group, and is partnered with RayzeBio, a Bristol Myers Squibb company, for further development and commercialization.[1][2][3][7]
Comparative Efficacy Data (Preclinical)
As of late 2025, efficacy data for this compound-based therapies is limited to preclinical studies in animal models. The following table summarizes the key findings in comparison to PSMA-targeted agents.
| Feature | This compound-Based Therapies | PSMA-Targeted Therapies (Established) |
| Target | Acid Phosphatase 3 (ACP3) | Prostate-Specific Membrane Antigen (PSMA) |
| Affinity | Picomolar binding affinity to ACP3[8][9] | High affinity to PSMA |
| Tumor Uptake (Preclinical) | Rapid and selective accumulation in ACP3-expressing tumors.[2][6][8] High tumor-to-blood ratio (>148 at 2h post-administration).[8] | Well-established high tumor uptake in PSMA-positive lesions. |
| Tumor Residence Time (Preclinical) | Long biological half-life (>72 hours) in tumors.[8] | Variable, but generally sufficient for therapeutic effect. |
| Anti-tumor Activity (Preclinical) | ¹⁷⁷Lu-OncoACP3 cured tumors in mice at low, well-tolerated doses (5 and 20 MBq/mouse).[2][3][8] | ¹⁷⁷Lu-PSMA-617 has demonstrated significant anti-tumor activity in preclinical models and clinical trials. |
| Payload Delivery | Modular structure allows for conjugation to cytotoxic agents like monomethyl auristatin E, showing potent anti-tumor activity.[8] | Can be conjugated to various therapeutic radioisotopes and cytotoxic agents. |
Comparative Safety and Biodistribution Data (Preclinical and Early Clinical)
A key potential advantage of this compound is its biodistribution profile, which may translate to an improved safety profile.
| Feature | This compound-Based Therapies | PSMA-Targeted Therapies (Established) |
| Normal Organ Uptake (Preclinical) | Extraordinarily low uptake in normal organs, including kidneys and salivary glands.[2][4][6] | Notable uptake in salivary glands, lacrimal glands, kidneys, and small intestine, which can lead to side effects like xerostomia (dry mouth). |
| Biodistribution (Early Human Data - ⁶⁸Ga-OncoACP3) | A retrospective analysis of the first 25 patients scanned with ⁶⁸Ga-OncoACP3-DOTA showed a "cleaner" biodistribution with no salivary or lacrimal gland uptake and lower uptake in the liver, small intestine, spleen, and pancreas compared to PSMA PET.[10] | Well-characterized biodistribution with physiological uptake in the aforementioned organs. |
| Safety Profile (Early Human Data - ⁶⁸Ga-OncoACP3) | Initial data from the first cohort of a Phase I trial (NCT06840535) for the diagnostic agent has been described as "promising" with an "encouraging safety profile".[7] | Generally well-tolerated, with known side effects related to off-target radiation to salivary glands and kidneys. |
| Long-Term Safety | Not yet available. Therapeutic agents have not yet entered clinical trials. | Established through multiple clinical trials and real-world use. Long-term toxicities are being monitored. |
Signaling Pathways and Mechanism of Action
The therapeutic action of this compound is not based on modulating a signaling pathway in the traditional sense. Instead, it acts as a targeting vehicle to deliver a radioactive payload to cancer cells.
Caption: Mechanism of action for this compound-based radioligand therapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
5.1. In Vivo Tumor Models and Efficacy Studies
-
Animal Model: BALB/c nude mice.[9]
-
Tumor Cell Lines: Subcutaneous implantation of HT-1080 cells engineered to express human ACP3 (HT-1080.hACP3).[9][11]
-
Therapeutic Agent: ¹⁷⁷Lu-OncoACP3-DOTAGA.[9]
-
Dosing: Intravenous administration of ¹⁷⁷Lu-OncoACP3 at varying doses (e.g., 5 MBq and 20 MBq per mouse, or 250 and 1000 MBq/kg).[2][3][9]
-
Efficacy Endpoint: Tumor growth suppression and survival analysis. Tumor volume is measured regularly, and treatment efficacy is determined by comparing tumor growth in treated versus control groups.[8][9]
-
Toxicity Assessment: Monitoring of body weight and observation for any signs of acute toxicity.[9]
5.2. Biodistribution Studies
-
Animal Model: BALB/c nude mice bearing subcutaneous HT-1080.hACP3 tumors.[9]
-
Procedure: Following intravenous injection of the radiotracer, animals are euthanized at various time points (e.g., 2, 6, 24, 48, 72 hours).[9]
-
Analysis: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Endpoint: Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for the assessment of tumor uptake and clearance from normal organs.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Current Clinical Status and Future Outlook
This compound-based agents are in the nascent stages of clinical development. A Phase I trial (NCT06840535) is currently evaluating the safety and dosimetry of the diagnostic agent ⁶⁸Ga-OncoACP3 in patients with prostate cancer.[5][12][13] Initial results are reportedly promising, showing selective tumor uptake and a favorable safety profile.[7]
The therapeutic counterparts, ¹⁷⁷Lu-OncoACP3 and ²²⁵Ac-OncoACP3, are still in the preclinical phase, with ongoing activities to support an Investigational New Drug (IND) application for a Phase I therapeutic study.[7]
This compound represents a promising new target for the diagnosis and treatment of prostate cancer. Preclinical data suggests potential advantages over the current standard, PSMA-targeted agents, particularly concerning a cleaner biodistribution profile that may reduce off-tumor toxicities. However, it is crucial to underscore that these are early findings. Long-term safety and efficacy in humans remain to be established through rigorous clinical trials. The scientific community awaits further data from the ongoing diagnostic trial and the initiation of therapeutic studies to determine the ultimate clinical utility of this compound-based therapies.
References
- 1. philochem.ch [philochem.ch]
- 2. This compound (Therapy) - Philogen Spa [philogen.com]
- 3. philochem.ch [philochem.ch]
- 4. philochem.ch [philochem.ch]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 7. philogen.com [philogen.com]
- 8. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 10. urotoday.com [urotoday.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ACP3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
OncoACP3 Uptake in Prostate Cancer: An Objective Comparison with Current Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OncoACP3 PET imaging with the current standard, PSMA PET, focusing on the correlation of tracer uptake with Gleason score and Prostate-Specific Antigen (PSA) levels. The information is based on the latest available preclinical and emerging clinical data.
Introduction to this compound
This compound is a novel small-molecule radiotracer with an exceptionally high affinity for Prostatic Acid Phosphatase (ACP3), an enzyme that is abundantly expressed in prostate cancer tissue but has minimal presence in most other normal organs.[1][2][3] This differential expression profile suggests that targeting ACP3 could offer a clearer and more precise imaging modality for prostate cancer compared to the current standard, Prostate-Specific Membrane Antigen (PSMA) targeted agents.[1] this compound can be labeled with Gallium-68 (⁶⁸Ga) for PET imaging or with therapeutic radioisotopes like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for theranostic applications.[1][3]
Correlation of this compound Uptake with Gleason Score and PSA Levels
Emerging clinical data from early studies provide initial insights into the relationship between this compound uptake, measured as the Maximum Standardized Uptake Value (SUVmax), and key prognostic indicators of prostate cancer: the Gleason score and PSA levels.
This compound Uptake and Gleason Score
A key finding from a retrospective analysis of the first 25 patients scanned with ⁶⁸Ga-OncoACP3-DOTA PET is that there appears to be no association between this compound uptake and the Gleason Score . This suggests that the intensity of this compound uptake may not directly correlate with the aggressiveness of the tumor as defined by the Gleason grading system.
This compound Uptake and PSA Levels
The correlation between this compound uptake and PSA levels is still under investigation in ongoing clinical trials. Patient eligibility for these trials includes individuals with suspected recurrence based on elevated serum PSA levels (e.g., a progressive and confirmed serum PSA level > 0.2 ng/mL), indicating that the relationship between this compound uptake and various PSA levels is a key area of interest.[4] However, specific quantitative data correlating SUVmax with a range of PSA levels from these early studies is not yet publicly available.
Comparative Performance: this compound vs. PSMA PET
Initial head-to-head comparisons of ⁶⁸Ga-OncoACP3-DOTA PET with PSMA-targeted PET (¹⁸F-PSMA-1007 or ⁶⁸Ga-PSMA-11) in patients with prostate cancer have revealed several key differences and potential advantages for this compound.
Table 1: Quantitative Comparison of this compound and PSMA PET Tracer Uptake
| Feature | ⁶⁸Ga-OncoACP3-DOTA | PSMA-PET (¹⁸F-PSMA-1007) |
| Tumor Uptake | High and specific tumor uptake has been demonstrated.[5] In some cases, higher tumor uptake was observed compared to PSMA PET. | High tumor uptake is characteristic of PSMA-avid lesions. |
| Normal Organ Biodistribution | Favorable biodistribution with significantly lower uptake in the liver, kidneys, parotid glands, and small intestine compared to ¹⁸F-PSMA-1007.[6] | Specific uptake is commonly observed in the salivary glands, lacrimal glands, liver, spleen, and kidneys. |
| Lesion Detection | Has shown complementary or superior lesion detection compared to PSMA tracers. In a retrospective analysis of 27 scans, ⁶⁸Ga-OncoACP3-DOTA demonstrated superior diagnostic performance to matched PSMA PET in 12 of the scans (55%).[6] | The established standard for sensitive detection of metastatic prostate cancer. |
| Tumor-to-Organ Ratio | Generally superior tumor-to-organ ratio due to lower background uptake in healthy tissues. | Can be limited by physiological uptake in surrounding organs. |
Experimental Protocols
⁶⁸Ga-OncoACP3 PET/CT Imaging Protocol (Based on Phase I Clinical Trial NCT06840535)
This protocol outlines the methodology for ⁶⁸Ga-OncoACP3 PET/CT imaging as described in the ongoing Phase I clinical trial.
-
Patient Population: Eligible patients are males aged 18 years or older with a diagnosis of prostate cancer in one of the following categories:
-
Suspected metastasis and are candidates for initial definitive therapy.
-
Suspected recurrence based on a progressive and confirmed serum PSA level > 0.2 ng/mL.
-
Metastatic disease who might be candidates for treatment with ¹⁷⁷Lu-labelled PSMA ligands.[4]
-
-
Radiotracer Administration: A single intravenous bolus of ⁶⁸Ga-OncoACP3 is administered to the patient.[4]
-
PET/CT Imaging: A series of PET/CT scans are performed to assess the biodistribution, pharmacokinetics, and dosimetry of the radiotracer.[4]
-
Image Analysis: The uptake of ⁶⁸Ga-OncoACP3 in tumors and normal organs is quantified using semi-quantitative parameters such as SUVmax and SUVmean. The correlation of tracer uptake with immunopathology staining for ACP3 is also evaluated in patients who undergo surgery or tumor biopsy.[4]
Signaling Pathways and Uptake Mechanism
The uptake of this compound is predicated on its high affinity for the ACP3 enzyme expressed on the surface of prostate cancer cells. The expression of the ACP3 gene is, in part, regulated by the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer development and progression.
Androgen Receptor Signaling Pathway Leading to ACP3 Expression
Caption: Androgen receptor signaling pathway leading to ACP3 expression and this compound binding.
The binding of androgens to the androgen receptor in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements on DNA, promoting the transcription of target genes, including ACP3.[5][7][8] Other transcription factors such as NF-κB and HIF2α have also been shown to regulate ACP3 gene expression.[9] The translated ACP3 protein is then expressed on the cell surface, where it can be targeted by the this compound radiotracer.
Experimental Workflow
The process from patient selection to data analysis for assessing this compound uptake is a multi-step workflow.
Caption: Experimental workflow for ⁶⁸Ga-OncoACP3 PET/CT imaging and analysis.
Conclusion
This compound is a promising new radiotracer for prostate cancer imaging that demonstrates high tumor uptake and a favorable safety and biodistribution profile in early clinical studies. A notable preliminary finding is the lack of association between this compound uptake and Gleason score, suggesting it may provide information independent of tumor grade. While its correlation with PSA levels is still being elucidated, its complementary and sometimes superior performance compared to PSMA PET indicates its potential to become a valuable tool in the diagnosis and management of prostate cancer. Further data from ongoing and future clinical trials will be crucial to fully define its role in the clinical setting.
References
- 1. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 2. This compound (Imaging) - Philogen Spa [philogen.com]
- 3. This compound (Therapy) - Philogen Spa [philogen.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
- 6. urotoday.com [urotoday.com]
- 7. Prostate epithelial genes define therapy-relevant prostate cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Proteins Regulated by Androgen and Protein Kinase a Signaling in VCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACP3 acid phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Binding: OncoACP3 vs. PSMA Ligands
For Immediate Release
OTELFINGEN, SWITZERLAND & BOSTON, MA – December 7, 2025 – In the rapidly evolving landscape of targeted radionuclide therapy for prostate cancer, two prominent molecular targets have emerged: Prostate-Specific Membrane Antigen (PSMA) and Prostatic Acid Phosphatase (ACP3). This guide provides a detailed comparative analysis of the off-target binding profiles of the novel ACP3-targeting ligand, OncoACP3, and various established PSMA-targeting ligands. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the key differentiators in their preclinical and clinical performance.
Executive Summary
Prostate-specific membrane antigen (PSMA) has been a cornerstone in the theranostics of prostate cancer. However, on-target, off-tumor binding in tissues such as the salivary glands, lacrimal glands, kidneys, and small intestine has been associated with treatment-limiting toxicities. Prostatic Acid Phosphatase (ACP3), a target with high expression in prostate cancer and minimal expression in most healthy tissues, presents a promising alternative. The novel ligand, this compound, demonstrates a highly favorable biodistribution profile with significantly lower uptake in key off-target organs compared to PSMA ligands, potentially offering a wider therapeutic window.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on binding affinities and in vivo biodistribution of this compound and representative PSMA ligands.
Table 1: In Vitro Binding Affinities
| Ligand | Target | Binding Affinity (IC50/Ki) | Cell Line | Reference |
| This compound | ACP3 | Picomolar range (qualitative) | - | [1][2] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PSMA | IC50: ~17.7 nM, Ki: ~7.2 nM | LNCaP | [3] |
| RPS-072 | PSMA | IC50: 6.7 ± 3.7 nM | - | [4] |
| RPS-077 | PSMA | IC50: 1.7 ± 0.3 nM | - | [4] |
| [¹¹¹In]In-DOTA-PSMA-617 | PSMA | IC50: 52.7 nM | LS174T-PSMA | [5] |
| ¹⁸F-PSMA-1007 | PSMA | IC50: 4.2 ± 0.5 nM | - | [5] |
Note: Direct head-to-head comparative in vitro binding assays of this compound against a panel of PSMA ligands on both ACP3 and PSMA targets are not yet publicly available. The picomolar affinity of this compound is based on statements from the developing company.
Table 2: Comparative Biodistribution in Humans ([⁶⁸Ga]Ga-OncoACP3-DOTA vs. [¹⁸F]F-PSMA-1007)
| Organ | Mean SUVmean ([⁶⁸Ga]Ga-OncoACP3-DOTA) | Mean SUVmean ([¹⁸F]F-PSMA-1007) | P-value |
| Liver | 4.3 | 13.2 | < 0.001 |
| Renal Parenchyma | 7.0 | 14.5 | < 0.001 |
| Parotid Gland | 1.3 | 17.3 | < 0.001 |
| Lacrimal Gland | 1.2 | 8.6 | < 0.001 |
| Blood Pool | 4.0 | 1.1 | < 0.001 |
Data derived from a retrospective analysis in prostate cancer patients[6].
Table 3: Comparative Preclinical Biodistribution of PSMA Ligands in Mice (%ID/g)
| Organ | [¹⁷⁷Lu]Lu-PSMA-617 (4h p.i.) | [⁶⁸Ga]Ga-PSMA-11 (1h p.i.) |
| Blood | 0.29 ± 0.04 | 0.25 ± 0.04 |
| Liver | 0.44 ± 0.06 | 0.27 ± 0.04 |
| Spleen | 0.12 ± 0.02 | 1.0 ± 0.2 |
| Kidneys | 3.51 ± 0.81 | 23.2 ± 4.5 |
| Salivary Glands | - | 3.0 ± 1.0 |
| Tumor (LNCaP) | 23.31 ± 0.94 | - |
| Tumor (PC3 PIP) | - | 19.5 ± 1.8 |
Data compiled from separate preclinical studies[7][8]. Direct comparative preclinical biodistribution of this compound with these specific PSMA ligands under identical conditions is not yet published.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC50 and Ki values) of a ligand for its target receptor.
Protocol Outline:
-
Cell Culture: PSMA-positive (e.g., LNCaP) or ACP3-positive prostate cancer cells are cultured to a suitable confluence in 96-well plates.
-
Ligand Preparation: Serial dilutions of the unlabeled competitor ligand (e.g., this compound, PSMA-617) are prepared. A fixed, low concentration of a radiolabeled ligand targeting the same receptor (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is also prepared.
-
Incubation: The cells are incubated with the fixed concentration of the radioligand and varying concentrations of the competitor ligand. This incubation is carried out at 37°C for a predetermined time to reach binding equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with a cold buffer solution.
-
Lysis and Measurement: The cells are lysed, and the radioactivity of the bound ligand is measured using a gamma counter or liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies in Mice
These studies are essential to evaluate the uptake and clearance of a radiolabeled ligand in various organs and the tumor.
Protocol Outline:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., LNCaP for PSMA, HT-1080.hACP3 for ACP3).
-
Radioligand Administration: Once tumors reach a specified size, a defined activity of the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹⁷⁷Lu]Lu-OncoACP3-DOTAGA) is administered intravenously.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Blood, tumor, and a comprehensive panel of organs are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.
PET/CT Imaging in Patients
Positron Emission Tomography/Computed Tomography (PET/CT) is used to visualize the in vivo distribution of the radiotracer in humans.
Protocol Outline:
-
Patient Preparation: Patients may be required to fast for a certain period before the scan. Hydration is encouraged to promote the clearance of the radiotracer.
-
Radiotracer Administration: A specific activity of the radiolabeled ligand (e.g., [⁶⁸Ga]Ga-OncoACP3-DOTA, [¹⁸F]F-PSMA-1007) is administered intravenously.
-
Uptake Phase: There is a waiting period (typically 60-120 minutes) to allow for the radiotracer to distribute throughout the body and accumulate in the target tissues.
-
Image Acquisition: The patient is positioned in the PET/CT scanner, and images are acquired, typically from the mid-thigh to the base of the skull.
-
Image Analysis: The PET images are reconstructed and fused with the CT images for anatomical localization. The uptake in tumors and organs is quantified using the Standardized Uptake Value (SUV).
Mandatory Visualization
Signaling Pathways
Caption: Comparative signaling contexts for PSMA and ACP3.
Experimental Workflows
References
- 1. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Imaging) - Philogen Spa [philogen.com]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. urotoday.com [urotoday.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Utility of OncoACP3 in Treatment Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving, with a pressing need for precise and minimally invasive methods to monitor treatment efficacy. This guide provides a comprehensive comparison of OncoACP3, a novel radiopharmaceutical, with the established method of liquid biopsy utilizing circulating tumor DNA (ctDNA) for monitoring treatment response in cancer, with a particular focus on prostate cancer.
Introduction to Treatment Monitoring Technologies
Effective cancer therapy relies on the timely assessment of treatment response to enable personalized adjustments to therapeutic regimens. Historically, this has been achieved through clinical evaluation and anatomical imaging. However, molecular-based techniques are gaining prominence due to their potential for higher sensitivity and earlier detection of treatment failure or success.
This compound is a radiopharmaceutical platform targeting Prostatic Acid Phosphatase (ACP3), a protein highly expressed in prostate cancer.[1][2][3] It can be labeled with radioisotopes for both imaging (e.g., Gallium-68) and therapeutic purposes (e.g., Lutetium-177, Actinium-225).[1][3][4] In the context of treatment monitoring, this compound-based positron emission tomography (PET) imaging provides a whole-body snapshot of ACP3-expressing tumor burden, allowing for the assessment of response to therapy at specific time points.
Liquid biopsy , specifically the analysis of circulating tumor DNA (ctDNA) , offers a non-invasive and dynamic approach to treatment monitoring.[5][6] ctDNA consists of small fragments of DNA released from tumor cells into the bloodstream.[6] Quantifying the levels of ctDNA and analyzing its genetic and epigenetic alterations can provide real-time insights into tumor dynamics in response to treatment.[6][7]
Comparative Analysis: this compound vs. ctDNA Liquid Biopsy
This section details the performance, advantages, and limitations of this compound and ctDNA liquid biopsy for treatment monitoring, supported by available data.
Quantitative Performance Data
The following tables summarize the key performance characteristics of each technology. It is important to note that direct head-to-head clinical trials comparing this compound and ctDNA for treatment monitoring are not yet available. The data presented is synthesized from studies evaluating each modality independently.
Table 1: Performance Characteristics of this compound-PET Imaging for Assessing Treatment Response
| Parameter | Performance Metric | Supporting Data/Source |
| Target | Prostatic Acid Phosphatase (ACP3) | This compound is a high-affinity ligand for ACP3, which is abundantly expressed in prostate cancer.[1][2] |
| Methodology | Positron Emission Tomography (PET) Imaging | A radiolabeled this compound tracer is administered intravenously, followed by PET/CT scans to visualize tumor uptake.[8] |
| Tumor-to-Organ Ratio | High | Preclinical models show rapid and selective accumulation in tumors with low uptake in normal organs.[1][9] Clinical data indicates a cleaner biodistribution compared to PSMA-PET, with no salivary or lacrimal gland uptake and lower uptake in the liver, small intestine, spleen, and pancreas.[10] |
| Clinical Utility in Monitoring | Assessment of changes in tumor burden and metabolic activity at distinct time points post-treatment. | A retrospective analysis of the first 25 patients scanned with [68Ga]Ga-OncoACP3-DOTA showed its potential to complement PSMA PET, especially in low PSMA expressing cancers.[10] this compound triggered changes in the diagnostic work-up in 7/25 patients and changes in therapeutic management in 9/25 patients.[10] |
| Limitations | - Provides a snapshot in time, not continuous monitoring.- Exposure to ionizing radiation.- Less established for monitoring compared to ctDNA. | Based on the nature of PET imaging. |
Table 2: Performance Characteristics of ctDNA Liquid Biopsy for Treatment Monitoring
| Parameter | Performance Metric | Supporting Data/Source |
| Target | Circulating Tumor DNA (ctDNA) | Fragments of DNA released from tumor cells into the bloodstream.[6] |
| Methodology | Blood draw followed by molecular analysis (e.g., PCR, NGS). | A minimally invasive and easily repeatable process.[11] |
| Sensitivity & Specificity | Varies by cancer type and technology (30-85% sensitivity, 90-100% specificity compared to tissue genotyping). | Depending on the analytical techniques used for ctDNA detection.[12] |
| Clinical Utility in Monitoring | - Real-time assessment of treatment response.- Early detection of minimal residual disease (MRD).- Identification of resistance mutations. | Changes in ctDNA levels often precede changes detectable by imaging.[6][13] The reappearance or increase in ctDNA can correlate with disease recurrence or progression.[13] |
| Limitations | - May not be detectable in all patients or tumor types.- Potential for false negatives in early-stage or low-shedding tumors.- Standardization of assays is ongoing. | ctDNA testing may not detect tumors smaller than 1 cm in diameter.[14] |
Experimental Methodologies
This compound-PET Imaging Protocol
The clinical use of this compound for imaging typically involves the following steps, as outlined in clinical trial protocols:
-
Patient Selection: Patients with a confirmed diagnosis of prostate cancer are recruited.[8]
-
Radiotracer Administration: A single intravenous bolus of [68Ga]Ga-OncoACP3 is administered.[8]
-
PET/CT Imaging: A series of PET/CT scans are performed at specified time points post-injection to assess the biodistribution and tumor uptake of the radiotracer.[8]
-
Image Analysis: Semi-quantitative parameters such as the maximum standardized uptake value (SUVmax) are determined for tumor lesions and healthy organs.[8]
-
Treatment Response Assessment: For treatment monitoring, scans are performed before and after a course of therapy. A decrease in the number, size, or SUVmax of lesions indicates a positive response, while an increase suggests treatment failure.
ctDNA Liquid Biopsy Workflow
The process for using ctDNA in treatment monitoring generally follows these steps:
-
Baseline Sample Collection: A peripheral blood sample is collected from the patient before the initiation of a new line of therapy.
-
ctDNA Isolation and Quantification: Plasma is separated from the blood, and cell-free DNA is extracted. The fraction of ctDNA is then quantified using techniques like digital PCR or next-generation sequencing (NGS).
-
Serial Monitoring: Blood samples are collected at regular intervals during treatment (e.g., every few weeks or at the beginning of each treatment cycle).
-
Data Analysis: Changes in ctDNA levels over time are trended. A significant decrease in ctDNA levels is indicative of a favorable treatment response, whereas a stable or increasing level may suggest resistance or disease progression.[6]
-
Mutation Analysis: In addition to quantification, NGS-based methods can be used to detect the emergence of new mutations that may confer resistance to the ongoing therapy.
Visualizing the Methodologies
Signaling and Targeting
The following diagram illustrates the targeting mechanism of this compound.
Caption: this compound binds to ACP3 on prostate cancer cells for imaging or therapy.
Experimental Workflow Comparison
This diagram contrasts the workflows for treatment monitoring using this compound-PET and ctDNA liquid biopsy.
Caption: this compound-PET uses scans, while ctDNA analysis uses serial blood draws.
Conclusion and Future Directions
This compound and ctDNA liquid biopsy represent two distinct and complementary approaches to treatment monitoring.
This compound-PET imaging provides a detailed, whole-body anatomical and functional assessment of tumor burden at specific points in time. Its high specificity for ACP3-expressing prostate cancer cells and clean biodistribution profile make it a promising tool for evaluating treatment response, particularly in patients with low PSMA expression.[10] It offers the unique advantage of being a "theranostic" agent, where the same molecular target can be used for both diagnosis/monitoring and therapy.
ctDNA liquid biopsy excels in providing a dynamic and real-time measure of tumor response. Its minimally invasive nature allows for frequent monitoring, enabling the early detection of treatment failure or the emergence of resistance, often before changes are visible on imaging.[6][13] This approach is applicable to a broader range of cancers beyond prostate cancer.
For the future, an integrated approach that combines the strengths of both technologies could provide a more comprehensive picture of treatment efficacy. For instance, this compound-PET could be used for initial staging and end-of-treatment response assessment, while ctDNA analysis could provide continuous monitoring during therapy to detect early signs of progression. Further clinical trials are needed to directly compare these modalities and to establish optimal strategies for their combined use in personalized cancer care.
References
- 1. This compound (Therapy) - Philogen Spa [philogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. philochem.ch [philochem.ch]
- 4. philochem.ch [philochem.ch]
- 5. Liquid biopsy: A tool for non-invasive cancer detection and monitoring | Abcam [abcam.com]
- 6. Understanding ctDNA in Cancer Detection and Management - PRIMR [primrmed.com]
- 7. ctDNA monitoring is providing a smarter way to track and treat cancer | Drug Discovery News [drugdiscoverynews.com]
- 8. A Study to Evaluate the Safety and Dosimetry of 68Ga-OncoACP3 in Patients With Prostate Cancer [ctv.veeva.com]
- 9. philochem.ch [philochem.ch]
- 10. urotoday.com [urotoday.com]
- 11. Overview of the role of liquid biopsy in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Use of Circulating Tumor DNA to Monitor and Predict Response to Treatment in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncnursingnews.com [oncnursingnews.com]
Navigating the Landscape of Automated PET Image Analysis in Oncology: A Comparative Guide
While a dedicated "OncoACP3 PET" automated image analysis software is not currently described in publicly available literature, the underlying need for robust, validated software to analyze novel PET radiotracers like [68Ga]Ga-OncoACP3-DOTA is a critical concern for researchers and drug development professionals.[1][2] This guide provides a comparative overview of established automated and semi-automated image analysis software packages commonly used in oncology for PET imaging, with a focus on functionalities relevant to the analysis of advanced radiotracers in prostate cancer and other malignancies.
The transition from manual or semi-quantitative analysis of PET (Positron Emission Tomography) data to automated software solutions is driven by the need for improved accuracy, reproducibility, and efficiency in clinical research and drug development.[3] Automated systems offer the potential to overcome limitations associated with manual region-of-interest (ROI) delineation and provide more sophisticated analysis of tumor characteristics. However, significant variability can exist between different software platforms, impacting key quantitative metrics like the Standardized Uptake Value (SUV).[4]
Comparison of Leading PET Image Analysis Software
The following tables summarize quantitative data from studies comparing various software packages for PET image analysis. These platforms are widely used in clinical and research settings and provide a benchmark for the capabilities required for analyzing novel tracers.
| Software Platform | Key Features & Applications |
| Syngo.via (Siemens Healthineers) | Comprehensive platform for multimodality image viewing and analysis, including PET/CT. Offers tools for SUV measurement, metabolic tumor volume (MTV) calculation, and treatment response assessment (e.g., PERCIST).[5] |
| Intellispace Portal (Philips Healthcare) | Advanced visualization and analysis platform supporting various imaging modalities. Provides tools for quantitative PET analysis, including SUV metrics and tumor tracking.[4] |
| MIM Encore (MIM Software) | Widely used in radiation oncology and nuclear medicine for image fusion, contouring, and quantitative analysis. Offers specialized tools for PET image analysis and treatment response assessment.[4] |
| FIJI (ImageJ) with Beth Israel Plugin | An open-source image analysis platform with extensive plugin capabilities. The Beth Israel plugin provides functionalities for nuclear medicine image analysis, including SUV calculations and VOI analysis.[5] |
| PMOD (PMOD Technologies) | A comprehensive software suite for quantitative analysis of PET, SPECT, and MR data. It includes modules for kinetic modeling, image registration, and statistical analysis.[6] |
| qPSMA | A semi-automatic software specifically designed for the whole-body tumor burden assessment in prostate cancer using 68Ga-PSMA11 PET/CT. It automates the segmentation of bone and soft-tissue lesions.[7] |
Performance Comparison: SUV Measurements
Standardized Uptake Value (SUV) is a critical metric in PET imaging. However, studies have shown that SUV measurements can vary between different software packages, which can have implications for clinical trials and treatment response assessment.
| Comparison | Lesion SUVmax Difference | Liver SUVmax Difference | Liver SUVmean Difference | Key Finding |
| syngoMMWP VE36A vs. syngo.via VB30A | Statistically significant (p = 0.002)[4] | Statistically significant (p = 0.033)[4] | Not statistically significant[4] | Different versions of software from the same vendor can produce significantly different SUVmax values.[4] |
| syngoMMWP VE36A vs. Intellispace Portal 9.0 | Statistically significant (p = 0.002)[4] | Not reported | Not reported | Demonstrates inter-vendor variability in SUVmax calculations.[4] |
| syngoMMWP VE36A vs. Encore 6.7 | Statistically significant (p = 0.001)[4] | Not reported | Not reported | Highlights the importance of consistent software use in longitudinal studies.[4] |
| Syngo.via vs. FIJI (for PSMA-TV) | Not statistically significant (p = 0.48 at baseline, p = 0.43 at follow-up)[5] | Not applicable | Not applicable | For metabolic tumor volume (PSMA-TV), Syngo.via and the open-source FIJI showed comparable results.[5] |
Experimental Protocols
The methodologies employed in comparative studies are crucial for understanding the context and implications of the findings. Below are summaries of the experimental protocols from key cited studies.
Study: Comparison of PET/CT SUV metrics across different clinical software platforms[4]
-
Objective: To assess the agreement of SUV metrics across four different FDA-approved software platforms.
-
Image Acquisition: Ten 18F-FDG PET/CT oncology studies were retrospectively analyzed.
-
Software Platforms:
-
syngoMMWP VE36A (Siemens)
-
syngo.via VB30A (Siemens)
-
Intellispace Portal 9.0 (Philips)
-
Encore 6.7 (MIM Software)
-
-
Analysis:
-
A volume of interest (VOI) was drawn around the primary tumor to determine lesion SUVmax.
-
A 3-cm diameter spherical VOI was placed in the right lobe of the liver to determine liver SUVmean and SUVmax.
-
Statistical analysis was performed to identify significant differences between the software platforms.
-
Study: Metabolic Tumour Volume from PSMA PET/CT Scans of Prostate Cancer Patients during Chemotherapy—Do Different Software Solutions Deliver Comparable Results?[5]
-
Objective: To compare metabolic tumor volume measurements derived from two different software solutions for 68Ga-PSMA PET/CT scans.
-
Image Acquisition: PET/CT images were acquired using a Biograph mCT scanner (Siemens). Patients received an injection of 68Ga-PSMA.
-
Software Platforms:
-
Syngo.via (VB30A, Siemens Healthcare) - commercial software.
-
FIJI with the Beth Israel plugin - freely available shareware.
-
-
Analysis:
-
PSMA-positive lesions were visually identified.
-
Metabolic tumor volume (PSMA-TV) and total lesion PSMA (TL-PSMA) were calculated using both software packages.
-
Statistical comparisons were made between the values obtained from each software.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key concepts and workflows in automated PET image analysis.
References
- 1. urotoday.com [urotoday.com]
- 2. This compound (Imaging) - Philogen Spa [philogen.com]
- 3. Computerized PET/CT image analysis in the evaluation of tumour response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PET: Software Resources | Department of Radiology [radiology.pitt.edu]
- 7. qPSMA: Semiautomatic Software for Whole-Body Tumor Burden Assessment in Prostate Cancer Using 68Ga-PSMA11 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Novel Cancer Imaging: A Comparative Guide to Inter-Reader Variability in OncoACP3 PET Scans
For Immediate Release
A groundbreaking study has introduced [68Ga]Ga-OncoACP3-DOTA as a promising new PET tracer for prostate cancer imaging, demonstrating excellent detection rates in its first clinical application. As with any new imaging modality, understanding the consistency of its interpretation across different observers is paramount for its integration into clinical practice and drug development. This guide provides a comprehensive comparison of OncoACP3 PET with established alternatives, focusing on the critical aspect of inter-reader variability and presenting supporting data from related imaging agents to offer a predictive context for this novel tracer.
The interpretation of PET scans, while aided by quantitative measures, retains a subjective component, making inter-reader variability a key consideration. This variability can impact patient diagnosis, staging, and response assessment in clinical trials. While direct inter-reader variability data for the nascent this compound is not yet available, this guide draws parallels from extensive studies on other PET tracers, such as those targeting the Prostate-Specific Membrane Antigen (PSMA), to forecast potential challenges and establish best practices.
Performance of this compound PET in its Initial Human Study
The first-in-human study of [68Ga]Ga-OncoACP3-DOTA PET/CT involved 10 patients with prostate cancer. The results highlighted its potential, with all patients showing apparent cancer manifestations. A direct comparison in 8 of these patients with the established [18F]F-PSMA-1007 PET revealed complementary and sometimes superior performance of this compound.
| Feature | [68Ga]Ga-OncoACP3-DOTA PET | [18F]F-PSMA-1007 PET |
| Patients Scanned | 10 | 8 (out of the 10) |
| Detection Rate | Apparent prostate cancer manifestations in all 10 patients | Variable |
| Tumor Uptake (Illustrative Cases) | Higher uptake in lymph nodes and some primary tumors compared to PSMA in specific patients. For instance, in two patients with lymph node metastases, this compound detected more nodes with higher uptake (10 vs. 2 and 14 vs. 1 node)[1]. | Lower uptake in the same lymph nodes and some primary tumors in those specific cases[1]. |
| Biodistribution | Favorable, with hepatic and renal excretion and notably lower uptake in the liver, salivary glands, and small intestine[2]. | Known uptake in salivary glands, lacrimal glands, liver, and spleen[2]. |
This table summarizes initial findings and is not a definitive measure of overall superiority. Head-to-head trials with larger cohorts are needed.
Understanding Inter-Reader Variability with Established PET Tracers
To contextualize the importance of future inter-reader variability studies for this compound, this section presents data from studies on PSMA-targeted PET tracers. The agreement between readers is often measured using the Cohen's kappa (κ) statistic, where values are interpreted as follows: ≤ 0 (no agreement), 0.01–0.20 (slight), 0.21–0.40 (fair), 0.41–0.60 (moderate), 0.61–0.80 (substantial), and 0.81–1.00 (almost perfect)[3].
| PET Tracer | Patient Population | Region of Interest | Inter-Reader Agreement (Cohen's Kappa, κ) |
| 68Ga-PSMA-11 | Early biochemical recurrence after prostatectomy | Overall | 0.74 (Substantial)[4] |
| Local Recurrence | 0.76 (Substantial)[4] | ||
| Lymphatic Disease | 0.73 (Substantial)[4] | ||
| Bone | 0.58 (Moderate)[4] | ||
| 18F-Flotufolastat | Newly Diagnosed Prostate Cancer | Overall (Pairwise) | ≥ 95% agreement (κ = 0.50, Fleiss)[5] |
| Recurrent Prostate Cancer | Overall (Pairwise) | ≥ 75% agreement (κ = 0.41, Fleiss)[5] | |
| PSMA PET/CT (various tracers) | Primary Prostate Cancer | ≥ T3-stage | 0.47 (Moderate)[6] |
| ≥ T3b-stage | 0.41 (Moderate)[6] |
These data indicate that even with established tracers, inter-reader agreement can range from moderate to substantial, and can be influenced by the clinical setting and the specific location of the disease. For a new tracer like this compound, especially given its different biodistribution which may reduce background noise in certain areas, dedicated variability studies will be crucial.
Experimental Protocols for Assessing Inter-Reader Variability
A typical study to assess inter-reader variability in PET scan interpretation follows a structured protocol to ensure robust and unbiased results.
Methodology for a Hypothetical this compound Inter-Reader Variability Study:
-
Patient Cohort Selection: A cohort of patients with suspected or confirmed prostate cancer who have undergone [68Ga]Ga-OncoACP3-DOTA PET/CT scans would be selected. The cohort should represent a range of disease stages.
-
Reader Selection: A group of nuclear medicine physicians or radiologists with expertise in PET/CT interpretation would be chosen as readers. To assess the impact of experience, the group might include readers with varying levels of expertise.
-
Blinded Image Interpretation: The PET/CT images would be anonymized and presented to the readers independently. Readers would be blinded to all clinical information, except for what is necessary for the interpretation task (e.g., cancer type).
-
Standardized Reading Criteria: A standardized interpretation framework, such as a 5-point scale (e.g., 1=definitely benign, 5=definitely malignant) for lesion characterization, would be used by all readers to score findings in different anatomical regions (e.g., prostate bed, pelvic lymph nodes, distant metastases).
-
Data Collection: Readers would document their findings for each patient, including the location, size, and score of all detected lesions.
-
Statistical Analysis: The level of agreement between readers would be calculated using statistical measures such as Cohen's kappa for pairwise agreement or Fleiss' kappa for agreement among multiple readers. Intraclass correlation coefficients (ICC) may also be used for continuous variables.
Visualizing the Path to Clinical Validation
The following diagrams illustrate the signaling pathway targeted by this compound and the workflow for an inter-reader variability study.
Caption: this compound PET tracer targeting the ACP3 protein on prostate cancer cells.
Caption: A typical workflow for an inter-reader variability assessment of PET scans.
Conclusion
[68Ga]Ga-OncoACP3-DOTA PET is a novel and promising tool in the landscape of prostate cancer imaging. Its distinct biodistribution may offer advantages over existing tracers. However, as with all imaging biomarkers, rigorous evaluation of its reproducibility is essential. By learning from the extensive research on inter-reader variability for tracers like PSMA PET, the scientific community can proactively design and execute studies to firmly establish the reliability of this compound PET interpretation. This will be a critical step in its journey from a promising research tool to a validated instrument for patient care and drug development. Future studies should aim to establish standardized interpretation criteria to minimize variability and maximize the clinical utility of this innovative imaging agent.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. Interrater reliability: the kappa statistic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interobserver variability, detection rate, and lesion patterns of 68Ga-PSMA-11-PET/CT in early-stage biochemical recurrence of prostate cancer after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interreader and Intrareader Reproducibility of 18F-Flotufolastat Image Interpretation in Patients with Newly Diagnosed or Recurrent Prostate Cancer: Data from Two Phase 3 Prospective Multicenter Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The accuracy and intra- and interobserver variability of PSMA PET/CT for the local staging of primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking OncoACP3 performance against other emerging prostate cancer targets
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is rapidly evolving, with novel molecular targets offering promising avenues for both diagnostics and treatment. This guide provides an objective comparison of OncoACP3, a novel radiopharmaceutical targeting Acid Phosphatase 3 (ACP3), against the established standard of care, Prostate-Specific Membrane Antigen (PSMA)-targeted agents, and other emerging therapeutic targets: BCL2, PTGES3, and CRY1. The following sections present a comprehensive analysis based on available preclinical and clinical data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Performance Benchmarks: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and its comparators. Data is compiled from publicly available research and clinical trial information.
Table 1: Ligand Affinity and In Vitro Performance
| Target | Ligand/Inhibitor | Affinity (Kd/Ki/IC50) | Cell Line(s) | Key In Vitro Findings |
| ACP3 | This compound | Picomolar affinity[1][2][3] | LNCaP, PC-3 | High specificity and binding affinity.[4] |
| PSMA | PSMA-617 | 0.06 nM (Kd)[5] | LNCaP, PC-3 PIP | High affinity and specific binding.[6][7][8] |
| PSMA | MIP-1095 | 0.24 nM (Ki)[6] | LNCaP | Efficient inhibition of PSMA enzymatic activity.[6] |
| BCL2 | Venetoclax | Nanomolar range (specific IC50 in prostate cancer cell lines not consistently reported in initial findings) | LNCaP, C4-2 | Induces apoptosis, synergistic effects with androgen deprivation therapy. |
| PTGES3 | Small molecule inhibitor (in development) | Not yet reported | LNCaP | Represses androgen receptor signaling.[9] |
| CRY1 | Not yet reported | Not applicable | LNCaP | Knockdown sensitizes cells to DNA damaging agents. |
Table 2: Preclinical In Vivo Performance (Rodent Models)
| Target | Radiopharmaceutical/Drug | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor Growth Inhibition |
| ACP3 | 177Lu-OncoACP3 | LNCaP xenograft | High, sustained uptake | >148 at 2h[1][2] | Cured tumors at low, well-tolerated doses.[1][2] |
| PSMA | 177Lu-PSMA-617 | LNCaP xenograft | 40.56 ± 10.01 at 24h[10] | Not consistently reported | 58% inhibition at day 58.[10] |
| PSMA | 177Lu-PSMA-NARI-56 | LNCaP xenograft | 40.56 ± 10.01 at 24h[10] | Not consistently reported | 98% inhibition at day 58.[10] |
| BCL2 | Venetoclax + Enzalutamide | Isograft | Not applicable | Not applicable | Significant decrease in tumor volume compared to single agents. |
| PTGES3 | PTGES3 suppression | Mouse models | Not applicable | Not applicable | Delayed tumor growth.[9] |
| CRY1 | CRY1 suppression | Not specified | Not applicable | Not applicable | Not specified |
Table 3: Biodistribution in Non-Target Organs (Preclinical)
| Target | Radiopharmaceutical | Key Low-Uptake Organs | Key High-Uptake Organs (Non-Target) |
| ACP3 | 177Lu-OncoACP3 | Salivary glands, kidneys[11][12] | Minimal uptake in healthy tissues reported.[11][12] |
| PSMA | 177Lu-PSMA-617 | Brain, muscle | Kidneys, salivary glands |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Radioligand Biodistribution Studies in Tumor-Bearing Mice
Objective: To determine the uptake and clearance of a radiolabeled compound in various organs and the tumor.
Protocol:
-
Animal Model: Male athymic nude mice (4-6 weeks old) are subcutaneously inoculated with a human prostate cancer cell line (e.g., LNCaP). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Radioligand Administration: The radiolabeled compound (e.g., 177Lu-OncoACP3) is administered via tail vein injection at a specified activity (e.g., 1-5 MBq per mouse).
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 2, 24, 48, 72 hours), cohorts of mice are euthanized. Blood is collected via cardiac puncture, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and the tumor are excised.
-
Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. Tumor-to-organ ratios are determined to assess targeting specificity.[13][14][15][16]
In Vivo Tumor Growth Inhibition (Xenograft) Studies
Objective: To evaluate the therapeutic efficacy of a compound on tumor growth in a living organism.
Protocol:
-
Animal Model and Tumor Implantation: As described in the biodistribution protocol, tumors are established in mice.
-
Treatment Groups: Once tumors reach a specified volume, mice are randomized into treatment and control groups (e.g., vehicle control, test compound at various doses, standard-of-care comparator).
-
Dosing: The therapeutic agent (e.g., 177Lu-OncoACP3, venetoclax) is administered according to a predetermined schedule (e.g., single dose, multiple doses over several weeks).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²).
-
Data Analysis: Tumor growth curves are plotted for each group. Metrics such as tumor growth inhibition percentage and time to progression are calculated. Statistical analysis is performed to determine the significance of the treatment effect.[17][18][19][20][21]
Ligand Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of a ligand to its target protein.
Protocol:
-
Immobilization of Target Protein: The purified target protein (e.g., recombinant human ACP3) is immobilized on a sensor chip surface.
-
Analyte Injection: The ligand (analyte) at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.
-
Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the ligand from the target protein.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[22][23][24][25][26]
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is critical for rational drug design and patient selection. The following diagrams illustrate the signaling pathways associated with each target.
Experimental Workflow
The development and evaluation of novel targeted therapies follow a structured workflow from initial discovery to preclinical validation.
Conclusion
This compound demonstrates significant promise as a next-generation theranostic agent for prostate cancer. Its high affinity for ACP3, coupled with favorable biodistribution and potent anti-tumor activity in preclinical models, suggests potential advantages over existing PSMA-targeted therapies, particularly concerning off-target toxicity in the salivary glands and kidneys.[11][12] The emerging targets BCL2, PTGES3, and CRY1 represent intriguing avenues for overcoming resistance to current therapies, primarily through their roles in apoptosis and androgen receptor signaling. However, more extensive quantitative preclinical data is required for a direct performance comparison with radioligand therapies like this compound. Continued research and clinical evaluation of these novel targets will be crucial in expanding the therapeutic arsenal for prostate cancer and moving towards more personalized and effective treatments.
References
- 1. Discovery of high-affinity ligands for prostatic acid phosphatase via DNA-encoded library screening enables targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-affinity ACP3 ligands for prostate cancer treatments | BioWorld [bioworld.com]
- 4. This compound (Imaging) - Philogen Spa [philogen.com]
- 5. d-nb.info [d-nb.info]
- 6. emjreviews.com [emjreviews.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. ACP3 - RayzeBio [rayzebio.com]
- 12. This compound: A Potential Game-Changer in Prostate Cancer Theranostics âWhy? – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 13. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
- 15. osti.gov [osti.gov]
- 16. Organ Biodistribution of Radiolabelled γδ T Cells Following Liposomal Alendronate Administration in Different Mouse Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo growth inhibition of prostate cancer by the small molecule imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of OncoACP3: A Guide for Laboratory Professionals
A Critical Note on OncoACP3: As of the current date, "this compound" is not a publicly available or recognized chemical identifier. The information provided herein is based on established best practices for the handling and disposal of potent, cytotoxic small molecule inhibitors commonly used in oncology research.[1] Researchers, scientists, and drug development professionals must consult the manufacturer-provided Safety Data Sheet (SDS) for the specific compound being used and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide offers a procedural framework for safe operational use and disposal, designed to ensure the safety of laboratory personnel and maintain regulatory compliance.
Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Potent compounds require robust systems and procedures to protect laboratory personnel from exposure.[2] Before beginning any work with this compound, ensure the following measures are in place:
-
Designated Work Area: All work with this compound should be conducted in a designated area with restricted access to authorized personnel only.[3][4] This area must be equipped with a handwashing facility, an eyewash station, and a safety shower.[3]
-
Engineering Controls: Use primary engineering controls such as a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood for all manipulations of this compound, including weighing, reconstituting, and aliquoting.[5][6] For highly potent compounds, negative pressure barrier isolators offer the highest level of containment.[7]
-
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:
-
Double Gloving: Two pairs of chemotherapy-tested gloves are mandatory. Change gloves every 30-60 minutes or immediately if one is torn, punctured, or contaminated.[8]
-
Protective Gown: A disposable, solid-front gown with tight-fitting cuffs.[8] Gowns should be changed every two to three hours or immediately upon contamination.[8]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A respirator may be required depending on the compound's properties and the experimental procedure. Consult the SDS and institutional policy.[9]
-
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available in the work area. All personnel must be trained in its proper use.[5][9]
This compound Waste Stream Categorization and Disposal
Proper segregation of hazardous waste is critical for safety and regulatory compliance. All waste generated from procedures involving this compound must be treated as hazardous chemical waste.[1] Incineration is the preferred method for the final disposal of chemotherapy and other hazardous drug waste.[8][10] Never autoclave waste contaminated with cytotoxic agents, as this can release hazardous vapors.[8]
The following table summarizes the categories of this compound waste and their corresponding disposal containers.
| Waste Category | Description | Examples | Disposal Container |
| Liquid Waste | All unused stock solutions, working solutions, and the first rinse of any "empty" container.[1] | Unused this compound solutions, contaminated buffers, first rinsate of vials or flasks. | Designated, leak-proof, compatible hazardous chemical waste container. Must be clearly labeled with the full chemical name.[1] |
| Trace Solid Waste | Disposable items with less than 3% of the original quantity of the drug remaining.[8] | "Empty" vials and syringes, contaminated gloves, gowns, bench paper, pipette tips, and tubes.[1][8] | Yellow chemotherapy waste bags or containers labeled "Trace Chemo Waste".[8][11] |
| Bulk Solid Waste | Items saturated with or containing more than 3% of the original drug quantity.[12] | Materials from a spill cleanup, partially used vials, grossly contaminated PPE. | Black, RCRA-rated hazardous waste containers labeled "Hazardous Waste".[12] |
| Sharps Waste | Any item capable of puncturing the skin that is contaminated with this compound. | Needles, syringes with attached needles, contaminated glass slides, or broken glass.[11] | Yellow, puncture-proof sharps container clearly labeled "Chemo Sharps".[8][11] |
Step-by-Step Disposal Procedures
A. Liquid Waste Disposal:
-
Work within a certified chemical fume hood or BSC.
-
Carefully pour all liquid waste, including the initial rinsate of empty containers, into a designated hazardous liquid waste container.[1]
-
Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
-
Keep the container securely closed when not in use.
-
Store the container in a designated, secure secondary containment area away from general lab traffic.
-
Once the container is full, follow your institution's procedures for requesting a chemical waste pickup.[1]
B. Solid Waste (Trace and Bulk) Disposal:
-
Place all disposable items used during the experiment (gloves, gowns, absorbent pads, pipette tips) directly into the appropriate waste bag (yellow for trace, black for bulk) before removing them from the containment area (BSC or fume hood).[8]
-
For trace waste, use a designated yellow chemotherapy waste bag.[11]
-
For bulk waste or spill cleanup materials, use a black RCRA-rated hazardous waste container.[12]
-
Seal the bag or container securely.
-
Wipe the exterior of the sealed bag or container with a suitable decontaminating agent (e.g., 70% isopropyl alcohol) before removing it from the containment area.[12]
-
Place the sealed container in the designated hazardous waste accumulation area.
C. Sharps Waste Disposal:
-
Immediately following use, dispose of all contaminated sharps into a yellow, puncture-proof "Chemo Sharps" container located within the immediate work area.[8][11]
-
Do not recap, bend, or break needles.
-
Ensure the sharps container is not filled beyond the indicated "full" line.
-
Once full, securely lock the container lid and place it in the designated hazardous waste accumulation area for pickup.
Experimental Protocol: Work Surface Decontamination
There is no single proven method for the chemical deactivation of all cytotoxic compounds.[10] Therefore, decontamination relies on a thorough cleaning process to physically remove drug residue.[9][10] The following protocol outlines a general procedure for decontaminating a stainless steel work surface within a BSC after handling this compound.
Objective: To effectively decontaminate a work surface following the handling of a potent cytotoxic agent.[12]
Materials:
-
PPE: Two pairs of chemotherapy-tested gloves, a disposable gown, and safety goggles.[12]
-
Reagents: Laboratory-grade detergent solution, 70% isopropyl alcohol, and sterile water.[12]
-
Supplies: Plastic-backed absorbent pads and appropriate waste disposal bags (yellow for trace contamination).[12]
Procedure:
-
Preparation: Ensure all experimental work is complete and all waste materials have been properly segregated and contained within the BSC.[12]
-
Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping strokes, starting from the cleanest areas and moving to the most contaminated.[12] Dispose of the pad in the trace chemotherapy waste.
-
First Rinse: Using a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove the detergent residue.[12] Dispose of the pad.
-
Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface. Using another new pad, wipe the surface as described previously.[12]
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad to remove alcohol residue.[12]
-
Drying: Allow the surface to air dry completely, or use sterile, lint-free wipes.
-
Final Steps: Wipe down the exterior of all waste bags with 70% isopropyl alcohol before removal from the BSC. Remove the outer pair of gloves and dispose of them in the trace chemotherapy waste. Remove the remaining PPE and dispose of it appropriately. Wash hands thoroughly with soap and water.[12]
Visual Guides for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Decision diagram for proper this compound waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. jefferson.edu [jefferson.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westernu.edu [westernu.edu]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. www3.paho.org [www3.paho.org]
- 10. stericycle.com [stericycle.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling OncoACP3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for handling OncoACP3, a high-affinity small molecule ligand for Acid Phosphatase 3 (ACP3). This compound is utilized as a targeting agent to deliver diagnostic or therapeutic payloads—such as radioisotopes (e.g., Lutetium-177, Actinium-225) or cytotoxic agents—to prostate cancer cells.[1][2][3] Due to the hazardous nature of these conjugates, adherence to strict safety protocols is mandatory to ensure personnel safety and environmental protection.
Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on the known hazardous components conjugated to this compound and general best practices for handling radiopharmaceuticals and cytotoxic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Personal Protective Equipment (PPE)
The required PPE for handling this compound depends on the specific payload it is carrying. The following tables outline the recommended PPE for different this compound conjugates.
Table 1: PPE for Radiolabeled this compound (e.g., ¹⁷⁷Lu-OncoACP3, ²²⁵Ac-OncoACP3)
| PPE Component | Specification | Purpose |
| Gloves | Double pair, chemotherapy-grade nitrile gloves | Prevents skin contact with radioactive material. |
| Lab Coat | Long-sleeved, disposable, fluid-resistant gown | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of radioactive material. |
| Dosimetry | Whole-body and ring dosimeters | Monitors radiation exposure to the body and extremities. |
| Shielding | Lead or tungsten syringe shields and vial shields | Reduces radiation exposure during handling and administration. |
Table 2: PPE for Cytotoxic-Conjugated this compound (e.g., this compound-MMAE)
| PPE Component | Specification | Purpose |
| Gloves | Double pair, chemotherapy-grade nitrile gloves | Prevents skin contact with the cytotoxic agent. |
| Lab Coat | Long-sleeved, disposable, fluid-resistant gown with tight cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield | Protects eyes and face from splashes of the cytotoxic drug. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
